molecular formula C12H22O2 B1623918 Citronellyl Acetate CAS No. 67601-05-2

Citronellyl Acetate

カタログ番号: B1623918
CAS番号: 67601-05-2
分子量: 198.30 g/mol
InChIキー: JOZKFWLRHCDGJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Citronellol acetate is a monoterpenoid that is the acetate ester of citronellol. It has been isolated from Citrus hystrix. It has a role as a plant metabolite. It is an acetate ester and a monoterpenoid. It is functionally related to a citronellol.
Citronellyl acetate has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,7-dimethyloct-6-enyl acetate
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InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3
Source PubChem
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InChI Key

JOZKFWLRHCDGJA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID5051739
Record name Citronellyl acetate
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Molecular Weight

198.30 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid/fruity odour
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Citronellyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

229.00 °C. @ 760.00 mm Hg
Record name (±)-Citronellyl acetate
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Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol)
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.883-0.893
Record name Citronellyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

150-84-5
Record name Citronellyl acetate
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Record name Acetic acid, citronellyl ester
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Record name Citronellyl acetate
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Record name CITRONELLYL ACETATE
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Record name (±)-Citronellyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Citronellyl acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Citronellyl Acetate

Introduction

This compound is an organic compound classified as a monoterpenoid ester.[1] It is derived from citronellol and acetic acid and is a naturally occurring compound found in various essential oils, including those of rose, geranium, and citronella.[2][3] Characterized by its pleasant, fresh, fruity, and rosy aroma, this compound is extensively used as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[2][4][5] It also serves as a flavoring agent in the food industry. The compound exists as two enantiomers, (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate, which possess distinct odor profiles.[6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analysis, and safety.

Chemical Structure and Identifiers

This compound is the acetate ester of citronellol.[1] Its chemical structure consists of a 3,7-dimethyloct-6-enyl backbone with an acetate functional group attached to the C1 position.

IdentifierValue
IUPAC Name 3,7-dimethyloct-6-enyl acetate[1]
Synonyms 3,7-Dimethyl-6-octen-1-yl acetate, Acetic acid, citronellyl ester[1]
CAS Number 150-84-5[1]
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
SMILES CC(CCC=C(C)C)CCOC(=O)C[1]
InChI InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3[1]
InChIKey JOZKFWLRHCDGJA-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity-rose scent.[1][2] It is soluble in alcohol and most fixed oils but insoluble in water, glycerol, and propylene glycol.[1]

PropertyValueReference
Appearance Colorless liquid[1][6]
Odor Fresh, fruity, rose-like[2][4]
Boiling Point 229.0 - 240 °C at 760 mmHg[1][2]
Density 0.883 - 0.893 g/mL at 25 °C[1][2]
Refractive Index 1.440 - 1.450 at 20 °C[1][6]
Flash Point 93 - 115.56 °C[4][6]
Vapor Pressure 0.01 - 0.0194 mmHg at 20-23 °C[4][6]
logP (Octanol-Water Partition Coefficient) 4.22[1][6]
Solubility Soluble in alcohol, most fixed oils; Insoluble in water, glycerol, propylene glycol[1]
Optical Rotation -5.0º to -1.0º for l-Citronellyl Acetate[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataKey Features
¹³C NMR (CDCl₃, 25.16 MHz) Shifts [ppm]: 171.01, 131.23, 124.66, 63.00, 37.06, 35.55, 29.57, 25.70, 25.46, 20.93, 19.47, 17.64[1]
¹H NMR (CDCl₃, 90 MHz) Key shifts are available in public databases.[1][8]
Mass Spectrometry (MS) The fragmentation patterns are well-documented and used for identification in GC-MS analysis.[9][10]
Infrared (IR) Spectroscopy IR spectra are available in public databases for structural confirmation.[1]

Experimental Protocols

Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis is a preferred green method for producing this compound due to its high specificity and mild reaction conditions.[11] Lipase-catalyzed transesterification is a common and effective approach.[11][12]

Methodology: This protocol is based on the lipase-catalyzed synthesis of this compound from citronellol and an acyl donor, such as vinyl acetate or geranyl acetate, in a non-aqueous solvent.[9][11][12]

Materials:

  • Citronellol

  • Acyl Donor (e.g., vinyl acetate)[11]

  • Lipase (e.g., from Pseudomonas fluorescens)[11][12]

  • Organic Solvent (e.g., n-hexane or an ionic liquid like [BMIM][NTF2])[9][11]

  • Reaction Vessel (e.g., screw-capped glass vial)

  • Shaking Incubator or Magnetic Stirrer with Temperature Control

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a screw-capped vial, combine citronellol and vinyl acetate, typically in a 1:3 or 1:4 molar ratio.[11][13]

  • Solvent and Enzyme Addition: Add the chosen solvent (e.g., n-hexane) and the lipase catalyst. A typical enzyme concentration is 10 mg/mL or 5% (w/v).[9][11]

  • Incubation: Seal the vial and place it in a shaking incubator. Optimal conditions are often around 40°C and 200 rpm.[11][13]

  • Monitoring: Withdraw samples periodically to monitor the reaction's progress using Gas Chromatography (GC). High conversion (over 99%) can be achieved in as little as 6 hours under optimal conditions.[11][12]

  • Product Isolation: After the reaction is complete, separate the enzyme from the mixture by centrifugation or filtration for potential reuse.[11] The product, this compound, can then be purified from the reaction mixture.

Analysis: Gas Chromatography (GC)

GC is a standard method for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures, such as essential oils or reaction products.[9][14]

Methodology:

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column (e.g., SGE AC10 or Elite-5MS).[9][12]

Procedure:

  • Sample Preparation: Dilute the sample (e.g., reaction mixture, essential oil) in a suitable solvent like hexane. An internal standard (e.g., hexadecane) can be added for accurate quantification.[12]

  • Injection: Inject a small volume of the prepared sample into the GC injector port.

  • Separation: The components are separated based on their boiling points and interactions with the stationary phase as they pass through the capillary column. A typical temperature program involves maintaining the column at a constant temperature (e.g., 150°C).[12]

  • Detection: The separated components are detected by the FID as they exit the column.

  • Analysis: The resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification (by comparing with a standard), and the peak area is used for quantification.[9] For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS).[9][14]

Mandatory Visualizations

G General Transesterification Reaction cluster_reactants Reactants cluster_products Products Citronellol Citronellol (Alcohol) Catalyst Lipase Catalyst Citronellol->Catalyst AcylDonor Acyl Donor (Ester) AcylDonor->Catalyst CitronellylAcetate This compound (New Ester) Byproduct Alcohol Byproduct Catalyst->CitronellylAcetate Catalyst->Byproduct

Caption: General scheme for lipase-catalyzed synthesis of this compound.

G Experimental Workflow: Lipase-Catalyzed Synthesis A 1. Reaction Setup Combine Citronellol, Vinyl Acetate, Solvent, and Lipase in a vial B 2. Incubation Seal vial and place in shaking incubator (e.g., 40°C, 200 rpm) A->B Incubate C 3. Reaction Monitoring Withdraw aliquots periodically for GC analysis B->C Sample C->B Continue Incubation D 4. Enzyme Separation Separate lipase via centrifugation or filtration post-reaction C->D Reaction Complete E 5. Product Purification Isolate pure this compound D->E Purify

Caption: Workflow for the enzymatic synthesis of this compound.

G Logical Workflow: GC Analysis A 1. Sample Preparation Dilute sample in solvent, add internal standard B 2. GC Injection Inject sample into the Gas Chromatograph A->B C 3. Chromatographic Separation Volatiles separated in the capillary column B->C D 4. Detection (FID) Components are detected as they elute from the column C->D E 5. Data Analysis Identify by retention time, quantify by peak area D->E

Caption: Workflow for the analysis of this compound using Gas Chromatography.

Safety and Toxicology

This compound is generally considered safe for use in fragrances and flavors, but it can be a skin irritant in some individuals.[5][15]

EndpointResultReference
Acute Oral Toxicity (LD50, rat) 6,800 mg/kg[4][16]
Acute Dermal Toxicity (LD50, rabbit) > 2,000 mg/kg[4]
Skin Irritation Causes skin irritation[15][17]
Eye Irritation May cause mild to temporary irritation[4][15]
Sensitization Not a known sensitizer, but may contain traces of allergens like citronellol or geraniol[6][17]
Genotoxicity Not genotoxic[18]
Reproductive Toxicity Data on a read-across analog suggests low risk[18]
Environmental Safety Not considered Persistent, Bioaccumulative, and Toxic (PBT)[18]
Stability Stable under recommended storage conditions; relatively stable to alkali[2][16]
Incompatible Materials Strong oxidizing agents[16]
Hazardous Decomposition Products Carbon oxides (under fire conditions)[16]

References

(R)-(+)-Citronellyl acetate vs (S)-(-)-Citronellyl acetate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantiomers of Citronellyl Acetate: (R)-(+)- vs. (S)-(-)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monoterpene ester, is a significant contributor to the characteristic aromas of various essential oils, including those from citronella, rose, and geranium.[1] It exists as two enantiomers, (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate, which possess distinct sensory and biological properties. This technical guide provides a comprehensive comparison of these enantiomers, covering their physicochemical properties, synthesis, analytical separation, and biological activities, with a focus on detailed experimental methodologies and data presentation for research and development applications.

Physicochemical and Olfactory Properties

The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light, a property known as optical activity. Their most notable difference lies in their distinct odor profiles, which is a crucial aspect in the fragrance and flavor industries.

The (R)-(+)-enantiomer is characterized by a fresh, citrusy lime scent, which can also have a slightly dirty, aldehydic nuance.[2] In contrast, the (S)-(-)-enantiomer presents a more aldehydic, dirty, and lemony aroma.[1] A detailed comparison of their known properties is presented in Table 1.

Data Presentation

Table 1: Physicochemical and Olfactory Properties of (R)-(+)- and (S)-(-)-Citronellyl Acetate

Property(R)-(+)-Citronellyl Acetate(S)-(-)-Citronellyl AcetateRacemic this compound
Synonyms (R)-3,7-dimethyl-6-octen-1-yl acetate(S)-3,7-dimethyl-6-octen-1-yl acetate, l-Citronellyl AcetateDL-citronellyl acetate
CAS Number Not specified67601-05-2150-84-5
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₂O₂C₁₂H₂₂O₂
Molecular Weight 198.31 g/mol 198.31 g/mol 198.31 g/mol
Appearance Colorless liquidColorless clear liquidClear mobile liquid, Colorless
Odor Profile Fresh citrus lime odor with a dirty aldehyde note[2]Fruity and rosy[1]Floral, fruity[3]
Odor Threshold 250 ppb (in water)[2]Data not available1 ppm[4]
Optical Rotation Data not available-5.0° to -1.0°0°[3]
Boiling Point ~240 °C (lit.)~234-259 °C229-240 °C (lit.)[1][5]
Density ~0.891 g/mL at 25 °C (lit.)0.885-0.895 g/mL at 25 °C0.883-0.896 g/mL at 20-25 °C[3][5]
Refractive Index ~1.445 (n20/D)1.441-1.445 at 20 °C1.440-1.450 at 20 °C[1]

Biological Activities and Potential Applications

The enantiomers of this compound have been investigated for various biological activities, with some studies indicating enantiomer-specific effects.

1. Spasmolytic Activity: A study on guinea-pig isolated ileum demonstrated that both (+)- and (-)-citronellyl acetates exhibit equipotent spasmolytic (relaxant) effects. Interestingly, the racemic mixture showed a more potent effect, suggesting a synergistic action between the two enantiomers. This finding is significant for applications in gastrointestinal therapies.

2. Antinociceptive Activity: this compound (in its racemic form) has been shown to possess antinociceptive (pain-relieving) properties. Its mechanism of action involves the modulation of Transient Receptor Potential (TRP) channels (TRPV1 and TRPM8) and Acid-Sensing Ion Channels (ASICs).[6][7] Another study has implicated the involvement of the serotoninergic system in its antinociceptive effects.[8] While these studies did not differentiate between the enantiomers, research on the structurally related compound citronellal has shown that the (S)-(-) isomer has a more potent antinociceptive effect than the (R)-(+) isomer, suggesting that a similar enantiomer-specific activity may exist for this compound.

3. Insect Repellent Activity: While direct comparative studies on the insect repellent efficacy of the individual enantiomers are limited, citronella oil, which contains this compound, is a well-known insect repellent.[9] The repellent action is mediated through the insect's olfactory system, where the molecules interact with odorant receptors (ORs) on olfactory receptor neurons (ORNs).[9] This interaction can either block the receptors that detect host cues or activate receptors that trigger an avoidance response. Given the distinct odor profiles of the enantiomers, it is plausible that they exhibit different potencies as insect repellents.

Experimental Protocols

1. Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution of Racemic Citronellol

This protocol describes the synthesis of enantiomerically enriched (R)-(+)-citronellyl acetate and the corresponding unreacted (S)-(-)-citronellol through enzymatic kinetic resolution.

Materials and Reagents:

  • Racemic (±)-citronellol

  • Lipase from Candida rugosa or Rhizomucor miehei

  • Vinyl acetate (acetylating agent)

  • Hexanes (solvent)

  • Celite® for filtration

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • TLC developing solvent (e.g., 4:1 hexanes/ethyl acetate)

Procedure:

  • In a clean, dry reaction vessel, dissolve racemic citronellol in hexanes.

  • Add vinyl acetate to the solution. A 1:1 molar ratio or a slight excess of vinyl acetate is a suitable starting point.

  • Add the lipase to the reaction mixture.

  • Incubate the reaction at a controlled temperature, typically between 30-40°C, with gentle agitation.

  • Monitor the reaction progress by TLC to observe the consumption of citronellol and the formation of this compound. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Once the desired conversion is reached, terminate the reaction by filtering off the enzyme using a pad of Celite®.

  • The filtrate contains a mixture of the desired this compound enantiomer and the unreacted citronellol enantiomer. These can be separated by column chromatography on silica gel.

2. Chiral Gas Chromatography (GC) for Enantiomeric Separation

This protocol outlines a general method for the analytical separation of (R)-(+)- and (S)-(-)-citronellyl acetate enantiomers.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: A cyclodextrin-based stationary phase is typically used. For example, a column with a stationary phase of permethylated beta-cyclodextrin.

GC Conditions (starting point for method development):

  • Carrier Gas: Hydrogen or Helium.

  • Injection: Split injection.

  • Injector Temperature: 220-250°C.

  • Detector Temperature: 220-250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 2°C/minute to 200°C.

    • Final hold: Hold at 200°C for a sufficient time to ensure all components elute.

Sample Preparation:

  • Dilute the sample containing the this compound enantiomers in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.

Data Analysis:

  • The two enantiomers should appear as two separate, well-resolved peaks in the chromatogram. The area of each peak can be used to determine the enantiomeric ratio and enantiomeric excess (ee). The elution order of the enantiomers will depend on the specific chiral stationary phase used and must be determined experimentally using standards of known configuration, if available.

Mandatory Visualization

Enzymatic_Kinetic_Resolution cluster_reactants Reactants cluster_process Process cluster_products Products (at ~50% conversion) racemic_citronellol (R,S)-Citronellol lipase Lipase (e.g., Candida rugosa) racemic_citronellol->lipase vinyl_acetate Vinyl Acetate vinyl_acetate->lipase r_acetate (R)-(+)-Citronellyl Acetate lipase->r_acetate Enantioselective Acetylation s_alcohol (S)-(-)-Citronellol (unreacted) lipase->s_alcohol Remains

Enzymatic Kinetic Resolution of Racemic Citronellol.

Antinociceptive_Signaling_Pathway cluster_channels Ion Channel Modulation cluster_kinases Intracellular Signaling cluster_effect Physiological Effect CAT This compound (Racemic) TRPV1 TRPV1 CAT->TRPV1 Modulates TRPM8 TRPM8 CAT->TRPM8 Modulates ASIC ASIC CAT->ASIC Modulates PKC PKC TRPV1->PKC PKA PKA TRPM8->PKA ASIC->PKC Antinociception Antinociception (Pain Relief) PKC->Antinociception PKA->Antinociception

Proposed Antinociceptive Signaling Pathway of this compound.

Insect_Repellency_Workflow cluster_source Repellent Source cluster_detection Insect Olfactory System cluster_response Behavioral Outcome repellent This compound Enantiomers orn Olfactory Receptor Neurons (ORNs) repellent->orn Detected by or_receptor Odorant Receptors (ORs) orn->or_receptor Expresses behavior Repulsion/ Host-seeking disruption or_receptor->behavior Triggers

Simplified Workflow of Insect Repellency.

References

The Enigmatic Presence of Citronellyl Acetate in Nature's Aromatic Tapestry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the natural occurrence of citronellyl acetate, a significant monoterpene ester, across a spectrum of essential oils. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its prevalence, the methodologies for its analysis, and the biosynthetic pathways leading to its formation in plants.

This compound, with its characteristic fresh, rosy, and fruity aroma, is a key constituent in several commercially important essential oils. Its presence significantly influences the oil's sensory profile and potential therapeutic applications. Understanding its quantitative distribution is crucial for quality control, authentication, and the development of natural product-based pharmaceuticals and fragrances.

Quantitative Distribution of this compound in Essential Oils

The concentration of this compound varies considerably among different plant species and even between cultivars and geographical locations. This variability is influenced by genetic factors, environmental conditions, and harvesting and processing techniques. The following table summarizes the quantitative data on this compound content in several prominent essential oils.

Essential Oil SourcePlant SpeciesThis compound Content (%)Reference(s)
Rose OilRosa damascena0.57 - 1.4[1][2][3]
Geranium OilPelargonium graveolens0.14 - 9.90[4][5][6]
Lemongrass (Citronella-like variant)Cymbopogon flexuosus11.2[7]
Citronella OilCymbopogon winterianus1.74[8][9]
Rose GeraniumPelargonium spp.0.14[4]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in essential oils relies on robust and standardized experimental procedures. The following sections detail the common methodologies employed for the extraction and analysis of this compound.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most prevalent method for extracting essential oils from aromatic plants. This technique involves the co-distillation of plant material with water.

Protocol:

  • Plant Material Preparation: Freshly harvested plant material (e.g., leaves, flowers) is cleaned and, if necessary, cut into smaller pieces to facilitate efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used, consisting of a distillation flask, a condenser, and a graduated collection tube.

  • Distillation: The plant material is placed in the distillation flask and submerged in a sufficient volume of distilled water. The mixture is then heated to boiling.

  • Vaporization and Condensation: The steam, carrying the volatile essential oil components, rises and passes into the condenser. The condensed mixture of water and oil is collected in the graduated tube.

  • Separation: Due to their immiscibility and density difference, the essential oil separates from the water, allowing for its collection.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in airtight, dark glass vials at a low temperature to prevent degradation.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Protocol:

  • Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as hexane or ethanol. An internal standard may be added for more accurate quantification.

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase coating the inside of the column.

  • Detection and Identification (Mass Spectrometry): As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. The identity of this compound is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard.

  • Quantification (Flame Ionization Detector - FID or MS): For quantification, a GC-FID is often used in parallel or in a separate run. The FID generates a signal proportional to the amount of each compound eluting from the column. By comparing the peak area of this compound to that of the internal standard or an external calibration curve, its concentration in the essential oil can be accurately determined.

Biosynthesis of this compound in Plants

The formation of this compound in plants is a result of the plant's secondary metabolism.[10] The key step in its biosynthesis is the esterification of the monoterpene alcohol, citronellol, with an acetyl group from acetyl-CoA. This reaction is catalyzed by a specific class of enzymes known as alcohol acetyltransferases (AATs).[11]

In roses, for instance, a specific geraniol/citronellol acetyltransferase (RhAAT) has been identified. This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to citronellol, leading to the formation of this compound. The expression of the gene encoding this enzyme is often correlated with the developmental stage of the flower and the peak of scent emission.[11]

Citronellyl_Acetate_Biosynthesis cluster_pathway Biosynthetic Pathway cluster_reactants Co-substrate Geranyl_Pyrophosphate Geranyl Pyrophosphate (GPP) Geraniol Geraniol Geranyl_Pyrophosphate->Geraniol Geraniol Synthase Citronellol Citronellol Geraniol->Citronellol Reduction Citronellyl_Acetate This compound Citronellol->Citronellyl_Acetate Alcohol Acetyltransferase (AAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citronellyl_Acetate

Caption: Simplified biosynthetic pathway of this compound from geranyl pyrophosphate.

Experimental Workflow for this compound Analysis

The logical flow from plant material to the final quantification of this compound involves a series of well-defined steps. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Plant_Material Plant Material (e.g., leaves, flowers) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Sample_Prep Sample Preparation (Dilution, Internal Standard) Essential_Oil->Sample_Prep GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Prep->GC_MS Data_Analysis Data Analysis (Peak Identification & Quantification) GC_MS->Data_Analysis Final_Report Quantitative Results of this compound Data_Analysis->Final_Report

Caption: A generalized experimental workflow for the analysis of this compound in essential oils.

References

Citronellyl Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biosynthesis, Biological Activities, and Experimental Analysis of a Promising Plant Secondary Metabolite

Introduction

Citronellyl acetate is a naturally occurring monoterpene ester, recognized by its characteristic fresh, rosy, and fruity aroma. As a secondary metabolite, it is synthesized by a variety of aromatic plants and contributes significantly to the chemical profile of their essential oils.[1][2] Beyond its olfactory properties, this compound has garnered considerable interest within the scientific community for its diverse range of biological activities, including antifungal, insect repellent, and anti-inflammatory effects.[3] This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide details its biosynthesis, occurrence in various plant species, key biological activities supported by quantitative data, and detailed experimental protocols for its extraction, identification, and evaluation.

Occurrence of this compound in Plants

This compound is a constituent of the essential oils of numerous plants, with its concentration varying significantly depending on the species, geographical origin, and cultivation conditions. It is prominently found in plants of the Cymbopogon (citronella grass), Pelargonium (geranium), and Rosa (rose) genera.[4][5][6] The quantitative data presented in Table 1 summarizes the percentage of this compound found in the essential oils of several key plant species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Plant SpeciesPlant PartPercentage of this compound (%)Reference
Rosa damascenaFlowers0.13 - 0.81[1][4]
Pelargonium graveolensAerial Parts10.86 - 13.1[6][7]
Cymbopogon winterianusLeaves11.3[8]
Cymbopogon nardusNot SpecifiedNot specified, but present[9]
Citrus hystrixNot SpecifiedIsolated from this species[2]

Table 1: Quantitative Occurrence of this compound in Various Plant Essential Oils. This table provides a summary of the percentage of this compound in the essential oils of different plant species, as reported in the scientific literature.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process that originates from the universal precursor of monoterpenes, geranyl diphosphate (GPP). The pathway involves the formation of citronellol, which is subsequently acetylated to yield this compound. The key enzyme in the final step is alcohol acetyltransferase (AAT).

The biosynthesis of the precursor, citronellol, begins with GPP, which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. GPP is then converted to geraniol by the action of geraniol synthase. Subsequently, a series of oxidation and reduction reactions, catalyzed by enzymes such as alcohol dehydrogenases and citral reductases, transform geraniol into citronellal and then to citronellol.[1][4][10] The final step in the formation of this compound is the esterification of citronellol with acetyl-CoA, a reaction catalyzed by alcohol acetyltransferase (AAT).[11][12] The expression of the AAT gene is often regulated by developmental cues, such as fruit ripening, and phytohormones like ethylene.[13][14][15]

Biosynthesis_of_Citronellyl_Acetate GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geranial Geranial Geraniol->Geranial Citronellal (S)-Citronellal Geranial->Citronellal Citronellol (S)-β-Citronellol Citronellal->Citronellol Citronellyl_Acetate This compound Citronellol->Citronellyl_Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citronellyl_Acetate GES Geraniol Synthase (GES) GES->GPP ADH Alcohol Dehydrogenase (ADH) ADH->Geraniol GER1 Geranial Reductase (GER1) GER1->Geranial ADH2 Alcohol Dehydrogenase (ADH) ADH2->Citronellal AAT Alcohol Acetyltransferase (AAT) AAT->Citronellol

Caption: Biosynthesis pathway of this compound.

Biological Activities and Efficacy

This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical and agricultural applications. The following sections summarize its key activities with available quantitative data.

Antifungal Activity

This compound has been shown to possess antifungal properties against various fungal species.[3] Its mechanism of action is thought to involve the disruption of fungal cell membrane integrity. The efficacy of its antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Fungal SpeciesMIC (µg/mL)Reference
Candida glabrata3.13[9]
Candida albicans12.50[9]

Table 2: Antifungal Activity of this compound. This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against different fungal species.

Insect Repellent Activity

This compound is a known insect repellent, contributing to the repellent properties of essential oils like citronella.[5] Its mode of action involves interaction with the insect's olfactory system, specifically the olfactory receptor neurons (ORNs), which detect volatile chemical cues.[6] The efficacy of insect repellents is often measured by the complete protection time (CPT), which is the duration a repellent provides 100% protection from bites.

Insect SpeciesConcentration (%)Protection Time (minutes)Reference
Aedes aegypti10 and 25 (as geranyl acetate)~60[6]
Aedes aegyptiFormulated geranyl acetate180[6]
Various mosquito speciesNot specified130-205[16]

Table 3: Insect Repellent Activity of Acetate Esters. This table summarizes the protection time of acetate esters, including data on the structurally similar geranyl acetate as a proxy for this compound, against various mosquito species.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in in-vitro studies.[3] The mechanism is believed to involve the inhibition of key inflammatory enzymes and the reduction of pro-inflammatory cytokine production. The anti-inflammatory effect can be assessed by the inhibition of protein denaturation, as inflammation can lead to the denaturation of proteins.

AssayConcentration (µg/mL)% Inhibition of Protein DenaturationReference
Bovine Serum Albumin Denaturation50 - 6400 (as β-Citronellol)33.80 - 70.20[17]

Table 4: In Vitro Anti-inflammatory Activity of β-Citronellol. This table shows the percentage inhibition of protein denaturation by β-citronellol, the precursor to this compound, as a measure of its anti-inflammatory potential.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of this compound from plant sources.

Extraction of Essential Oil from Plant Material (Steam Distillation)

Steam distillation is a common method for extracting essential oils from aromatic plants.[2][10][18]

Materials:

  • Fresh or dried plant material (e.g., Pelargonium graveolens leaves)

  • Distilled water

  • Steam distillation apparatus (still pot, condenser, separator)

  • Heating source

Protocol:

  • Prepare the plant material by chopping it into smaller pieces to increase the surface area for efficient oil extraction.

  • Place the prepared plant material into the still pot of the steam distillation apparatus.

  • Add distilled water to the still pot, ensuring the plant material is adequately covered.

  • Heat the still pot to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.

  • The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator.

  • Due to their different densities, the essential oil will form a separate layer from the water, allowing for its collection.

  • Carefully separate the essential oil layer and store it in a dark, airtight glass container at a cool temperature.

Steam_Distillation_Workflow Plant_Material 1. Prepare Plant Material Loading 2. Load into Still Pot with Water Plant_Material->Loading Heating 3. Heat to Generate Steam Loading->Heating Vaporization 4. Vaporization of Essential Oils Heating->Vaporization Condensation 5. Condensation of Vapor Vaporization->Condensation Separation 6. Separation of Oil and Hydrosol Condensation->Separation Collection 7. Collect Essential Oil Separation->Collection

Caption: Workflow for Steam Distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of an essential oil.[5][19][20]

Materials:

  • Essential oil sample

  • Solvent (e.g., methanol or hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)

  • Helium or Hydrogen as carrier gas

Protocol:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., 1 µL of essential oil in 1 mL of methanol).[5]

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.

  • Gas Chromatography:

    • Column: Use a capillary column such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).[5]

  • Mass Spectrometry:

    • The separated components from the GC column enter the mass spectrometer.

    • The molecules are ionized (e.g., by electron impact) and fragmented.

    • The mass-to-charge ratio of the fragments is detected, generating a mass spectrum for each component.

  • Data Analysis:

    • Identify the components by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identification by comparing the retention indices with literature values.

    • Quantify the relative percentage of each component based on the peak area in the chromatogram.

GC_MS_Analysis_Workflow Sample_Prep 1. Sample Preparation (Dilution) Injection 2. Injection into GC Sample_Prep->Injection Separation 3. Separation in GC Column Injection->Separation Ionization 4. Ionization in MS Separation->Ionization Detection 5. Detection of Fragments Ionization->Detection Analysis 6. Data Analysis (Identification & Quantification) Detection->Analysis

Caption: Workflow for GC-MS Analysis.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.[9][13][21]

Materials:

  • This compound

  • Fungal culture

  • Sterile 96-well microtiter plates

  • Growth medium (e.g., Sabouraud Dextrose Broth)

  • Solvent/emulsifier (e.g., DMSO or Tween 80)

  • Incubator

Protocol:

  • Prepare Stock Solution: Dissolve this compound in a small amount of solvent to create a stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.

Insect Repellent Assay (Arm-in-Cage Method)

This is a standard method for evaluating the efficacy of topical insect repellents.[6][22][23]

Materials:

  • This compound solution at a specific concentration

  • Human volunteers

  • Caged, host-seeking female mosquitoes (e.g., Aedes aegypti)

  • Protective gloves

Protocol:

  • Volunteer Preparation: A volunteer's forearm is marked with a specific area for application.

  • Repellent Application: A measured dose of the this compound solution is evenly applied to the marked area of the forearm. The other arm can serve as a control.

  • Exposure: The treated forearm is inserted into a cage containing a known number of unfed female mosquitoes.

  • Observation: The time until the first mosquito lands and bites is recorded. This is the Complete Protection Time (CPT).

  • Data Analysis: The CPT is calculated for each volunteer and repellent concentration. Statistical analysis is used to compare the efficacy of different repellents.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process associated with inflammation.[20][24][25]

Materials:

  • This compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test sample (this compound at various concentrations), a protein solution (e.g., 1% BSA), and PBS.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 72°C).

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with specific molecular targets and signaling pathways.

Insect Repellency: Olfactory Signaling Pathway

The repellent effect of this compound is initiated by its interaction with the insect's olfactory system. Volatile molecules of this compound bind to Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs) in the insect's antennae. This binding event triggers a signal transduction cascade within the ORN, leading to its depolarization and the generation of action potentials. These nerve impulses are then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response of avoidance or repulsion.[6][18][19]

Olfactory_Signaling_Pathway Citronellyl_Acetate This compound OR Odorant Receptor (OR) Citronellyl_Acetate->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN located in Signal_Transduction Signal Transduction Cascade ORN->Signal_Transduction triggers Depolarization Depolarization & Action Potential Signal_Transduction->Depolarization Antennal_Lobe Antennal Lobe (Brain) Depolarization->Antennal_Lobe transmits signal to Behavioral_Response Repellent Behavior Antennal_Lobe->Behavioral_Response processes signal leading to

Caption: Olfactory Signaling Pathway for Insect Repellency.

Anti-inflammatory Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. It is proposed that this compound can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, it may downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by interfering with the activation of transcription factors such as NF-κB and the MAPK signaling pathway.[24][26]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_MAPK NF-κB & MAPK Pathways Inflammatory_Stimuli->NFkB_MAPK COX_LOX COX & LOX Enzymes Inflammatory_Stimuli->COX_LOX Citronellyl_Acetate This compound Citronellyl_Acetate->NFkB_MAPK inhibits Citronellyl_Acetate->COX_LOX inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_MAPK->Pro_inflammatory_Cytokines activate Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes produce Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins_Leukotrienes->Inflammation

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Conclusion

This compound stands out as a plant secondary metabolite with significant potential in various scientific and commercial domains. Its pleasant aroma, coupled with its demonstrated antifungal, insect repellent, and anti-inflammatory properties, makes it a valuable compound for further investigation. This technical guide has provided a detailed overview of its occurrence, biosynthesis, and biological activities, supported by quantitative data and comprehensive experimental protocols. The elucidation of its mechanisms of action at the molecular level, particularly the signaling pathways it modulates, opens avenues for the development of novel pharmaceuticals, agrochemicals, and cosmetic ingredients. Further research focusing on in vivo efficacy, safety profiling, and optimization of its extraction and synthesis will be crucial in fully harnessing the potential of this versatile natural compound.

References

Physicochemical Properties of Citronellyl Acetate: An In-depth Technical Guide for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate, a naturally occurring monoterpene ester, is a significant component in the flavor and fragrance industries, valued for its fresh, fruity, and rosy aroma.[1][2] Beyond its traditional applications, recent scientific inquiry has highlighted its potential in pharmaceutical formulations, particularly due to its biological activities and favorable physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its formulation for potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation and application in drug development. These properties influence its solubility, stability, and bioavailability. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₂[3][4]
Molecular Weight 198.30 g/mol [3][4]
Appearance Colorless liquid[5]
Odor Fruity, floral, rose[3]
Density 0.891 g/mL at 25 °C[3][6]
Boiling Point 229 - 240 °C at 760 mmHg[4]
Refractive Index 1.445 at 20°C[3]
Solubility Soluble in alcohol and most fixed oils; Insoluble in water, glycerol, and propylene glycol.[4]
LogP (Octanol/Water) 4.22[4]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods can be employed for this determination.[7][8][9][10]

  • Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination. The temperature of the boiling liquid is measured with a calibrated temperature sensor.

  • Dynamic Method: In this method, the vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches the standard atmospheric pressure.

  • Distillation Method: This involves distilling the substance and recording the temperature at which the liquid boils and the vapor condenses. This method is suitable for substances that are stable at their boiling point.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids like this compound, several methods are available.[11][12][13][14]

  • Hydrometer: A hydrometer is a calibrated glass float that is immersed in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the liquid surface meets it.

  • Oscillating Densimeter: This method utilizes a U-shaped tube that is electronically oscillated. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube.

  • Pycnometer: A pycnometer is a flask with a specific, accurately known volume. The density is calculated from the mass of the liquid-filled pycnometer and its known volume.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a substance.[15][16][17][18][19]

  • Flask Method: A suitable amount of the substance is added to a flask containing water. The flask is then agitated at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it becomes constant, which represents the water solubility.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes from one medium to another. It is a characteristic property of a substance and is useful for identification and purity assessment.[20]

  • Refractometer: An Abbe refractometer is commonly used. A drop of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C, using the sodium D-line (589.3 nm).[20]

Formulation of this compound for Drug Delivery

This compound's lipophilic nature (LogP of 4.22) suggests its potential utility in lipid-based formulations and for enhancing the permeation of drugs through biological membranes.[4] Notably, citronellyl esters have been identified as exceptional skin penetration enhancers, capable of increasing drug permeation by up to 82-fold.[[“]] This property is particularly valuable for the development of transdermal drug delivery systems, which offer advantages such as avoiding first-pass metabolism and providing controlled drug release.

The mechanism by which terpenes like this compound enhance skin penetration is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.

Biological Activity and Signaling Pathways

Recent studies have indicated that this compound possesses antinociceptive (pain-relieving) and pro-apoptotic (cell death-inducing) activities.[5][22] The antinociceptive effect of this compound is reported to be mediated through the modulation of several key signaling pathways.[22] Specifically, it has been shown to involve Transient Receptor Potential (TRP) channels (TRPV1 and TRPM8), Acid-Sensing Ion Channels (ASICs), Protein Kinase C (PKC), and Protein Kinase A (PKA).[22]

Below is a diagram illustrating the proposed signaling pathway for the antinociceptive action of this compound.

Antinociceptive_Pathway cluster_stimulus Nociceptive Stimuli cluster_channels Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Heat Heat TRPV1 TRPV1 Heat->TRPV1 Acid Acid ASIC ASIC Acid->ASIC Inflammatory_Mediators Inflammatory Mediators PKC PKC Inflammatory_Mediators->PKC PKA PKA Inflammatory_Mediators->PKA Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPM8 TRPM8 Neuron_Depolarization Neuron Depolarization TRPM8->Neuron_Depolarization ASIC->Neuron_Depolarization PKC->TRPV1 Sensitization PKA->TRPV1 Sensitization Ca_Influx->Neuron_Depolarization Pain_Signal Pain Signal Transmission Neuron_Depolarization->Pain_Signal Citronellyl_Acetate This compound Citronellyl_Acetate->TRPV1 Inhibition Citronellyl_Acetate->TRPM8 Modulation Citronellyl_Acetate->ASIC Inhibition Citronellyl_Acetate->PKC Inhibition Citronellyl_Acetate->PKA Inhibition

Caption: Proposed mechanism of antinociceptive action of this compound.

Conclusion

This compound presents a compelling profile for researchers and professionals in drug development. Its well-defined physicochemical properties, coupled with its demonstrated biological activities as a skin penetration enhancer and an antinociceptive agent, underscore its potential beyond the flavor and fragrance industries. The provided experimental protocols offer a standardized approach to verifying its properties, while the elucidated signaling pathway for its antinociceptive effects opens avenues for further mechanistic studies and the design of novel therapeutic formulations. Future research should focus on optimizing formulation strategies to harness its full therapeutic potential, particularly in the realm of transdermal drug delivery.

References

Citronellyl acetate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl acetate is a naturally occurring monoterpene ester found in the essential oils of various plants, including citronella, rose, and geranium. It is widely utilized in the fragrance and flavor industries for its characteristic fresh, floral, and fruity aroma. Beyond its organoleptic properties, this compound has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis and analytical protocols, and its mechanisms of action in biological systems. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Data Presentation

Chemical and Physical Properties

This compound (IUPAC name: 3,7-dimethyloct-6-en-1-yl acetate) is a well-characterized compound with the following key identifiers and properties:

PropertyValueReference(s)
CAS Number 150-84-5[1][2][3][4]
Molecular Formula C₁₂H₂₂O₂[1][2][5][6]
Molecular Weight 198.30 g/mol [5][6]
Appearance Colorless liquid[1][2]
Odor Fruity, floral, rosy[2]
Density 0.891 g/mL[1]
Boiling Point 240 °C[1]
Flash Point 103 °C[2]
Refractive Index 1.440 - 1.450 @ 20°C[1]
Solubility Insoluble in water; soluble in alcohols and oils[4]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.

Enzymatic Synthesis via Transesterification

This protocol is based on the lipase-catalyzed transesterification of citronellol.

Materials:

  • Citronellol

  • Acyl donor (e.g., vinyl acetate or geranyl acetate)

  • Lipase (e.g., from Pseudomonas fluorescens or crude acetone powder from black cumin seedlings)

  • Organic solvent (e.g., n-hexane)

  • Screw-capped glass vials

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a screw-capped glass vial, prepare the reaction mixture by adding 0.25 M of citronellol and 0.25 M of geranyl acetate.

  • Solvent Addition: Add n-hexane to the reaction mixture to a total volume of 5 mL.

  • Enzyme Addition: Add 250 mg of lipase to the reaction mixture.

  • Incubation: Place the sealed vials in a shaking water bath at 40-41°C and shake for up to 72 hours.

  • Sampling and Analysis: At predetermined time intervals (e.g., 1, 10, 24, 48, and 72 hours), withdraw a sample from the reaction mixture for GC analysis to determine the yield of this compound.

  • Product Isolation: After the reaction, the enzyme can be filtered out, and the solvent can be removed under reduced pressure. The product can be further purified by column chromatography if necessary.

Enzymatic_Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction Process cluster_output Output Citronellol Citronellol ReactionVessel Reaction Vessel (Screw-capped vial) Citronellol->ReactionVessel GeranylAcetate Geranyl Acetate GeranylAcetate->ReactionVessel Lipase Lipase Lipase->ReactionVessel Hexane n-Hexane Hexane->ReactionVessel Incubation Incubation (41°C, 72h, shaking) ReactionVessel->Incubation Analysis GC Analysis Incubation->Analysis Sampling Product This compound Incubation->Product Purification

Enzymatic synthesis workflow of this compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the identification and quantification of this compound.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A series).

  • Column: HP-5MS (30 m x 250 µm x 0.25 µm) or equivalent.

Experimental Protocol:

  • Sample Preparation: Dilute the sample containing this compound in n-hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library. Quantification can be performed using a calibration curve with a known standard.

Biological Activities and Signaling Pathways

This compound has demonstrated several biological activities, including antinociceptive and pro-apoptotic effects.

Antinociceptive Activity

This compound has been shown to possess pain-relieving properties. Its antinociceptive mechanism is believed to involve the modulation of several ion channels and protein kinases.[1]

Proposed Signaling Pathway: this compound is thought to exert its antinociceptive effects by interacting with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPM8, and Acid-Sensing Ion Channels (ASICs).[1] The activation or modulation of these channels can influence neuronal excitability and pain signaling. Additionally, the involvement of Protein Kinase C (PKC) and Protein Kinase A (PKA) suggests that this compound may interfere with intracellular signaling cascades that sensitize nociceptors.[1]

Antinociceptive_Pathway cluster_stimulus External Stimulus cluster_channels Ion Channel Modulation cluster_kinases Kinase Involvement cluster_outcome Cellular Response CA This compound TRPV1 TRPV1 CA->TRPV1 Modulates TRPM8 TRPM8 CA->TRPM8 Modulates ASIC ASIC CA->ASIC Modulates PKC PKC CA->PKC Inhibits PKA PKA CA->PKA Inhibits Nociceptor Nociceptor Sensitization (Reduced) TRPV1->Nociceptor TRPM8->Nociceptor ASIC->Nociceptor PKC->Nociceptor PKA->Nociceptor PainSignal Pain Signal Transmission (Inhibited) Nociceptor->PainSignal

Proposed antinociceptive signaling pathway of this compound.
Pro-apoptotic Activity

This compound has been observed to induce apoptosis in human hepatoma cells.[4] While the precise pathway for this compound is under investigation, a plausible mechanism involves the modulation of key signaling pathways that are often dysregulated in hepatocellular carcinoma.

Plausible Signaling Pathway: In the context of hepatocellular carcinoma, apoptosis is often evaded through the activation of survival pathways like JAK/STAT and NF-κB. A potential mechanism for a pro-apoptotic agent like this compound could involve the inhibition of these pathways. This would lead to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and an increase in the activity of pro-apoptotic proteins (e.g., Bax, Bak). This shift in balance ultimately triggers the activation of the caspase cascade (initiator caspases like caspase-9 and executioner caspases like caspase-3), leading to programmed cell death.

Pro_Apoptotic_Pathway cluster_inhibition Inhibition of Survival Pathways cluster_bcl2 Regulation of Bcl-2 Family cluster_caspase Caspase Cascade Activation CA This compound JAK_STAT JAK/STAT Pathway CA->JAK_STAT Inhibits NFkB NF-κB Pathway CA->NFkB Inhibits Anti_Apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) JAK_STAT->Anti_Apoptotic Downregulates NFkB->Anti_Apoptotic Downregulates Pro_Apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibitory balance shifted Caspase9 Caspase-9 Pro_Apoptotic->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Plausible pro-apoptotic signaling pathway in hepatoma cells.

Conclusion

This compound is a versatile molecule with significant applications in both industrial and research settings. Its well-defined chemical properties and established synthesis routes make it readily accessible for study. The emerging evidence of its biological activities, particularly its antinociceptive and pro-apoptotic effects, highlights its potential as a lead compound in drug discovery and development. Further research into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound.

References

Solubility of Citronellyl Acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of citronellyl acetate, a widely used fragrance and flavoring agent, in various organic solvents. Understanding the solubility of this compound is critical for its effective formulation in a wide range of applications, from perfumery and cosmetics to pharmaceutical preparations. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, an ester, is governed by the principle of "like dissolves like." Its molecular structure, characterized by a long hydrocarbon chain and an ester group, dictates its affinity for various types of solvents. As a relatively non-polar molecule, it is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents like water.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a broad spectrum of organic solvents is not extensively available in publicly accessible literature. However, based on available safety data sheets and chemical databases, the following information has been compiled. It is important to note that solubility can be temperature-dependent.

SolventFormulaPolaritySolubility (at approx. 20-25°C)Remarks
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar aprotic100 mg/mL[1][2][3][4]Sonication may be required to achieve dissolution.[1][2][3][4][5]
Ethanol (70% aq.)C₂H₅OHPolar proticSoluble at 1 part in 9 parts solvent (v/v)[6]
WaterH₂OPolar proticPractically insoluble[3][4][6][7]
GlycerolC₃H₈O₃Polar proticInsoluble[6]
Propylene GlycolC₃H₈O₂Polar proticInsoluble[6]
Alcohols (general)R-OHVariousSoluble[6][7]
Fixed Oils-Non-polarSoluble[6]

Note: The lack of standardized quantitative data across a wider range of solvents highlights a gap in the existing literature. The experimental protocols outlined below can be utilized to generate such data for specific research and development needs.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility")[8] which can be adapted for organic solvents.

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solute should be visible.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solute, centrifuge the sample at the same temperature.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) and accurately dilute it with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound depends on various factors beyond just solubility, including the intended application, safety, and environmental considerations. The following diagram illustrates a logical workflow for this process.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Optimization and Selection start Define Application Requirements (e.g., volatility, toxicity, polarity) qual_sol Qualitative Solubility Assessment ('Like Dissolves Like') start->qual_sol quant_sol Quantitative Solubility Testing (g/100mL or mol/L) qual_sol->quant_sol Select Potential Solvents data_table Compile Solubility Data Table quant_sol->data_table compat Compatibility and Stability Testing data_table->compat Rank Solvents by Solubility safety Safety and Regulatory Assessment (Toxicity, Flammability, Environmental Impact) compat->safety final_sol Final Solvent Selection safety->final_sol

References

Fungal and Bacterial Degradation Pathways of Citronellyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Citronellyl acetate, a monoterpene ester prevalent in essential oils, is of significant interest in the fragrance, flavor, and pharmaceutical industries. Understanding its microbial degradation is crucial for applications in biotechnology, bioremediation, and drug metabolism studies. This technical guide provides a comprehensive overview of the fungal and bacterial degradation pathways of this compound. It details the metabolic intermediates, enzymatic processes, and known microbial species involved in its biotransformation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these pathways, and presents visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring monoterpenoid with a characteristic fruity, floral aroma. Its widespread use in consumer products and its potential therapeutic activities necessitate a thorough understanding of its metabolic fate in biological systems.[1][2] Microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic machinery to utilize terpenes and their derivatives as carbon and energy sources. The study of these degradation pathways not only provides insights into microbial metabolism but also opens avenues for the biotechnological production of valuable compounds and the bioremediation of terpene-rich waste streams.

This guide focuses on the distinct degradation pathways of this compound in bacteria and fungi, highlighting the key enzymatic steps and metabolic intermediates.

Bacterial Degradation of this compound

The bacterial degradation of this compound has been notably studied in species of the genus Pseudomonas. The general pathway involves an initial hydrolysis followed by a well-characterized catabolic route for the resulting alcohol, citronellol.

Key Microbial Species
  • Pseudomonas mendocina : This bacterium has been shown to efficiently use this compound as a sole carbon source.[3]

  • Pseudomonas citronellolis : Known for its ability to grow on citronellol and related acyclic terpenes.[3]

  • Pseudomonas aeruginosa : Also implicated in the degradation of citronellol and is known to possess the necessary enzymatic machinery.[4]

  • Rhodococcus erythropolis : While not explicitly detailed for this compound, this species is known for its metabolic versatility in degrading a wide range of hydrophobic compounds, including other terpenes like limonene, suggesting a potential for this compound degradation.[5][6][7][8][9][10][11]

Metabolic Pathway

The degradation of this compound in Pseudomonas species is a multi-step process:

  • Hydrolysis : The initial step is the hydrolysis of the ester bond of this compound by an esterase, yielding citronellol and acetate.[3]

  • Oxidation to Aldehyde : Citronellol is then oxidized to its corresponding aldehyde, citronellal. This reaction is catalyzed by citronellol dehydrogenase (AtuB), a short-chain dehydrogenase/reductase family enzyme.[4]

  • Oxidation to Carboxylic Acid : Citronellal is further oxidized to citronellic acid by citronellal dehydrogenase.[3]

  • CoA Ligation and Further Catabolism : Citronellic acid is activated to citronellyl-CoA, which then enters a specialized β-oxidation pathway. This pathway is adapted to handle the methyl branch of the terpene structure and ultimately feeds into central metabolism, often via the leucine catabolic pathway.[3] Key enzymes in this downstream pathway include citronellyl-CoA dehydrogenase (AtuD).[12]

Bacterial_Degradation_Pathway Citronellyl_Acetate This compound Citronellol Citronellol Citronellyl_Acetate->Citronellol Esterase (Hydrolysis) Citronellal Citronellal Citronellol->Citronellal Citronellol Dehydrogenase (AtuB) (Oxidation) Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Citronellal Dehydrogenase (Oxidation) Citronellyl_CoA Citronellyl-CoA Citronellic_Acid->Citronellyl_CoA Citronellyl-CoA Ligase Central_Metabolism Central Metabolism Citronellyl_CoA->Central_Metabolism β-oxidation Pathway Fungal_Biotransformation_Pathway Citronellyl_Acetate This compound Citronellol Citronellol Citronellyl_Acetate->Citronellol Esterase (Hydrolysis) Rose_Oxides Rose Oxides Citronellol->Rose_Oxides Aspergillus sp. (Cyclization) Hydroxy_Citronellol 7-Hydroxy Citronellol Citronellol->Hydroxy_Citronellol Rhizopus oryzae (Hydroxylation) Other_Metabolites Other Metabolites (e.g., Linalool, α-terpineol) Citronellol->Other_Metabolites Penicillium sp. (Oxidation/Rearrangement) Experimental_Workflow Cultivation Microbial Cultivation (Rich Medium) Inoculum Inoculum Preparation (Washing & Resuspension) Cultivation->Inoculum Degradation Degradation Assay (Minimal Medium + this compound) Inoculum->Degradation Sampling Time-course Sampling Degradation->Sampling Extraction Metabolite Extraction (Liquid-Liquid Extraction) Sampling->Extraction Analysis GC-MS Analysis (Identification & Quantification) Extraction->Analysis Data_Interpretation Data Interpretation (Pathway Elucidation) Analysis->Data_Interpretation

References

Initial Screening of Citronellyl Acetate for Insecticidal Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

The increasing demand for sustainable and safer alternatives to synthetic pesticides has intensified research into plant-derived compounds. Citronellyl acetate, a monoterpene ester found in the essential oils of plants like citronella and geranium, has emerged as a compound of interest for its potential insecticidal and repellent properties.[1] This technical guide provides a comprehensive overview of the initial screening methodologies for evaluating the insecticidal efficacy of this compound. It includes detailed experimental protocols, a summary of available quantitative data, and a discussion of the potential mechanisms of action. This document aims to serve as a foundational resource for researchers initiating studies on this compound or similar natural compounds for pest management applications.

Potential Mechanisms of Action

The insecticidal and repellent effects of monoterpenes like this compound are often attributed to their neurotoxic action.[2] While the precise molecular targets of this compound are still under investigation, research on related compounds suggests several potential pathways.

Olfactory System Disruption

For repellency, the primary interaction occurs within the insect's olfactory system. Volatile molecules like this compound are detected by olfactory receptor neurons (ORNs) on the insect's antennae.[3] The binding of these molecules to odorant receptors (ORs) can disrupt host-seeking behavior by either inhibiting pathways that respond to attractant cues or by causing a generalized, confusing sensory signal.[3] This process involves odorant-binding proteins (OBPs) that transport the molecules to the receptors.[3][4]

Olfactory_Signaling_Pathway cluster_air Airborne Molecules cluster_sensillum Insect Sensillum cluster_brain Insect Brain CA This compound OBP Odorant-Binding Protein (OBP) CA->OBP Transport OR Odorant Receptor (OR) OBP->OR Binding ORN Olfactory Receptor Neuron (ORN) AL Antennal Lobe ORN->AL Signal Transmission OR->ORN Activates Response Behavioral Response (Repulsion) AL->Response Processing

Fig. 1: Simplified olfactory signaling pathway for insect repellency.
Neurotoxicity

The lethal effects of many essential oil components are linked to the disruption of the insect's nervous system.[2] Two primary targets investigated for monoterpenoids are acetylcholinesterase (AChE) and octopamine receptors.

  • Acetylcholinesterase (AChE) Inhibition : AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death.[5][6]

  • Octopamine Receptor Modulation : Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, analogous to adrenaline in vertebrates.[2][5] Compounds that interfere with octopamine receptors can disrupt nerve function, leading to a range of debilitating effects.[2]

Neurotoxic_Mechanisms cluster_AChE Cholinergic Synapse cluster_Octo Octopaminergic Synapse CA This compound AChE Acetylcholinesterase (AChE) CA->AChE Potential Target 1 OctoR Octopamine Receptor CA->OctoR Potential Target 2 ACh Acetylcholine Accumulation AChE->ACh Inhibition leads to Paralysis Paralysis & Death ACh->Paralysis Disruption Nervous System Disruption OctoR->Disruption Modulation leads to Death2 Paralysis & Death Disruption->Death2

Fig. 2: Potential neurotoxic mechanisms of action for this compound.

Experimental Protocols for Screening

A standardized screening workflow is crucial for evaluating the insecticidal potential of a test compound. The process generally involves range-finding studies to determine appropriate concentrations, followed by definitive bioassays to establish dose-response relationships.

Screening_Workflow start Obtain Pure This compound prep Prepare Stock Solutions & Serial Dilutions start->prep choose_assay Select Bioassay Type prep->choose_assay contact Contact Toxicity choose_assay->contact Direct Application fumigant Fumigant Toxicity choose_assay->fumigant Volatility repellent Repellency Assay choose_assay->repellent Behavior run_assay Execute Bioassay (Multiple Replicates) contact->run_assay fumigant->run_assay repellent->run_assay collect_data Record Data (e.g., Mortality, Location) run_assay->collect_data analysis Statistical Analysis (e.g., Probit Analysis) collect_data->analysis end Determine Key Metrics (LC50, % Repellency) analysis->end

Fig. 3: General experimental workflow for insecticidal screening.
Fumigant Toxicity Bioassay

This method assesses the toxicity of the compound in its vapor phase, which is crucial for controlling pests in enclosed spaces like silos or storage bins.[7][8]

  • Objective : To determine the median lethal concentration (LC50) of this compound vapor against a target insect species.

  • Materials :

    • Glass jars or vials of a known volume (e.g., 250 mL).

    • Whatman No. 1 filter paper strips (e.g., 1.5 cm x 5 cm).

    • Micropipette.

    • Test compound (this compound) dissolved in a volatile solvent (e.g., acetone).

    • Healthy, unsexed adult insects (e.g., 20-30 per replicate).

    • Sealing film or airtight lids.

  • Protocol :

    • Prepare a range of concentrations of this compound in acetone.

    • Apply a precise volume (e.g., 3.5 µL for a concentration of 14 µL/L air in a 250 mL jar) of a specific dilution onto a filter paper strip.[7]

    • Allow the solvent to evaporate completely (approx. 1-2 minutes).

    • Suspend the treated filter paper inside the glass jar, ensuring it does not touch the walls.

    • Introduce a known number of insects into the jar and immediately seal it.

    • A control group should be prepared using only the solvent.

    • Maintain the jars at controlled conditions (e.g., 27 ± 2°C and 70 ± 5% RH).[7]

    • Record mortality at specified time points (e.g., 24, 48, and 72 hours).[9]

    • Correct observed mortality using Abbott's formula if mortality is present in the control group.[10]

    • Calculate LC50 and LC90 values using Probit analysis.[7]

Contact Toxicity Bioassay

This assay evaluates the toxicity of the compound upon direct physical contact with the insect's cuticle.[10]

  • Objective : To determine the median lethal dose (LD50) or concentration (LC50) of this compound through contact.

  • Materials :

    • Glass Petri dishes (e.g., 9 cm diameter).

    • Filter paper cut to the size of the Petri dish.

    • Micropipette or syringe.

    • Test compound dissolved in a solvent (e.g., acetone).

    • Test insects.

  • Protocol (Residual Film Method) :

    • Prepare serial dilutions of this compound.

    • Apply 1 mL of each dilution uniformly over a filter paper placed in a Petri dish.[11]

    • Allow the solvent to evaporate completely, leaving a residual film of the compound.

    • Introduce a known number of insects (e.g., 10-20) into the treated Petri dish.

    • A control group is treated with solvent only.

    • Seal the Petri dishes (with ventilation to prevent asphyxiation) and maintain them under controlled environmental conditions.

    • Record mortality at 24 and 48-hour intervals.[10]

    • Correct for control mortality and calculate LC50/LD50 values.

Quantitative Data on this compound and Related Compounds

Direct and comprehensive quantitative data on the insecticidal activity of pure this compound is limited in publicly available literature. Most studies evaluate essential oils where this compound is a component, or they focus on structurally similar compounds like citronellol and geranyl acetate. The following tables summarize available data to provide context for initial screening.

Table 1: Fumigant Toxicity of Related Monoterpenes against Stored-Product Pests

Compound Insect Species Exposure Time LC50 (mg/L air) Source(s)
Linalool Rhyzopertha dominica 24 h 410.3 [10]
Citronellol Tribolium castaneum 24 h 628.2 [10]
Citronellol Sitophilus oryzae 24 h 898.9 [10]

Note: This data is for compounds structurally related to this compound and provides a benchmark for expected efficacy.

Table 2: Contact and Repellent Activity of Essential Oils/Related Compounds

Compound/Oil Insect Species Assay Type Concentration Result Source(s)
Geranyl Acetate Aedes aegypti Repellency 10% & 25% ~100% protection for 60 min [3]
Citronella Oil Sitophilus oryzae Repellency 10 µL -0.70 EPI* [9]
Geranium Oil Musca domestica (larvae) Contact - LC50 = 4.29% [11]
Geranium Oil + Sesame Oil Musca domestica (larvae) Contact - LC50 = 0.32% (Synergistic) [11]

EPI: Excitability Preference Index. Negative values indicate repellency.[9]

Conclusion and Future Directions

Preliminary evidence suggests that this compound and related monoterpenoid esters possess notable insecticidal and repellent properties.[1] The primary modes of action are likely neurotoxic, involving disruption of the insect's olfactory and nervous systems.[2][3] However, a significant gap exists in the literature regarding the specific efficacy (LC50/LD50 values) of pure this compound against a broad spectrum of economically and medically important insect pests.

Future research should focus on:

  • Systematic Screening : Conducting standardized fumigant and contact bioassays using pure this compound against key pests such as Aedes aegypti, Anopheles spp., Tribolium castaneum, and Sitophilus oryzae.

  • Mechanism Elucidation : Performing in-vitro assays (e.g., AChE inhibition assays) and molecular docking studies to confirm the precise molecular targets.[4]

  • Synergistic Formulations : Investigating the synergistic effects of this compound with other natural compounds or conventional insecticides to enhance efficacy and mitigate resistance development.[11]

By following the detailed protocols and building upon the existing data outlined in this guide, researchers can effectively conduct the initial screening necessary to validate and develop this compound as a viable "green" insecticide.

References

Biosynthesis of Citronellyl Acetate in Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate is a naturally occurring monoterpene ester that contributes significantly to the characteristic floral and fruity aroma of numerous plant species, including those in the Rosaceae (Rosa sp.), Geraniaceae (Pelargonium sp.), and Poaceae (Cymbopogon sp.) families. Beyond its importance in the fragrance and flavor industries, this compound and other monoterpenoids are of increasing interest to the pharmaceutical sector due to their diverse biological activities. Understanding the biosynthesis of this compound in plants is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for the discovery of novel biocatalysts for industrial applications. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic reactions, precursor pathways, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthetic Pathway

The formation of this compound in plants is the result of an esterification reaction where the alcohol moiety of citronellol is acetylated. This reaction is catalyzed by a specific class of enzymes known as alcohol acyltransferases (AATs), which utilize acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.

Precursor Biosynthesis

The two primary precursors for this compound synthesis are citronellol and acetyl-CoA. Their production is rooted in fundamental plant metabolic pathways.

Citronellol is a monoterpene alcohol derived from the general terpenoid biosynthetic pathway. This pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of these precursors, which are localized in different cellular compartments:

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with the condensation of three molecules of acetyl-CoA.

  • The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as its initial substrates.

The C10 precursor for monoterpenes, geranyl pyrophosphate (GPP), is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase. GPP is then converted to geraniol. While the precise enzymatic steps leading from geraniol to citronellol in all species are not fully elucidated, it is understood that a reduction step is involved.

Acetyl-CoA is a central metabolite in plant cells, involved in a myriad of biochemical processes, including the MVA pathway and fatty acid metabolism. It is primarily generated through glycolysis and the pyruvate dehydrogenase complex within the mitochondria, and can be transported to other cellular compartments, including the cytosol where the final step of this compound synthesis occurs.

The Final Esterification Step: Alcohol Acyltransferases (AATs)

The crucial step in this compound biosynthesis is the transfer of an acetyl group from acetyl-CoA to citronellol. This reaction is catalyzed by alcohol acyltransferases (AATs), a diverse family of enzymes. In the context of this compound formation, these are more specifically referred to as citronellol acetyltransferases.

Enzymology and Molecular Genetics

Significant progress has been made in identifying and characterizing the AATs responsible for this compound synthesis, particularly in rose (Rosa hybrida).

Characterization of RhAAT1 in Rosa hybrida

A key enzyme in rose floral scent production is RhAAT1, an alcohol acetyltransferase identified in Rosa hybrida cv. “Fragrant Cloud”.[1][2][3][4] This enzyme is responsible for the formation of both this compound and geranyl acetate.[1][2][3][4]

Key Characteristics of RhAAT1: [2][3][4]

  • Protein Family: Belongs to the BAHD family of acyltransferases.

  • Substrate Specificity: Demonstrates high activity with geraniol and citronellol. It shows lower activity with other alcohols like nerol and is a poor substrate for 2-phenylethyl alcohol and cis-3-hexen-1-ol, suggesting the presence of other AATs in rose petals for the synthesis of other acetate esters.[2][3][4]

  • Molecular Weight: The calculated molecular mass of the RhAAT1 protein is 51.8 kDa.[2][3][4]

  • Isoelectric Point (pI): The calculated pI of RhAAT1 is 5.45.[2][3][4]

  • Gene Expression: The RhAAT1 gene is expressed exclusively in floral tissues, with its transcript levels peaking at the developmental stage when scent emission is at its maximum.[2][3][4]

AATs in Other Plant Species

While the characterization of AATs involved in this compound synthesis is most detailed in rose, evidence suggests their presence and activity in other aromatic plants:

  • Pelargonium graveolens (Rose Geranium): This species is a major natural source of citronellol and its esters. The co-occurrence of citronellol and various esters in its essential oil strongly implies the activity of AATs.[5]

  • Cymbopogon Species (Lemongrass, Citronella): Essential oils from Cymbopogon species contain this compound, indicating the presence of the necessary biosynthetic machinery, including AATs.[6][7]

Quantitative Data

The production of this compound is developmentally regulated, as demonstrated by studies on enzyme activity in rose petals.

Table 1: Alcohol Acetyltransferase (AAT) Activity in Developing Rosa hybrida cv. 'Fragrant Cloud' Petals [1]

Flower Developmental StageGeranyl Acetate Formation (pkat mg⁻¹ protein)This compound Formation (pkat mg⁻¹ protein)
Stage 1 (Bud)~2~1
Stage 2 (Bud)~5~4
Stage 3 (Open Flower)~15~10
Stage 4 (Fully Open Flower)~15~12
Stage 5 (Senescing Flower)~10~8
Stage 6 (Senesced Flower)~5~4

Note: pkat (picokatal) is a unit of catalytic activity.

Regulation of Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and transcriptional control.

Transcriptional Regulation

The expression of genes encoding AATs is a key regulatory point. As observed with RhAAT1, the transcript levels of these genes often correlate with the developmental stage of the plant tissue, such as flower opening, when the production of volatile esters is highest.[2][3] The promoters of AAT genes are thought to contain cis-acting regulatory elements that bind transcription factors, thereby controlling the timing and level of gene expression. Transcription factor families such as MYB and bHLH have been implicated in the regulation of terpenoid biosynthesis in general.

Subcellular Localization

The biosynthesis of the precursor citronellol begins in the plastids via the MEP pathway. However, the final esterification step to form this compound is believed to occur in the cytosol, where AATs are typically localized and where the co-substrate acetyl-CoA is readily available.

Experimental Protocols

Extraction of Volatile Esters from Plant Tissues

Objective: To extract this compound and other volatile compounds from plant material for analysis.

Materials:

  • Fresh plant tissue (e.g., flower petals, leaves)

  • Liquid nitrogen

  • Solvent (e.g., n-hexane, dichloromethane)

  • Internal standard (e.g., nonane, for quantification)

  • Grinding apparatus (e.g., mortar and pestle, tissue homogenizer)

  • Centrifuge tubes

  • Centrifuge

  • Glass vials for analysis

Protocol:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer a known weight of the powdered tissue to a centrifuge tube.

  • Add a defined volume of extraction solvent containing a known concentration of an internal standard.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Incubate the mixture at room temperature with gentle agitation for 30 minutes.

  • Centrifuge the mixture to pellet the plant debris.

  • Carefully transfer the supernatant (containing the extracted volatiles) to a clean glass vial for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in a plant extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5MS)

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Protocol:

  • Inject a small volume (e.g., 1 µL) of the plant extract into the GC-MS system.

  • The volatile compounds are separated based on their boiling points and interaction with the capillary column.

  • As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer.

  • Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

  • Quantify the amount of this compound by comparing the peak area of the compound to the peak area of the internal standard.

Alcohol Acyltransferase (AAT) Enzyme Assay

Objective: To measure the in vitro activity of AATs in producing this compound from citronellol and acetyl-CoA.

Materials:

  • Plant tissue extract containing the AAT enzyme (or purified recombinant enzyme)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Citronellol solution

  • Acetyl-CoA solution

  • Extraction solvent (e.g., n-hexane)

  • Internal standard

Protocol:

  • Prepare a reaction mixture containing the assay buffer, citronellol, and acetyl-CoA in a microcentrifuge tube.

  • Initiate the reaction by adding the plant protein extract or purified enzyme.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an extraction solvent containing an internal standard.

  • Vortex vigorously to extract the formed this compound into the organic phase.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to quantify the amount of this compound produced.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Biosynthesis_of_Citronellyl_Acetate cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Monoterpene Monoterpene Synthesis cluster_Esterification Esterification (Cytosol) Pyruvate Pyruvate MEP_intermediate ... Pyruvate->MEP_intermediate G3P Glyceraldehyde-3-P G3P->MEP_intermediate IPP_MEP IPP MEP_intermediate->IPP_MEP DMAPP_MEP DMAPP MEP_intermediate->DMAPP_MEP GPPS GPP Synthase IPP_MEP->GPPS DMAPP_MEP->GPPS AcetylCoA_MVA Acetyl-CoA MVA_intermediate ... AcetylCoA_MVA->MVA_intermediate IPP_MVA IPP MVA_intermediate->IPP_MVA GPP Geranyl Pyrophosphate (GPP) Geraniol_Synthase Geraniol Synthase GPP->Geraniol_Synthase Geraniol Geraniol Reduction Reduction Geraniol->Reduction Citronellol Citronellol AAT Alcohol Acyltransferase (AAT) Citronellol->AAT GPPS->GPP Geraniol_Synthase->Geraniol Reduction->Citronellol AcetylCoA_ester Acetyl-CoA AcetylCoA_ester->AAT Citronellyl_Acetate This compound AAT->Citronellyl_Acetate

Caption: Biosynthetic pathway of this compound in plants.

Experimental Workflow for AAT Characterization

AAT_Characterization_Workflow Plant_Tissue Plant Tissue (e.g., Rose Petals) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning AAT Gene Cloning (PCR) cDNA_Synthesis->Gene_Cloning Expression_Vector Cloning into Expression Vector Gene_Cloning->Expression_Vector Heterologous_Expression Heterologous Expression (e.g., E. coli) Expression_Vector->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with Substrates (Citronellol, Acetyl-CoA) Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis Characterization Enzyme Characterization (Kinetics, Substrate Specificity) Product_Analysis->Characterization

Caption: Experimental workflow for AAT gene cloning and enzyme characterization.

Regulatory Network of this compound Biosynthesis

Regulatory_Network cluster_signals Regulatory Signals cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Developmental_Cues Developmental Cues (e.g., Flower Opening) Transcription_Factors Transcription Factors (e.g., MYB, bHLH) Developmental_Cues->Transcription_Factors Hormones Phytohormones Hormones->Transcription_Factors AAT_Promoter AAT Gene Promoter Transcription_Factors->AAT_Promoter AAT_Gene AAT Gene Transcription AAT_Promoter->AAT_Gene AAT_Enzyme AAT Enzyme Synthesis AAT_Gene->AAT_Enzyme Citronellyl_Acetate This compound AAT_Enzyme->Citronellyl_Acetate Citronellol Citronellol Citronellol->Citronellyl_Acetate AcetylCoA Acetyl-CoA AcetylCoA->Citronellyl_Acetate

Caption: Regulatory network of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a well-defined process culminating in the AAT-catalyzed esterification of citronellol. While significant insights have been gained from studies on Rosa hybrida, further research is needed to identify and characterize the specific AATs in other important aromatic plant species. A deeper understanding of the regulatory networks controlling the expression of biosynthetic genes will be instrumental for the successful metabolic engineering of plants and microorganisms for enhanced production of this valuable natural compound. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to further explore the fascinating world of plant-derived aroma compounds.

References

Spectral Data Interpretation of Citronellyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate is a common fragrance and flavoring agent found in many essential oils, including those of citronella, geranium, and rose. As a chiral monoterpenoid ester, its characterization is crucial for quality control, purity assessment, and the study of its biological activities. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visualizations of the interpretation workflow and fragmentation pathways are presented to aid researchers in the comprehensive analysis of this compound.

Molecular Structure

The structure of this compound, 3,7-dimethyloct-6-en-1-yl acetate, is fundamental to understanding its spectral features. The numbering of the carbon atoms, as used in the NMR data assignments, is shown below:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.05 - 5.10m1H6 – CH
4.06 - 4.12m2H1 – OCH₂
2.04s3H2' – OCCH₃
1.92 - 2.04m2H5 – CH₂
1.68s3H8 – CH₃
1.60s3H10 – CH₃
1.13 - 1.53m5H2 – CH₂, 3 – CH and 4 – CH₂
0.90d3H9 – CH₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
171.26C1'
131.34C7
124.52C6
63.02C1
36.94C4
32.37C2
29.42C3
25.71C8
25.35C5
21.05C9
19.38C2'
17.63C10
Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of key functional groups.

Wavenumber (ν) cm⁻¹Assignment
2962, 2922C-H stretching (alkane)
1743C=O stretching (ester)
1455C-H bending (alkane)
1367C-H bending (alkane)
1239C-O stretching (ester)
1055C-O stretching (ester)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak [M]⁺ is observed at m/z 198.

m/zRelative Intensity (%)Proposed Fragment
4124.5[C₃H₅]⁺
4350.8[CH₃CO]⁺
5550.1[C₄H₇]⁺
6854.7[C₅H₈]⁺
69100.0[C₅H₉]⁺
8189.3[C₆H₉]⁺
9589.1[C₇H₁₁]⁺
12356.8[C₉H₁₅]⁺
13829.8[M - CH₃COOH]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 300 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Standard: TMS

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32

  • Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

  • Instrument: 75 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Standard: TMS

  • Pulse Program: Proton-decoupled pulse sequence

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 512-1024

  • Spectral Width: 0-200 ppm

FT-IR Spectroscopy

Method: Attenuated Total Reflectance (ATR)

  • Instrument: FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is applied, and the sample spectrum is recorded.

    • The final spectrum is presented in terms of transmittance or absorbance.

  • Spectral Range: 4000-650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Visualizations

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the spectral interpretation of an organic compound like this compound.

Spectral_Interpretation_Workflow cluster_sample Sample cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Absorptions (C=O, C-O, C-H) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Interpretation Combine Spectral Data NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the proposed key fragmentation pathways for this compound under electron ionization.

MS_Fragmentation cluster_fragments Key Fragments (m/z) m198 [C₁₂H₂₂O₂]⁺˙ m/z = 198 (M⁺˙) m138 [C₁₀H₁₈]⁺˙ m/z = 138 m198->m138 - CH₃COOH m43 [CH₃CO]⁺ m/z = 43 m198->m43 - C₁₀H₁₉O m123 [C₉H₁₅]⁺ m/z = 123 m138->m123 - CH₃ m95 [C₇H₁₁]⁺ m/z = 95 m123->m95 - C₂H₄ m81 [C₆H₉]⁺ m/z = 81 m95->m81 - CH₂ m69 [C₅H₉]⁺ m/z = 69 m81->m69 - CH₂

Caption: Proposed EI-MS Fragmentation of this compound.

The Role of Citronellyl Acetate in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate, a naturally occurring monoterpenoid ester, is a significant player in the intricate world of insect chemical ecology. Found in the essential oils of various plants, including citronella and rose, this volatile organic compound serves as a crucial semiochemical, mediating interactions between insects and their environment.[1] Its distinct floral, fruity aroma belies a potent ability to influence insect behavior, acting as a repellent, attractant, or signaling molecule depending on the species and context. This technical guide provides an in-depth exploration of the role of this compound in insect chemical ecology, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying biological pathways. While direct quantitative data for this compound is limited in publicly available literature, research on structurally similar compounds like geranyl acetate and the parent citronella oil provides valuable insights into its potential effects.

Data Presentation: Behavioral and Electrophysiological Responses to this compound and Related Compounds

Quantitative data on the behavioral and physiological responses of insects to this compound are crucial for understanding its ecological role and for developing practical applications. Due to a scarcity of direct data for this compound, the following tables include data for the structurally similar compound geranyl acetate and for citronella oil, which contains this compound as a constituent. This information serves as a valuable proxy for estimating the potential effects of this compound.

Table 1: Repellent and Attractant Effects of Geranyl Acetate and Citronella Oil on Various Insect Species

Compound/OilInsect SpeciesConcentrationAssay TypeObserved EffectEfficacy/ResponseCitation(s)
Geranyl AcetateAedes aegypti10% (v/v)Arm-in-cageRepellent~100% protection for > 60 min[1][2]
Geranyl AcetateAedes aegypti25% (v/v)Arm-in-cageRepellent~100% protection for > 60 min[1][2]
Geranyl Acetate FormulationAedes aegyptiNot SpecifiedArm-in-cageRepellent100% protection for up to 3 hours[1][3]
Citronella OilAedes aegypti10% v/v emulsionArm-in-cageRepellentProtection for 30 min[4]
Citronella OilAnopheles gambiaeNot SpecifiedY-tube olfactometerRepellentRQ50 = 4.02 nmol[5]
Citronella OilCulex quinquefasciatusNot SpecifiedExcito-repellency testRepellentHigh escape response[6]

Table 2: Electrophysiological Responses of Insects to Acetate Esters and Monoterpenoids

CompoundInsect SpeciesPreparationMethodResponseCitation(s)
Acetate Esters (general)Solenopsis invictaWhole antennaEAGSignificant responses to C5-C7 linear alkyl acetates[7]
Benzyl AcetateSolenopsis invictaWhole antennaEAGSignificant response[7]
Prenyl AcetateSolenopsis invictaWhole antennaEAGSignificant response[7]
Geranyl AcetateSpodoptera exiguaWhole antennaGC-EADElicited antennal response[8]
Ethyl AcetateDrosophila melanogasterWhole antennaEAGElicited response, kinetics studied[9]

Experimental Protocols

The study of insect responses to semiochemicals like this compound relies on a suite of specialized bioassays and electrophysiological techniques. Below are detailed methodologies for key experiments.

Arm-in-Cage Test for Repellency

This is a standard method for evaluating the efficacy of topical insect repellents against biting insects, particularly mosquitoes.[10][11][12][13][14]

  • Objective: To determine the Complete Protection Time (CPT) of a repellent formulation.

  • Materials:

    • Test cages (e.g., 40 x 40 x 40 cm)

    • Host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), typically 200 individuals per cage.[10][11]

    • Human volunteers.

    • Test repellent formulation (e.g., this compound in a suitable solvent like ethanol).

    • Control substance (solvent only).

    • Protective gloves.

  • Procedure:

    • A defined area on a volunteer's forearm is marked for application.

    • A measured dose of the test repellent is applied evenly to the marked area. The other arm can serve as a control.

    • The treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[10]

    • The number of mosquito landings and/or bites is recorded during each exposure period.

    • The test continues for a predetermined maximum time (e.g., 8 hours) or until the repellent fails (e.g., the first confirmed bite).[10]

  • Data Analysis: The CPT is the time from application to the first confirmed bite. Statistical analysis is used to compare the CPTs of different repellents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Mosquito Cages (200 females) D Apply Repellent/ Control to Forearm A->D B Recruit Human Volunteers B->D C Prepare Repellent Formulations C->D E Expose Arm to Mosquitoes D->E F Record Landings/ Bites E->F G Repeat Exposure at Intervals F->G G->E H Determine Complete Protection Time (CPT) G->H I Statistical Analysis H->I

Arm-in-Cage Experimental Workflow.
Y-Tube Olfactometer Bioassay

This bioassay is used to assess the behavioral response of insects (attraction or repulsion) to volatile chemicals.[6][15]

  • Objective: To determine if an insect is attracted to, repelled by, or indifferent to a specific odor.

  • Materials:

    • Y-tube olfactometer (a Y-shaped glass tube).

    • Air pump and flow meters.

    • Charcoal filter and humidification flask.

    • Odor sources (e.g., filter paper treated with this compound and a control solvent).

    • Test insects.

  • Procedure:

    • A clean, purified, and humidified air stream is passed through both arms of the Y-tube at a constant flow rate.

    • The test odor source is placed in one arm, and the control in the other.

    • A single insect is introduced at the base of the Y-tube.

    • The insect's movement is observed, and the first arm it enters and the time spent in each arm are recorded.

    • The olfactometer is cleaned and rotated between trials to avoid positional bias.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a similar statistical method to determine if there is a significant preference or avoidance.

G Air Air Source Filter Charcoal Filter Air->Filter Humidifier Humidifier Filter->Humidifier FlowMeters Flow Meters Humidifier->FlowMeters Odor1 Odor Source 1 (e.g., this compound) FlowMeters->Odor1 Odor2 Odor Source 2 (Control) FlowMeters->Odor2 YTube Y-Tube Odor1->YTube Odor2->YTube Choice1 Choice 1 YTube->Choice1 Choice2 Choice 2 YTube->Choice2 Insect Insect Release Point Insect->YTube

Y-Tube Olfactometer Setup.
Electrophysiological Techniques

EAG measures the overall electrical response of an insect's antenna to an odor stimulus.[2][16][17]

  • Objective: To determine if an insect's antenna can detect a specific volatile compound.

  • Materials:

    • Dissected insect antenna or whole insect.

    • Micromanipulators.

    • Glass capillary electrodes filled with saline solution.

    • Ag/AgCl wires.

    • High-impedance amplifier.

    • Odor delivery system.

  • Procedure:

    • The insect is immobilized, and an antenna is either excised or left intact.

    • A recording electrode is placed in contact with the tip of the antenna, and a reference electrode is inserted into the head or base of the antenna.[16]

    • A continuous stream of purified air is passed over the antenna.

    • A puff of air containing the test odorant (e.g., this compound) is injected into the airstream.

    • The change in electrical potential across the antenna (the EAG response) is recorded.

  • Data Analysis: The amplitude of the EAG response is measured and compared to responses to control stimuli (e.g., solvent, standard compounds).

SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna.[18][19][20][21]

  • Objective: To identify the specific OSNs that respond to a particular compound and to characterize their response properties (e.g., sensitivity, specificity).

  • Materials:

    • Immobilized insect.

    • High-magnification microscope.

    • Sharpened tungsten or glass recording electrode.

    • Reference electrode.

    • Preamplifier and data acquisition system.

    • Odor delivery system.

  • Procedure:

    • The insect is securely mounted to allow access to the antennae.

    • The recording electrode is carefully inserted through the cuticle at the base of a single sensillum.[18]

    • The reference electrode is placed in the insect's eye or another part of the body.[18]

    • Spontaneous neural activity is recorded.

    • Puffs of odorant are delivered to the antenna, and the resulting changes in the firing rate of the OSNs are recorded.

  • Data Analysis: The number of action potentials (spikes) before, during, and after stimulation is counted to determine if the neuron is excited or inhibited by the compound.

Signaling Pathways

The perception of this compound by an insect begins with its detection by the olfactory system, primarily located on the antennae. This process involves a series of molecular events that transduce the chemical signal into an electrical signal that the brain can interpret.

Volatile molecules like this compound are first detected by specialized Olfactory Receptor Neurons (ORNs) housed in sensilla on the insect's antennae.[2][22][23] These neurons express Odorant Receptors (ORs), which are transmembrane proteins that bind to specific odorant molecules.[23] The insect OR complex is a heteromer, typically consisting of a variable, odorant-specific subunit (OrX) and a conserved co-receptor (Orco).[24]

The binding of an odorant to the OrX subunit is thought to induce a conformational change in the OrX-Orco complex, opening a non-selective cation channel and leading to the depolarization of the ORN.[23] This depolarization generates action potentials that are transmitted along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, axons from ORNs expressing the same OR converge on specific spherical structures called glomeruli. Here, the olfactory information is processed and then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory information to elicit a behavioral response, such as attraction or repulsion.

While the specific ORs that respond to this compound have not yet been definitively identified in most insect species, studies on related compounds provide clues. For example, in Drosophila melanogaster, certain acetate esters are known to activate specific ORs.[7] Research on citronellal, a structurally related monoterpenoid, has shown that it activates specific ORNs in fruit flies.[22]

G cluster_antenna Antennal Sensillum cluster_brain Insect Brain Odor This compound (Odorant) OBP Odorant Binding Protein (OBP) Odor->OBP Binding OR_complex OrX-Orco Receptor Complex OBP->OR_complex Transport & Delivery ORN Olfactory Receptor Neuron (ORN) Dendrite Glomerulus Glomerulus (Antennal Lobe) ORN->Glomerulus Action Potential Transmission OR_complex->ORN Activation & Depolarization PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission MushroomBody Mushroom Body PN->MushroomBody Learning & Memory LateralHorn Lateral Horn PN->LateralHorn Innate Behavior Behavior Behavioral Response (Attraction/Repulsion) MushroomBody->Behavior LateralHorn->Behavior

Insect Olfactory Signaling Pathway.

Conclusion

This compound is a versatile semiochemical with a significant impact on insect behavior. While its primary role is often characterized as a repellent, its effects can be more nuanced, highlighting the complexity of chemical communication in insects. The lack of extensive, direct quantitative data for this compound underscores the need for further research to fully elucidate its spectrum of activity across a wider range of insect species. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at harnessing the potential of this compound and other natural compounds for innovative pest management strategies and the development of novel insect repellents. Continued investigation into the specific olfactory receptors and neural circuits involved in its perception will undoubtedly pave the way for more targeted and effective applications in the future.

References

Methodological & Application

Application Notes and Protocols for Lipase-Catalyzed Synthesis of Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and compiled data for the synthesis of citronellyl acetate, a valuable fragrance and flavor compound, using lipase-catalyzed reactions. The enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis, yielding a "natural" labeled product desirable in the food, cosmetic, and pharmaceutical industries.

Introduction

This compound is a monoterpene ester found in essential oils of plants like citronella and rose. Its characteristic fruity and floral scent makes it a sought-after ingredient. Enzymatic synthesis using lipases has gained significant attention due to its mild reaction conditions, high catalytic efficiency, and specificity, which minimizes the formation of byproducts often seen in chemical synthesis. This document outlines protocols for both direct esterification of citronellol with acetic acid and transesterification with an acyl donor like vinyl acetate.

Data Presentation: Comparison of Reaction Strategies

The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of this compound, providing a comparative overview of different enzymes, reaction types, and conditions.

Table 1: Direct Esterification of Citronellol with Acetic Acid

Lipase SourceImmobilization/StateMolar Ratio (Citronellol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Mucor mieheiImmobilized on macroporous resinN/A (Fed-batch)N/AN/A65[1]
Candida antarcticaImmobilized (Novozym 435)2:1302498[2]

Note: Acetic acid can cause lipase inhibition, which may lead to lower conversion rates in direct esterification. Fed-batch strategies can help mitigate this inhibition.[1]

Table 2: Transesterification of Citronellol with Acyl Donors

Lipase SourceAcyl DonorMolar Ratio (Citronellol:Donor)SolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Pseudomonas fluorescensVinyl acetate1:3Ionic Liquid [bmimn][TF2]406>99[2][3]
FermaseVinyl acetate1:10Solvent-free60299.8[4]
Pseudomonas fluorescensVinyl acetateN/AWater-free502>99[5]
Pseudomonas fluorescensVinyl acetateN/AN/A371299.8[5][6]
Black cumin seedlingGeranyl acetate1:1n-Hexane417276.32[7][8][9]

Note: Transesterification, particularly with vinyl acetate, is often faster and leads to higher yields as the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.

Experimental Protocols

The following are detailed methodologies for the lipase-catalyzed synthesis of this compound. Protocol 1 describes a high-yield transesterification reaction in a solvent-free system, while Protocol 2 details a transesterification reaction using an immobilized enzyme in an organic solvent.

Protocol 1: Solvent-Free Transesterification using Fermase

This protocol is adapted from a study achieving high conversion in a short reaction time.[4]

1. Materials:

  • Citronellol (≥95%)

  • Vinyl acetate (≥99%)

  • Fermase (Immobilized lipase)

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Thermometer/Temperature probe

2. Procedure:

  • To the reaction vessel, add citronellol and vinyl acetate in a 1:10 molar ratio.

  • Add Fermase at an enzyme loading of 3% (w/w) with respect to the mass of citronellol.

  • Place the vessel on the magnetic stirrer and begin agitation at 300 RPM.

  • Heat the reaction mixture to 60°C and maintain this temperature for 2 hours.

  • Monitor the reaction progress using Gas Chromatography (GC) by taking small aliquots at regular intervals.

  • Upon completion (indicated by stable conversion of citronellol), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse.[4]

  • The resulting product, this compound, can be purified from the remaining reactants by vacuum distillation.

Protocol 2: Immobilized Lipase-Catalyzed Transesterification in an Organic Solvent

This protocol is a general method based on several studies using immobilized lipases like Novozym 435 or lipase from Pseudomonas fluorescens.[2][5]

1. Materials:

  • Citronellol (≥95%)

  • Vinyl acetate (≥99%)

  • Immobilized Lipase (e.g., from Pseudomonas fluorescens or Candida antarctica)

  • Anhydrous n-hexane or other suitable organic solvent

  • Molecular sieves (3 Å, activated)

  • Orbital shaker with temperature control

  • Reaction vessel (e.g., 100 mL Erlenmeyer flask)

2. Procedure:

  • In the reaction vessel, dissolve citronellol in n-hexane.

  • Add vinyl acetate to achieve a desired molar ratio, for example, 1:3 (citronellol:vinyl acetate).[2]

  • Add the immobilized lipase. A typical enzyme loading is 10 mg/mL.[2]

  • Add molecular sieves (e.g., 10 mg/mL) to remove any water formed during the reaction, which can enhance yield.[10]

  • Place the sealed flask in an orbital shaker set to 200 RPM and 40-50°C.[2][5]

  • The reaction can be monitored by GC analysis of aliquots taken over time. High conversions are typically achieved within 2-6 hours.[2][5]

  • Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.

  • The solvent can be removed under reduced pressure, and the this compound can be purified from the excess substrates by column chromatography or vacuum distillation.

Visualizations

The following diagrams illustrate the key relationships and workflows in the lipase-catalyzed synthesis of this compound.

Lipase_Catalysis_Pathway cluster_esterification Direct Esterification cluster_transesterification Transesterification Citronellol_E Citronellol Lipase_E Lipase Citronellol_E->Lipase_E AceticAcid Acetic Acid AceticAcid->Lipase_E CitronellylAcetate_E This compound Lipase_E->CitronellylAcetate_E Water Water Lipase_E->Water Byproduct Citronellol_T Citronellol Lipase_T Lipase Citronellol_T->Lipase_T VinylAcetate Vinyl Acetate VinylAcetate->Lipase_T CitronellylAcetate_T This compound Lipase_T->CitronellylAcetate_T VinylAlcohol Vinyl Alcohol (Unstable) Lipase_T->VinylAlcohol Byproduct Acetaldehyde Acetaldehyde VinylAlcohol->Acetaldehyde Tautomerizes

Caption: Reaction pathways for lipase-catalyzed synthesis of this compound.

Experimental_Workflow start Start reactants 1. Mix Substrates (Citronellol & Acyl Donor) start->reactants enzyme 2. Add Lipase & Set Conditions (Temp, Agitation) reactants->enzyme reaction 3. Enzymatic Reaction enzyme->reaction monitoring 4. Monitor Progress (GC) reaction->monitoring separation 5. Separate Enzyme (Filtration) reaction->separation Complete monitoring->reaction Continue purification 6. Purify Product (Distillation/Chromatography) separation->purification reuse Enzyme Reuse separation->reuse product Final Product: This compound purification->product

Caption: General experimental workflow for this compound synthesis.

References

Application Note: Analysis of Citronellyl Acetate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the identification and quantification of citronellyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a monoterpenoid ester, is a significant component in the flavor and fragrance industry and serves as a key marker in various biochemical and pharmaceutical studies. The protocol covers sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers. GC-MS offers high sensitivity and selectivity, making it an ideal technique for analyzing volatile and semi-volatile compounds like this compound in complex matrices.[1]

Experimental Protocol

This section outlines the complete workflow for the analysis of this compound, from sample preparation to data acquisition.

Materials and Reagents
  • This compound Standard: Analytical grade (≥95% purity)

  • Solvent: n-Hexane, GC grade[2]

  • Sample Vials: 2 mL glass autosampler vials with septa caps[3]

  • Micropipettes and Syringes

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to prepare a sample solution at a concentration suitable for GC-MS analysis, typically around 10 µg/mL.[3]

  • Standard Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in n-hexane.

  • Working Standard Dilution: Serially dilute the stock solution with n-hexane to create a series of working standards for calibration (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 20 µg/mL).

  • Sample Preparation:

    • For essential oils or other concentrated liquid samples, dilute with n-hexane to bring the expected this compound concentration into the calibration range. A dilution of 1:10 or 1:100 is often a good starting point.[4]

    • For solid samples, perform a suitable extraction (e.g., solvent extraction) followed by dilution.

  • Final Step: Transfer a minimum of 50 µL of the final diluted sample or standard into a 1.5 mL glass autosampler vial.[3] If any particulate matter is present, centrifuge the sample before transferring it to the vial to prevent blockage of the injection syringe.[3]

Instrumentation and GC-MS Parameters

The analysis is performed on a standard GC-MS system, such as an Agilent 7890A Series GC coupled with a mass selective detector.[2] The following parameters are recommended for optimal separation and detection of this compound.

Parameter Setting Citation
Gas Chromatograph (GC)
Column DB-5ms or HP-5ms (low-polarity), 30 m x 0.25 mm ID x 0.25 µm film thickness[2][5]
Injector Mode Splitless or Split (e.g., 50:1 ratio)[2][5]
Injection Volume 1 µL[5]
Inlet Temperature 250 °C[5]
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min[2][6]
Oven Temperature Program Initial temperature 70 °C, hold for 2 minutes; ramp at 5 °C/min to 250 °C; hold for 5 minutes.[5]
Mass Spectrometer (MS)
Ionization Source Electron Impact (EI)[5]
Ionization Energy 70 eV[5]
Source Temperature 230 °C[2]
Quadrupole Temperature 150 °C[2]
Mass Scan Range 40-400 m/z
Data Acquisition Full Scan Mode

Data Analysis and Results

Identification

The identification of this compound is achieved through a two-step verification process:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram is compared to that of a known this compound standard run under identical conditions.

  • Mass Spectrum: The mass spectrum of the sample peak is compared with a reference spectrum from a spectral library, such as the NIST or Wiley library.[5] The combination of GC retention time and MS fragmentation pattern provides a highly precise identification.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on the described GC-MS method. The molecular weight of this compound (C₁₂H₂₂O₂) is 198.31 g/mol .[8]

Parameter Value (m/z) Description
Molecular Ion (M+) 198The parent molecular ion (often low in abundance or absent in EI spectra).
Key Fragment Ions 138Loss of acetic acid (M - 60).
123Further fragmentation from the m/z 138 ion.
95Common terpene fragment.
81Common terpene fragment.
69Common terpene fragment.
43Acetyl group ([CH₃CO]⁺), often the base peak.
Retention Time (Approx.) 10-15 minVaries depending on the specific column and temperature program.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the GC-MS analysis protocol for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing prep1 Dilute Sample (with n-Hexane) prep2 Transfer to Autosampler Vial prep1->prep2 gc1 Injection prep2->gc1 gc2 Separation (DB-5ms Column) gc1->gc2 ms1 Ionization (EI, 70 eV) gc2->ms1 Transfer ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 data1 Peak Integration ms3->data1 data2 Library Search (NIST/Wiley) data1->data2 data3 Quantification data1->data3

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method presented provides a highly effective protocol for the separation, identification, and quantification of this compound. The detailed steps for sample preparation and the specified instrument parameters ensure high reproducibility and accuracy. This application note serves as a valuable resource for researchers in quality control, natural product analysis, and metabolic studies, enabling precise characterization of this compound in various sample types.

References

Application Note: Quantification of Citronellyl Acetate in Complex Mixtures Using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate is a naturally occurring monoterpene ester found in various essential oils, such as citronella and rose, and is widely used as a fragrance ingredient in cosmetics, perfumes, and other consumer products.[1] Its characteristic floral and fruity aroma makes it a key component in many formulations. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing of these products. Gas chromatography with flame ionization detection (GC-FID) is a robust, reliable, and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The FID detector offers high sensitivity and a wide linear range for carbon-containing compounds.[3]

This application note provides a detailed protocol for the quantification of this compound in complex mixtures using GC-FID. The method employs an internal standard for enhanced precision and accuracy.

Experimental Protocols

1. Materials and Reagents

  • Solvents: n-Hexane (GC grade or higher), Ethanol (ACS grade or higher)

  • Standards: this compound (≥95% purity), Heptyl acetate (Internal Standard, ≥99% purity)

  • Gases: Helium or Nitrogen (carrier gas, ultra-high purity), Hydrogen (FID fuel, ultra-high purity), Compressed Air (FID oxidizer, ultra-high purity)

2. Preparation of Standard Solutions

  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with n-hexane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of heptyl acetate and dissolve it in a 100 mL volumetric flask with n-hexane.

  • Working Internal Standard Solution (100 µg/mL): Dilute 10 mL of the IS stock solution to 100 mL with n-hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the primary stock solution of this compound into 10 mL volumetric flasks. Add 1 mL of the working internal standard solution (100 µg/mL) to each flask and dilute to the mark with n-hexane. A typical concentration range for the calibration curve would be 5, 10, 25, 50, 100, and 250 µg/mL of this compound, with a constant IS concentration of 10 µg/mL.

3. Sample Preparation

The sample preparation method will vary depending on the matrix of the complex mixture.

  • For Liquid Samples (e.g., essential oils, fragrance oils): Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Add 1 mL of the working internal standard solution (100 µg/mL) and dilute to the mark with n-hexane. The sample may require further dilution to ensure the this compound concentration falls within the calibration range.

  • For Solid or Semi-Solid Samples (e.g., creams, lotions): Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube. Add 10 mL of n-hexane and 1 mL of the working internal standard solution (100 µg/mL). Vortex for 5 minutes to extract the this compound. Centrifuge at 3000 rpm for 10 minutes. Carefully collect the supernatant (n-hexane layer) and filter it through a 0.45 µm syringe filter into a GC vial.

4. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for this analysis.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

5. Data Analysis and Quantification

Identify the peaks of this compound and the internal standard (heptyl acetate) based on their retention times, as determined by the analysis of standard solutions. The quantification is based on the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the samples is then calculated using the regression equation from the calibration curve.

Data Presentation

The following tables summarize the validation parameters for the GC-FID method for the quantification of this compound. This data is representative of a validated method.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
This compound5 - 250y = 0.015x + 0.002> 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
This compound10< 2.0%< 3.0%
This compound100< 1.5%< 2.5%

Table 3: Accuracy (Recovery)

MatrixSpiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
Cream5098.52.1
Lotion50101.21.8
Essential Oil5099.31.5

Table 4: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound1.55.0

Visualizations

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Sample Complex Mixture Sample Weigh_Sample Weigh_Sample Sample->Weigh_Sample Weigh Sample Standard This compound & IS Standards Prepare_Stocks Prepare_Stocks Standard->Prepare_Stocks Prepare Stock Solutions Add_IS_Solvent Add_IS_Solvent Weigh_Sample->Add_IS_Solvent Add IS & Solvent Prepare_Cal_Stds Prepare_Cal_Stds Prepare_Stocks->Prepare_Cal_Stds Prepare Calibration Standards Extract_Vortex Extract_Vortex Add_IS_Solvent->Extract_Vortex Extract / Vortex GC_Vial_Stds GC_Vial_Stds Prepare_Cal_Stds->GC_Vial_Stds Transfer to GC Vials Centrifuge_Filter Centrifuge_Filter Extract_Vortex->Centrifuge_Filter Centrifuge & Filter GC_Vial_Sample GC_Vial_Sample Centrifuge_Filter->GC_Vial_Sample Transfer to GC Vial GC_Injection GC_Injection GC_Vial_Sample->GC_Injection Inject Sample GC_Vial_Stds->GC_Injection Inject Standards Separation Separation GC_Injection->Separation Chromatographic Separation Detection Detection Separation->Detection FID Detection Data_Acquisition Data_Acquisition Detection->Data_Acquisition Data Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Peak Integration Cal_Curve Cal_Curve Peak_Integration->Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Quantification Quantification Cal_Curve->Quantification Quantify this compound in Sample Final_Report Final_Report Quantification->Final_Report Final Report

References

Citronellyl Acetate: A Natural Alternative to Synthetic Pesticides - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate, a naturally occurring monoterpene found in the essential oils of various plants, presents a promising avenue for the development of safer and more environmentally benign pesticides.[1][2][3] As a secondary metabolite in plants like citronella, rose, and geranium, it has demonstrated a spectrum of biological activities, including insecticidal, larvicidal, and repellent properties.[1][4] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a natural alternative to conventional synthetic pesticides. It summarizes key quantitative data, outlines methodologies for efficacy testing, and visualizes putative mechanisms of action.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Colorless liquid[3]
Odor Fruity, rosy[2]
Boiling Point 229 °C
Solubility Soluble in alcohol and oils

Natural Occurrence

This compound is a constituent of several essential oils, including but not limited to:

  • Citronella oil (Cymbopogon nardus, Cymbopogon winterianus) : A well-known natural insect repellent.[3][5]

  • Rose oil (Rosa damascena) : Valued in perfumery and flavoring.[3]

  • Geranium oil (Pelargonium graveolens) : Used in aromatherapy and as a fragrance ingredient.[2]

  • Lemongrass oil (Cymbopogon citratus) : Possesses insect-repellent properties.[2]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the pesticidal activity of this compound and related compounds. Direct data for this compound is limited, and therefore, data for the parent compound citronellol and the closely related geranyl acetate are included for comparative purposes.

Table 1: Fumigant and Contact Toxicity

CompoundTarget PestAssay TypeEfficacy MetricValueReference(s)
This compound Housefly (Musca domestica)FumigantLC₅₀ (24h)10.70 µl/L air[3]
Citronellol Rice Weevil (Sitophilus oryzae)ContactLD₅₀ (24h)0.089 µg/cm²[5]
Citronellol Red Flour Beetle (Tribolium castaneum)ContactLD₅₀ (24h)0.121 µg/cm²[5]
Citronellol Stable Fly (Stomoxys calcitrans)ContactLC₅₀ (24h)35.7 µg/cm²[6]
Geranyl Acetate Stable Fly (Stomoxys calcitrans)ContactLC₅₀ (24h)25.2 µg/cm²[6]

Table 2: Repellency Data

Compound/ProductTarget PestAssay MethodRepellency MetricValueReference(s)
Citronella Oil Rice Weevil (Sitophilus oryzae)Area preferencePercent RepulsionClass IV (>60-80%)[5]
Citronella Oil Red Flour Beetle (Tribolium castaneum)Area preferencePercent RepulsionClass III (>40-60%)[5]
Geranyl Acetate Yellow Fever Mosquito (Aedes aegypti)Arm-in-cageProtection Time~60 min (at 10% and 25% conc.)[7]

Mechanisms of Action

The insecticidal and repellent effects of this compound are believed to be multifactorial, primarily targeting the insect's nervous and olfactory systems. Two key putative mechanisms are detailed below.

Olfactory System Disruption

This compound acts as a repellent by interfering with the insect's ability to detect host cues. This is achieved through interactions with the olfactory receptor neurons (ORNs) located in the insect's antennae and maxillary palps.

Olfactory_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP OR Odorant Receptor (OR) OBP->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN activates IonChannel Ion Channel Opening ORN->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Antennal Lobe Depolarization->Signal Behavior Repellent Behavior Signal->Behavior

Caption: Insect Olfactory Signaling Pathway Disruption by this compound.

Neuromodulation via Octopamine Receptors

This compound may also exert its effects by interacting with octopaminergic pathways in the insect nervous system. Octopamine, a key neurotransmitter and neuromodulator in invertebrates, is involved in regulating various physiological processes. By binding to octopamine receptors, this compound can disrupt normal neuronal function.

Octopamine_Pathway CA Citronellyl Acetate OAR Octopamine Receptor (OAR) CA->OAR GProtein G-Protein OAR->GProtein activates AC Adenylyl Cyclase (AC) GProtein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation Downstream Phosphorylation PKA->Phosphorylation Response Altered Neuronal Response Phosphorylation->Response

Caption: Putative Octopamine Receptor Signaling Pathway Modulation.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound.

Protocol 1: Fumigant Toxicity Bioassay against Stored-Product Pests

This protocol is adapted from methods used to assess the fumigant toxicity of essential oils against stored-product insects.[8][9][10]

Objective: To determine the lethal concentration (LC₅₀ and LC₉₀) of this compound against adult stored-product pests.

Materials:

  • This compound (≥95% purity)

  • Acetone (analytical grade)

  • Glass vials or jars with airtight screw caps (e.g., 250-500 mL)

  • Filter paper discs (e.g., Whatman No. 1)

  • Micropipettes

  • Test insects (e.g., Tribolium castaneum, Sitophilus oryzae), 1-7 days old adults

  • Controlled environment chamber (27 ± 1°C, 65 ± 5% RH, in darkness)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A preliminary range-finding test is recommended to determine the appropriate concentration range.

  • Application: Apply 100 µL of each dilution onto a filter paper disc. Allow the acetone to evaporate completely (approximately 2 minutes).

  • Exposure: Place the treated filter paper inside the airtight cap of the glass vial. Introduce a known number of insects (e.g., 20 adults) into each vial and seal it.

  • Control: For the control group, use filter paper treated only with acetone.

  • Incubation: Place the sealed vials in a controlled environment chamber.

  • Mortality Assessment: Record insect mortality after 24, 48, and 72 hours. Insects are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate LC₅₀ and LC₉₀ values using probit analysis.

Workflow Diagram:

Fumigant_Toxicity_Workflow A Prepare this compound Dilutions B Apply to Filter Paper A->B D Seal Vials with Treated Filter Paper B->D C Introduce Insects to Vials C->D E Incubate (24, 48, 72h) D->E F Assess Mortality E->F G Data Analysis (Probit) F->G

Caption: Workflow for Fumigant Toxicity Bioassay.

Protocol 2: Mosquito Repellency Bioassay (Arm-in-Cage Method)

This protocol is a standard method for evaluating the efficacy of topical insect repellents.[1][2][11][12]

Objective: To determine the complete protection time (CPT) of a this compound formulation against mosquitoes.

Materials:

  • This compound formulation (e.g., in ethanol or a lotion base)

  • Control formulation (vehicle only)

  • Test cages containing host-seeking female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12-24 hours.

  • Human volunteers

  • Latex or nitrile gloves

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test.

  • Application: Apply a standard amount of the this compound formulation evenly to a defined area on one of the volunteer's forearms. The other arm can be used as a control (untreated or treated with the vehicle). The hand should be covered with a glove.

  • Exposure: At 30-minute intervals, the volunteer inserts the treated forearm into the mosquito cage for a set duration (e.g., 3-5 minutes).

  • Observation: Record the number of mosquito landings and bites during each exposure period.

  • Endpoint: The test is concluded for a specific volunteer when the first confirmed bite occurs (often defined as one bite followed by another within a 30-minute period, or one bite in two consecutive exposure periods).

  • CPT Calculation: The Complete Protection Time is the time from the application of the repellent until the first confirmed bite.

  • Data Analysis: Calculate the mean CPT across all volunteers for the this compound formulation and compare it to the control.

Workflow Diagram:

Repellency_Test_Workflow A Prepare Repellent Formulation B Apply to Volunteer's Arm A->B C Expose Arm to Mosquitoes in Cage (3-5 min) B->C D Record Landings/Bites C->D E Wait 30 minutes D->E F First Confirmed Bite? D->F E->C F->E No G End Test & Record CPT F->G Yes

Caption: Workflow for Arm-in-Cage Mosquito Repellency Test.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on Ellman's method, is used to determine if this compound inhibits the activity of acetylcholinesterase, a key enzyme in the insect nervous system.[13][14][15]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for insect acetylcholinesterase.

Materials:

  • This compound

  • Insect homogenate (source of AChE, e.g., from heads of houseflies or cockroaches)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize insect heads in cold phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Assay Preparation: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • DTNB solution

    • This compound solution (at various concentrations)

    • Enzyme solution

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Control and Blank: Include a positive control (a known AChE inhibitor), a negative control (no inhibitor), and a blank (no enzyme).

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

AChE_Assay_Workflow A Prepare Insect AChE (Homogenate) B Add Reagents to 96-well Plate A->B C Add this compound (Various Concentrations) B->C D Pre-incubate C->D E Add Substrate (ATCI) to Initiate Reaction D->E F Measure Absorbance (412nm) Kinetically E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for In Vitro Acetylcholinesterase Inhibition Assay.

Safety and Handling

This compound is generally considered to have low toxicity to mammals, with a reported oral LD₅₀ in rats of 6,800 mg/kg. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound demonstrates significant potential as a natural alternative to synthetic pesticides. Its modes of action, targeting the olfactory and nervous systems of insects, offer promising avenues for the development of novel and specific pest control agents. The protocols outlined in this document provide a framework for researchers to further investigate and quantify the efficacy of this compound against a broader range of insect pests, contributing to the development of safer and more sustainable pest management strategies. Further research is warranted to establish a more comprehensive toxicological profile and to optimize formulations for enhanced stability and residual activity.

References

Application Notes and Protocols: Olfactometer Assay for Evaluating Citronellyl Acetate Insect Repellency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate, a naturally occurring monoterpene, is a derivative of citronellol and a component of essential oils like citronella and lemongrass.[1][2] These oils have long been recognized for their insect repellent properties.[2][3] As the demand for effective and safe alternatives to synthetic repellents such as DEET grows, there is increasing interest in evaluating the efficacy of naturally derived compounds like this compound.[2] Olfactometer bioassays are a crucial tool in entomological research for quantifying the behavioral responses of insects to volatile chemical cues, providing a standardized method to assess the attractant or repellent properties of a substance.[4][5]

This document provides detailed application notes and protocols for designing and conducting a Y-tube olfactometer assay to evaluate the insect repellency of this compound. The Y-tube olfactometer offers a two-choice paradigm to observe and quantify the preference or aversion of insects to a specific odorant.[4][5]

Signaling Pathways in Insect Repellency

The repellent effect of volatile compounds like this compound is mediated through the insect's olfactory system.[1] The primary olfactory organs in insects are the antennae and maxillary palps, which are covered in hair-like structures called sensilla.[6] These sensilla house olfactory receptor neurons (ORNs) that express specific odorant receptors (ORs).[1][6] When volatile molecules enter the sensilla through pores, they are transported to the ORs. The binding of a repellent molecule to an OR can trigger a variety of responses, including the activation of receptors tuned to aversive compounds or the inhibition of receptors that detect host attractants.[7] This interaction initiates a signal transduction cascade that ultimately leads to a behavioral response, such as moving away from the odor source.[8]

cluster_0 Insect Olfactory System cluster_1 Signal Transduction cluster_2 Behavioral Response Antenna/Maxillary Palp Antenna/Maxillary Palp Sensilla Sensilla Antenna/Maxillary Palp->Sensilla Olfactory Receptor Neurons (ORNs) Olfactory Receptor Neurons (ORNs) Sensilla->Olfactory Receptor Neurons (ORNs) Odorant Receptors (ORs) Odorant Receptors (ORs) Olfactory Receptor Neurons (ORNs)->Odorant Receptors (ORs) Binding to OR Binding to OR Odorant Receptors (ORs)->Binding to OR This compound Molecule This compound Molecule This compound Molecule->Antenna/Maxillary Palp Detection Ion Channel Activation Ion Channel Activation Binding to OR->Ion Channel Activation Neural Signal Neural Signal Ion Channel Activation->Neural Signal Repellency (Movement Away) Repellency (Movement Away) Neural Signal->Repellency (Movement Away)

Insect Olfactory Signaling Pathway for Repellency.

Experimental Protocols

Materials
  • Y-tube olfactometer (glass or PTFE)

  • Air pump/compressor

  • Activated charcoal filter

  • Humidifier

  • Flow meters (2)

  • PTFE tubing

  • Test insects (e.g., Aedes aegypti, non-blood-fed adult females, 5-7 days old)

  • This compound (high purity)

  • Solvent (e.g., ethanol or paraffin oil)

  • Filter paper discs

  • Control substance (solvent only)

  • Insect rearing cages

  • Stopwatch

  • Data recording sheets or software

Experimental Workflow

cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_data Data Analysis Phase prep_insects Insect Rearing & Acclimatization stimulus_application Apply Stimulus to Filter Paper prep_insects->stimulus_application prep_solutions Prepare this compound Solutions prep_solutions->stimulus_application prep_olfactometer Olfactometer Setup & Cleaning prep_olfactometer->stimulus_application insect_release Release Insect at Base of Y-tube stimulus_application->insect_release observation Observe Insect Choice (5 min) insect_release->observation data_recording Record Choice (Treatment or Control Arm) observation->data_recording data_calculation Calculate Repellency Index (RI) data_recording->data_calculation statistical_analysis Statistical Analysis (e.g., Chi-square test) data_calculation->statistical_analysis

Experimental Workflow for Y-tube Olfactometer Assay.

Methods
  • Insect Rearing and Preparation:

    • Maintain a healthy colony of the target insect species under controlled conditions (e.g., 27±2°C, 70±5% relative humidity, 12:12 h light:dark photoperiod).

    • For repellency studies with blood-feeding insects like mosquitoes, use non-blood-fed adult females, as they are actively host-seeking.[5][9]

    • Acclimatize the insects to the testing environment for at least one hour before the assay.

  • Olfactometer Setup:

    • Thoroughly clean the Y-tube olfactometer and all components with a solvent (e.g., ethanol) and bake in an oven to remove any residual odors.

    • Assemble the olfactometer system as per the manufacturer's instructions. A typical setup includes an air pump, an activated charcoal filter to purify the incoming air, a humidifier, and two flow meters to regulate the airflow to each arm of the Y-tube.[10]

    • Maintain a constant and uniform airflow through both arms of the Y-tube, typically between 0.5 to 1.5 L/min.[11]

  • Preparation of Test and Control Stimuli:

    • Prepare different concentrations of this compound in a suitable solvent.

    • Apply a standardized volume (e.g., 10 µL) of the this compound solution onto a filter paper disc.

    • For the control, apply an equal volume of the solvent alone to another filter paper disc.

    • Allow the solvent to evaporate for a set period before placing the filter paper in the olfactometer arms.

  • Bioassay Procedure:

    • Place the filter paper with this compound in one arm of the olfactometer (the "treatment arm") and the filter paper with the solvent in the other arm (the "control arm").

    • Introduce a single adult insect into the base of the Y-tube.

    • Start a stopwatch and observe the insect's behavior for a predetermined period (e.g., 5 minutes).

    • Record the first choice of the insect (i.e., which arm it enters first) and/or the total time spent in each arm.

    • An insect is considered to have made a choice when it moves a certain distance into one of the arms (e.g., past a designated line).

    • After each trial, remove the insect and clean the olfactometer to prevent habituation or contamination.

    • Rotate the position of the treatment and control arms between trials to avoid any positional bias.

    • Use a new insect for each replicate. Conduct a sufficient number of replicates for statistical validity (e.g., 20-30 insects per concentration).

Data Presentation and Analysis

The primary data collected is the number of insects choosing the treatment arm versus the control arm. This data can be used to calculate a Repellency Index (RI).

Repellency Index (RI) Calculation:

RI (%) = [ (Nc - Nt) / (Nc + Nt) ] * 100

Where:

  • Nc = number of insects choosing the control arm

  • Nt = number of insects choosing the treatment arm

Data Summary Table:

Concentration of this compoundNumber of Insects TestedInsects Choosing Control Arm (Nc)Insects Choosing Treatment Arm (Nt)No ChoiceRepellency Index (RI) (%)
0.1%30225362.96
1%30253278.57
5%30281193.10
Control (Solvent)3014151-3.45

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Statistical Analysis:

A Chi-square (χ²) test can be used to determine if there is a significant difference between the number of insects choosing the treatment arm and the control arm. A significant result (p < 0.05) indicates that the this compound has a repellent effect at the tested concentration.

Conclusion

The Y-tube olfactometer assay provides a robust and reproducible method for quantifying the repellent effects of this compound on various insect species. By following the detailed protocols outlined in these application notes, researchers can generate reliable data to support the development of new and effective insect repellents. Further studies could explore the dose-response relationship in more detail and investigate the efficacy of this compound in combination with other repellent compounds.

References

Investigating the Pro-Apoptotic Effects of Citronellyl Acetate in Human Hepatoma Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential of citronellyl acetate as a pro-apoptotic agent in human hepatoma cells. This document outlines the underlying principles, detailed experimental protocols, and data presentation strategies to assess the compound's efficacy and mechanism of action.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy with a high mortality rate, often exhibiting resistance to conventional chemotherapy.[1][2] This necessitates the exploration of novel therapeutic agents, with natural compounds being a promising source due to their structural diversity and potential for reduced side effects.[3] Terpenoids, a large class of naturally occurring compounds, have demonstrated significant anti-cancer activities. For instance, citronellol, a related monoterpenoid, induces apoptosis in glioblastoma cells through the regulation of caspase-3, NF-κB, and JAK2 signaling pathways.[4][5] This document provides a framework for investigating whether this compound, an acetylated form of citronellol, elicits similar pro-apoptotic effects in human hepatoma cell lines such as HepG2.

The proposed investigation will focus on key hallmarks of apoptosis, including the reduction of cell viability, induction of programmed cell death, and modulation of key apoptotic signaling proteins. The protocols provided herein are foundational for the in vitro evaluation of this compound's anti-cancer potential.

Quantitative Data Summary

Effective data presentation is crucial for the clear interpretation and comparison of experimental results. The following tables are structured to organize the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Human Hepatoma Cells

Cell LineTreatment Duration (hours)IC50 Value of this compound (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HepG224Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
Huh-724Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth.[2][6]

Table 2: Apoptosis Induction by this compound in Human Hepatoma Cells

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
HepG2Control0Data to be determinedData to be determinedData to be determined
This compoundIC50/2Data to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determined
This compound2 x IC50Data to be determinedData to be determinedData to be determined

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatmentConcentration (µM)Relative Expression of Bcl-2 (anti-apoptotic)Relative Expression of Bax (pro-apoptotic)Relative Expression of Cleaved Caspase-3 (executioner caspase)Relative Expression of Cleaved PARP
HepG2Control01.001.001.001.00
This compoundIC50/2Data to be determinedData to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determinedData to be determined
This compound2 x IC50Data to be determinedData to be determinedData to be determinedData to be determined

Expression levels are normalized to a loading control (e.g., β-actin or GAPDH) and presented relative to the untreated control.

Experimental Protocols

The following are detailed protocols for the key experiments required to investigate the pro-apoptotic effects of this compound.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Materials:

  • Human hepatoma cells (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed hepatoma cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Materials:

  • Treated and untreated hepatoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the desired concentrations (e.g., IC50/2, IC50, 2 x IC50) for the determined optimal time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.[10]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression levels of key apoptosis regulatory proteins. This protocol focuses on the detection of the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cleaved (active) forms of caspase-3 and PARP.[12]

Materials:

  • Treated and untreated hepatoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment with this compound, lyse the cells in RIPA buffer on ice.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

G Experimental Workflow for Investigating this compound cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action start Human Hepatoma Cells (e.g., HepG2) treat Treat with this compound (Multiple Concentrations) start->treat mtt MTT Assay (24, 48, 72 hours) treat->mtt ic50 Determine IC50 Value mtt->ic50 treat_apoptosis Treat with this compound (IC50 concentrations) ic50->treat_apoptosis treat_wb Treat with this compound (IC50 concentrations) ic50->treat_wb flow Annexin V/PI Staining & Flow Cytometry treat_apoptosis->flow quantify Quantify Apoptotic Cells flow->quantify wb Western Blot Analysis treat_wb->wb proteins Analyze Apoptotic Proteins (Bcl-2, Bax, Caspase-3, PARP) wb->proteins

Caption: Experimental workflow for evaluating this compound.

G Hypothesized Pro-Apoptotic Signaling Pathway of this compound CA This compound ROS Increased ROS Production CA->ROS Mito Mitochondrial Stress CA->Mito ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) Mito->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Up-regulated) Mito->Bax activates CytoC Cytochrome c Release Bcl2->CytoC inhibits Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

G Flow Cytometry Quadrant Analysis for Apoptosis origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Interpreting Annexin V/PI flow cytometry data.

References

Application Notes and Protocols: Citronellyl Moiety in Sustainable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imperative for sustainable alternatives to petroleum-derived polymers has driven research towards the utilization of renewable feedstocks. Terpenes, a diverse class of natural hydrocarbons produced by plants, represent a promising and abundant resource for the development of bio-based polymers.[1][2] Citronellyl acetate, a common fragrance and flavoring agent, is derived from citronellol, a monoterpenoid readily available from essential oils like citronella and rose. While this compound itself is not typically used directly as a monomer, its parent alcohol, citronellol, serves as a valuable precursor for the synthesis of polymerizable derivatives. This document provides detailed application notes and protocols for the synthesis of sustainable polymers utilizing two key citronellol-derived monomers: Citronellyl Methacrylate (CMA) and Citronellyl Glycidyl Ether (CGE) . These monomers introduce the versatile citronellyl moiety into polymer chains, offering a pathway to novel bio-based materials with tunable properties.

Section 1: Synthesis and Polymerization of Citronellyl Methacrylate (CMA)

Citronellyl methacrylate is a versatile monomer that can be polymerized through various methods, including UV-initiated and controlled radical polymerization techniques, to produce polymers with applications in coatings, adhesives, and elastomers.[3] The presence of the pendant citronellyl group provides a handle for post-polymerization modification via thiol-ene chemistry.

Synthesis of Citronellyl Methacrylate (CMA) Monomer

Protocol: The synthesis of CMA is typically achieved through the esterification of citronellol with methacryloyl chloride in the presence of a base.[4]

Experimental Protocol: CMA Synthesis

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add citronellol (1 equivalent) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 15 minutes.

  • Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure citronellyl methacrylate.

CMA_Synthesis Citronellol Citronellol Reaction Esterification (0°C to RT) Citronellol->Reaction Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Solvent DCM or THF (Solvent) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification CMA Citronellyl Methacrylate (CMA) Purification->CMA

Caption: Synthesis workflow for Citronellyl Methacrylate (CMA).
Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization of CMA

PET-RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity under mild conditions, often using visible light.[5] This method can be used to create block copolymers incorporating CMA.

Experimental Protocol: Synthesis of poly(isobornyl acrylate)-b-poly(citronellyl methacrylate) (PIBA-b-PCMA) [5]

This protocol describes the synthesis of a diblock copolymer, starting with the synthesis of a PIBA macro-RAFT agent (PIBA-CTA).

Part A: Synthesis of PIBA macro-RAFT Agent (PIBA-CTA)

  • Reaction Mixture: In a Schlenk flask, dissolve isobornyl acrylate (IBA), 4-cyano-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CDTPA) as the RAFT agent, and a photocatalyst (e.g., eosin Y) in an appropriate solvent like THF.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Irradiate the flask with a blue LED light (e.g., λmax = 485 nm, 5 W) at room temperature while stirring. Monitor the monomer conversion over time using ¹H NMR.

  • Termination: Once the desired conversion is reached, stop the reaction by turning off the light and exposing the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol). Collect the polymer and dry it under vacuum.

Part B: Synthesis of PIBA-b-PCMA Block Copolymer

  • Reaction Mixture: In a Schlenk flask, dissolve the purified PIBA-CTA, citronellyl methacrylate (CMA), and the photocatalyst in THF.

  • Degassing: Degas the mixture using freeze-pump-thaw cycles.

  • Polymerization: Irradiate the flask with a blue LED light at room temperature with stirring.

  • Termination and Purification: Follow the same procedure as in Part A to terminate the reaction and purify the resulting block copolymer.

PET_RAFT_Workflow cluster_partA Part A: PIBA-CTA Synthesis cluster_partB Part B: Block Copolymerization IBA IBA Monomer Mix_A Mix in THF IBA->Mix_A RAFT_Agent CDTPA RAFT Agent RAFT_Agent->Mix_A Catalyst Photocatalyst (Eosin Y) Catalyst->Mix_A Degas_A Freeze-Pump-Thaw Mix_A->Degas_A Polymerize_A Blue Light Irradiation Degas_A->Polymerize_A Purify_A Precipitate & Dry Polymerize_A->Purify_A PIBA_CTA PIBA-CTA Purify_A->PIBA_CTA Mix_B Mix in THF PIBA_CTA->Mix_B Chain Extension CMA CMA Monomer CMA->Mix_B Degas_B Freeze-Pump-Thaw Mix_B->Degas_B Polymerize_B Blue Light Irradiation Degas_B->Polymerize_B Purify_B Precipitate & Dry Polymerize_B->Purify_B Block_Copolymer PIBA-b-PCMA Purify_B->Block_Copolymer Catalyst2 Photocatalyst (Eosin Y) Catalyst2->Mix_B

Caption: Experimental workflow for PET-RAFT synthesis of PIBA-b-PCMA.
Quantitative Data for Poly(citronellyl methacrylate)-Based Polymers

The properties of polymers derived from CMA can be tuned by copolymerization with other monomers.

PolymerMₙ ( g/mol )Đ (Mₙ/Mₙ)T₉ (°C)Reference
PCMA Homopolymer ---28[3]
PIBA-b-PCMA (P1) 18,0001.18-26 (PCMA), 96 (PIBA)[3]
PIBA-b-PCMA (P2) 23,5001.21-25 (PCMA), 95 (PIBA)[3]
PIBA-b-PCMA (P3) 33,8001.25-24 (PCMA), 94 (PIBA)[3]
Poly(CMA-co-CHMA) --9.8 to 47.5[6]

Mₙ = Number-average molecular weight, Đ = Dispersity, T₉ = Glass transition temperature, CHMA = Cyclohexyl methacrylate.

Section 2: Synthesis and Polymerization of Citronellyl Glycidyl Ether (CGE)

Citronellyl glycidyl ether is another valuable monomer derived from citronellol. Its epoxide ring can undergo ring-opening polymerization, and it can be copolymerized with carbon dioxide (CO₂) to create sustainable polycarbonates. These polymers are of interest for creating bio-based thermoplastic elastomers.[7]

Synthesis of Citronellyl Glycidyl Ether (CGE) Monomer

Protocol: CGE is synthesized from citronellol and epichlorohydrin.[8]

Experimental Protocol: CGE Synthesis

  • Reaction Setup: In a reaction vessel, combine citronellol (1 equivalent), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base such as powdered sodium hydroxide (NaOH).

  • Addition of Epichlorohydrin: Add epichlorohydrin (excess, e.g., 5 equivalents) to the mixture.

  • Reaction: Heat the mixture (e.g., to 40-50 °C) and stir vigorously for several hours.

  • Work-up:

    • Cool the reaction mixture and add water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: After removing the solvent by rotary evaporation, purify the crude product by distillation under reduced pressure to yield pure citronellyl glycidyl ether.

Copolymerization of Citronellyl Glycidyl Ether (CGE) and CO₂

The ring-opening copolymerization (ROCOP) of CGE and CO₂ produces poly(citronellyl glycidyl ether carbonate) (PCitroGEC), a flexible polycarbonate. This can be used as a soft block in thermoplastic elastomers.[7]

Experimental Protocol: Synthesis of PCitroGEC [7]

  • Catalyst System: The reaction is catalyzed by a binary system, typically consisting of a cobalt-salen complex (e.g., (R,R)-(salcy)-Co(III)Cl) and a cocatalyst like bis(triphenylphosphine)iminium chloride ([PPN]Cl).

  • Reaction Setup: In a high-pressure reactor, add the CGE monomer, the catalyst, and the cocatalyst.

  • CO₂ Addition: Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 20-50 bar).

  • Polymerization: Heat the reactor to the desired temperature (e.g., 25-50 °C) and stir for the required reaction time (e.g., 24-48 hours).

  • Termination and Purification:

    • Cool the reactor and vent the CO₂.

    • Dissolve the crude polymer in a minimal amount of a solvent like DCM.

    • Precipitate the polymer in a large volume of a non-solvent such as cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

CGE_Polymerization cluster_synthesis CGE Monomer Synthesis cluster_polymerization PCitroGEC Polymer Synthesis Citronellol Citronellol Synth_Reaction Reaction Citronellol->Synth_Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Synth_Reaction Base NaOH / PTC Base->Synth_Reaction Synth_Purify Distillation Synth_Reaction->Synth_Purify CGE Citronellyl Glycidyl Ether (CGE) Synth_Purify->CGE Poly_Reaction ROCOP in Reactor (25-50°C, 20-50 bar) CGE->Poly_Reaction Monomer Input CO2 Carbon Dioxide (CO₂) CO2->Poly_Reaction Catalyst Co-Salen Catalyst + [PPN]Cl Catalyst->Poly_Reaction Poly_Purify Precipitation Poly_Reaction->Poly_Purify PCitroGEC PCitroGEC Poly_Purify->PCitroGEC

Caption: Workflow for CGE synthesis and its copolymerization with CO₂.
Quantitative Data for Poly(citronellyl glycidyl ether carbonate)-Based Polymers

PCitroGEC is a key component in creating fully bio-based thermoplastic elastomers by forming block copolymers with rigid segments like polylactide (PLLA).

PolymerMₙ ( g/mol )Đ (Mₙ/Mₙ)T₉ (°C)Reference
PCitroGEC 11,000 - 26,000~1.1-45 to -48[7]
PLLA-b-PCitroGEC-b-PLLA 18,000 - 41,0001.1 - 1.3-47 (PCitroGEC), ~50 (PLLA)[7]

Mₙ = Number-average molecular weight, Đ = Dispersity, T₉ = Glass transition temperature.

The citronellyl moiety, sourced from the renewable feedstock citronellol, provides a valuable building block for sustainable polymer synthesis. Through chemical modification into monomers like citronellyl methacrylate and citronellyl glycidyl ether, a range of polymers with diverse properties can be accessed. The protocols and data presented herein offer a guide for researchers in the development of novel bio-based materials, from controlled polymer architectures for adhesives and coatings to flexible polycarbonates for thermoplastic elastomers. These examples highlight the potential of leveraging the chemical diversity of natural terpenes to advance the field of sustainable polymers.

References

Application Notes and Protocols for the Synthesis of Citronellyl Acetate in Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of citronellyl acetate utilizing ionic liquids as a reaction medium. The focus is on enzymatic transesterification, a green and efficient method that offers high yields and product purity.

Introduction

This compound is a valuable monoterpene ester widely used in the food, beverage, cosmetic, and pharmaceutical industries for its characteristic fresh, fruity, and rose-like aroma.[1][2] Traditional chemical synthesis methods often rely on inorganic acid catalysts, leading to environmental concerns due to acidic waste generation and the potential for side reactions at high temperatures that can compromise the final product's fragrance profile.[3] The use of biocatalysts, particularly lipases, in non-aqueous media presents a green alternative, offering mild reaction conditions and high specificity.[3]

Ionic liquids (ILs), with their low vapor pressure, high thermal stability, and excellent solvency for a wide range of compounds, have emerged as promising "green solvents" for biocatalysis.[3][4] They can enhance enzyme activity and stability, and facilitate product separation.[5] This document outlines the synthesis of this compound via lipase-catalyzed transesterification in an ionic liquid medium, a method that has demonstrated high efficiency and yields.[1][3]

Data Presentation

The following tables summarize the key quantitative data from studies on the lipase-catalyzed synthesis of this compound in ionic liquids.

Table 1: Comparison of Different Lipases for this compound Synthesis

Lipase SourceIonic LiquidYield after 10h (%)
Pseudomonas fluorescens[BMIM][NTF₂]>99% (after 6h)[1][3]
Burkholderia cepacia[BMIM][NTF₂]74.58[3]
Candida rugosa[BMIM][NTF₂]7.39[3]
Mucor javanicus[BMIM][NTF₂]6.64[3]
Aspergillus niger[BMIM][NTF₂]Negligible[3]
Rhizopus oryzae[BMIM][NTF₂]Negligible[3]

Table 2: Optimal Reaction Conditions for Pseudomonas fluorescens Lipase in [BMIM][NTF₂]

ParameterOptimal Value
Molar Ratio (Vinyl Acetate:Citronellol)3:1[1][6]
Temperature40 °C[1][6]
Enzyme Concentration10 mg/mL[1][6]
Agitation Speed200 r/min[1][6]
Reaction Time for >99% Yield6 hours[1][3]

Table 3: Effect of Agitation Speed on Yield

Agitation Speed (r/min)Yield of this compound after 6h (%)
5073.34[1]
10088.34[1]
200>99[1]

Table 4: Reusability of Pseudomonas fluorescens Lipase

Number of Reuse CyclesCatalytic Activity Retention
7~80%[1][3]

Experimental Protocols

This section provides a detailed methodology for the lipase-catalyzed synthesis of this compound in an ionic liquid medium based on published research.[1][3]

Materials and Reagents
  • Citronellol (≥95% purity)

  • Vinyl acetate (≥99% purity)

  • Pseudomonas fluorescens lipase

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTF₂]) (≥98% purity)

  • n-Hexane (analytical grade)

  • Anhydrous sodium sulfate

Equipment
  • Constant-temperature shaker

  • Reaction vials (e.g., 10 mL screw-capped glass vials)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Analytical balance

Experimental Procedure
  • Reaction Setup:

    • In a reaction vial, prepare a 3 mL solution containing 100 mmol/L of citronellol and 300 mmol/L of vinyl acetate in the ionic liquid [BMIM][NTF₂].[1][3]

    • This corresponds to a 3:1 molar ratio of vinyl acetate to citronellol.[1][6]

  • Pre-incubation:

    • Place the reaction vials in a constant-temperature shaker set at 40 °C and an agitation speed of 200 r/min.[1][6]

    • Preheat the mixture for 10 minutes to allow it to reach the desired reaction temperature.[1][3]

  • Initiation of Reaction:

    • Add Pseudomonas fluorescens lipase to the reaction mixture to a final concentration of 10 mg/mL.[1][6]

    • Securely cap the vials and continue incubation in the constant-temperature shaker under the same conditions.

  • Sampling and Analysis:

    • Periodically withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Extract the sample with a suitable volume of n-hexane (e.g., 1 mL).

    • Vortex the sample vigorously to ensure thorough mixing and extraction of the product into the organic phase.

    • Centrifuge the sample to separate the n-hexane layer from the ionic liquid.

    • Carefully collect the upper n-hexane layer for analysis.[1][3]

    • Dry the collected organic phase with anhydrous sodium sulfate.

    • Analyze the sample by gas chromatography (GC) to determine the concentration of this compound.[1][3]

  • Enzyme Reusability Study:

    • After the reaction is complete (e.g., after 6 hours), separate the lipase from the reaction medium.

    • Wash the recovered lipase with a suitable solvent (e.g., n-hexane) to remove any residual substrates and products.

    • Dry the lipase under vacuum.

    • Add the recycled lipase to a fresh reaction mixture and repeat the synthesis under the same optimal conditions to assess its catalytic activity.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_analysis Analysis reactants Prepare Reactant Mixture (Citronellol, Vinyl Acetate, [BMIM][NTF₂]) preheat Preheat Mixture (40°C, 10 min) reactants->preheat add_enzyme Add Pseudomonas fluorescens Lipase (10 mg/mL) preheat->add_enzyme incubate Incubate with Shaking (40°C, 200 r/min, 6h) add_enzyme->incubate sampling Periodic Sampling incubate->sampling extraction Extract with n-Hexane sampling->extraction gc_analysis Analyze by Gas Chromatography extraction->gc_analysis G cluster_mechanism Ping-Pong Bi-Bi Reaction Mechanism E Lipase (E) EA Enzyme-Acetate Complex (EA) E->EA + A A Vinyl Acetate (A) B Citronellol (B) P This compound (P) Q Vinyl Alcohol (Q) EA->E - Q EQ Enzyme-Vinyl Alcohol Complex (EQ) EA->EQ + B EQ->E - P

References

Application Notes and Protocols for Large-Scale Citronellyl Acetate Production via Fed-Batch Reactor System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl acetate, a valuable monoterpene ester with applications in the fragrance, flavor, and pharmaceutical industries, can be efficiently produced on a large scale using fed-batch reactor systems. This document provides detailed application notes and experimental protocols for two primary fed-batch production methods: enzymatic synthesis using immobilized lipase and microbial fermentation with Hansenula saturnus. The fed-batch strategy is crucial for mitigating substrate or product inhibition, leading to higher product yields and volumetric productivities. These protocols cover all stages of the production pipeline, from inoculum preparation and bioreactor setup to downstream processing and final product analysis.

Introduction

Large-scale production of this compound is moving from traditional chemical synthesis towards more sustainable biocatalytic methods. Fed-batch reactor systems offer significant advantages for these bioprocesses by allowing for controlled nutrient feeding, which helps to maintain optimal reaction conditions and overcome issues like substrate toxicity and product inhibition. This document outlines two effective fed-batch approaches: one employing immobilized lipase for the direct esterification of citronellol, and another utilizing the yeast Hansenula saturnus for the biotransformation of citronellol into this compound.

Data Presentation

The following tables summarize key quantitative data from fed-batch production runs of this compound, providing a basis for comparison between different biocatalytic systems.

BiocatalystReactor ScaleSubstratesFeeding StrategyMax. Conversion/YieldProductivityReference
Immobilized Mucor miehei LipaseLab-scaleCitronellol, Acetic AcidPeriodic addition of acetic acid (≤40 mM)65% ConversionNot Reported[1]
Immobilized Pseudomonas fluorescens LipaseLab-scaleCitronellol, Vinyl AcetateNot specified (batch)>99% Yield (in 2 hours)Not Reported
Crude Black Cumin Seedling LipaseLab-scaleCitronellol, Geranyl AcetateNot specified (batch)76.32% Yield (in 72 hours)Not Reported[2]

Note: Data for a fed-batch process using Hansenula saturnus is not sufficiently detailed in the reviewed literature to be included in this table.

Signaling Pathways and Experimental Workflows

Biochemical Pathway for this compound Synthesis in Hansenula saturnus

The microbial production of this compound in Hansenula saturnus involves the intracellular synthesis of acetyl-CoA from a carbon source like glucose. The acetyl-CoA then serves as the acyl donor for the esterification of exogenously supplied citronellol, a reaction catalyzed by the yeast's native alcohol acetyltransferases.

biochem_pathway Glucose Glucose (Extracellular) AcetylCoA Acetyl-CoA (Intracellular) Glucose->AcetylCoA Glycolysis & PDH Complex AAT Alcohol Acetyltransferase AcetylCoA->AAT Citronellol_ext Citronellol (Extracellular) Citronellol_int Citronellol (Intracellular) Citronellol_ext->Citronellol_int Transport Citronellol_int->AAT CitronellylAcetate This compound AAT->CitronellylAcetate

Biochemical pathway of this compound synthesis.
General Experimental Workflow for Fed-Batch Production

The overall workflow for both enzymatic and microbial fed-batch production of this compound follows a similar logical progression, from upstream preparation to downstream purification and analysis.

workflow cluster_upstream Upstream Processing cluster_fermentation Fed-Batch Process cluster_downstream Downstream Processing cluster_analysis Quality Control Inoculum Inoculum/Enzyme Preparation Batch_Phase Initial Batch Phase Inoculum->Batch_Phase Media Media/Reaction Buffer Preparation Media->Batch_Phase Reactor_Setup Bioreactor Setup & Sterilization Reactor_Setup->Batch_Phase Feeding_Phase Fed-Batch Feeding Batch_Phase->Feeding_Phase Harvest Harvest Feeding_Phase->Harvest Extraction Liquid-Liquid Extraction Harvest->Extraction Purification Distillation/Chromatography Extraction->Purification Analysis GC-FID/GC-MS Analysis Purification->Analysis

General experimental workflow for production.

Experimental Protocols

Protocol 1: Enzymatic Fed-Batch Synthesis of this compound using Immobilized Lipase

This protocol is adapted from methodologies employing immobilized lipases for ester synthesis in a stirred-tank reactor.

1. Materials and Reagents

  • Immobilized Lipase (e.g., from Mucor miehei or Pseudomonas fluorescens)

  • Citronellol (≥95% purity)

  • Acetic Acid (glacial) or Vinyl Acetate

  • Organic Solvent (e.g., n-hexane, heptane)

  • Phosphate Buffer (for enzyme immobilization, if required)

  • Glutaraldehyde (for covalent immobilization, if required)

2. Enzyme Immobilization (Example: Covalent Attachment)

  • Activate a suitable support material (e.g., macroporous resin) with glutaraldehyde.

  • Incubate the activated support with a solution of the lipase in a suitable buffer (e.g., phosphate buffer, pH 7.0) for a specified time (e.g., 2 hours at 40°C) with gentle agitation.

  • Wash the immobilized lipase thoroughly with buffer and then with the reaction solvent to remove any unbound enzyme.

  • Dry the immobilized lipase under vacuum.

3. Bioreactor Setup

  • Use a stirred-tank reactor equipped with temperature, pH (if aqueous phase is present), and agitation control.

  • Sterilize the reactor vessel and all associated tubing.

  • Add the organic solvent and citronellol to the reactor.

  • Add the immobilized lipase to the reactor.

4. Fed-Batch Reaction

  • Set the reactor temperature to the optimal temperature for the lipase (e.g., 40-50°C).

  • Set the agitation speed to ensure adequate mixing without causing significant shear stress to the immobilized enzyme (e.g., 200 rpm).

  • Initiate the fed-batch process by continuously or periodically feeding the acyl donor (e.g., acetic acid or vinyl acetate) into the reactor. A feeding strategy that maintains a low concentration of the acyl donor is recommended to avoid enzyme inhibition. For example, add acetic acid periodically to maintain its concentration at or below 40 mM.[1]

  • Monitor the progress of the reaction by taking samples at regular intervals for analysis by GC-FID.

Protocol 2: Microbial Fed-Batch Production of this compound using Hansenula saturnus

This protocol provides a general framework for the fed-batch fermentation of Hansenula saturnus. Optimization of media components and feeding rates is recommended for specific process goals.

1. Inoculum Preparation

  • Prepare a seed culture medium (e.g., YM broth: 3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L glucose).

  • Inoculate a single colony of Hansenula saturnus into a flask containing the seed culture medium.

  • Incubate at 25-30°C with shaking (e.g., 150-200 rpm) for 24-48 hours until a dense culture is obtained.

  • Use this seed culture to inoculate the bioreactor (typically at 5-10% v/v).

2. Bioreactor Setup and Medium

  • Prepare the fermentation medium. A defined mineral salt medium is recommended to ensure reproducibility. An example medium could contain (per liter):

    • Glucose: 20-40 g

    • Yeast Nitrogen Base (without amino acids): 6.7 g

    • Ammonium sulfate: 5 g

    • Potassium phosphate monobasic: 1 g

    • Magnesium sulfate heptahydrate: 0.5 g

    • Trace element solution

  • Sterilize the bioreactor containing the fermentation medium.

  • Set the bioreactor parameters:

    • Temperature: 25-30°C

    • pH: 5.0-6.0 (controlled with acid/base addition)

    • Dissolved Oxygen (DO): Maintain above 20% saturation by controlling agitation and aeration rate.

3. Fed-Batch Fermentation

  • Inoculate the bioreactor with the seed culture.

  • Allow the culture to grow in batch mode until the initial carbon source (glucose) is nearly depleted. This can be monitored by off-gas analysis (increase in respiratory quotient) or by direct measurement of glucose concentration.

  • Initiate the fed-batch phase by feeding a concentrated glucose solution to maintain a low glucose concentration and support cell growth and metabolism.

  • Simultaneously, begin the fed-batch addition of citronellol. Citronellol can be fed as a pure compound or dissolved in a water-immiscible organic solvent to create a two-phase system, which can alleviate substrate toxicity and facilitate in-situ product removal.

  • Monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound production by taking samples periodically for analysis.

Protocol 3: Downstream Processing - Extraction and Purification of this compound

This protocol describes a general procedure for the recovery and purification of this compound from a two-phase fermentation broth.

1. Phase Separation

  • After the fermentation/reaction is complete, transfer the entire broth to a separation funnel or a centrifugation system to separate the organic and aqueous phases.

  • If the product is intracellular, cell disruption would be required prior to extraction.

2. Liquid-Liquid Extraction

  • Extract the aqueous phase with a suitable water-immiscible organic solvent, such as ethyl acetate or hexane, to recover any dissolved this compound.[3][4] A solvent-to-aqueous phase ratio of 1:1 or 1:2 (v/v) can be used.

  • Perform the extraction multiple times (e.g., 2-3 times) to maximize recovery.

  • Combine all organic phases.

3. Purification

  • Wash the combined organic phase with a saturated sodium bicarbonate solution to remove any residual acidic components, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Further purify the crude this compound by vacuum distillation or column chromatography to achieve the desired purity.

Protocol 4: Analytical Method - Quantification of this compound by GC-FID

This protocol outlines the analysis of this compound concentration in the organic phase of the reaction mixture.

1. Sample Preparation

  • Withdraw a sample from the organic phase of the bioreactor.

  • If necessary, centrifuge the sample to remove any suspended particles (e.g., immobilized enzyme, cells).

  • Dilute the sample to an appropriate concentration with a suitable solvent (e.g., n-hexane) to fall within the linear range of the calibration curve.

  • Add an internal standard (e.g., n-dodecane) to the diluted sample for improved quantification accuracy.

2. GC-FID Analysis

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or a WAX column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program:

    • Injector Temperature: e.g., 250°C

    • Detector Temperature: e.g., 280°C

    • Oven Program: An initial temperature of around 80-100°C, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 220-250°C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Quantification: Determine the concentration of this compound by comparing its peak area to that of the internal standard and referencing a pre-established calibration curve.

Conclusion

The fed-batch reactor system is a robust and scalable platform for the production of this compound through both enzymatic and microbial routes. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and professionals to establish and optimize their production processes. The choice between the enzymatic and microbial approach will depend on factors such as desired product purity, cost of biocatalyst, and process complexity. Further optimization of fed-batch strategies, including the development of advanced feeding profiles based on real-time monitoring of key process parameters, can lead to further improvements in yield and productivity.

References

Application Notes and Protocols for the Analytical Separation of Citronellyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate is a monoterpenoid ester widely used in the fragrance, flavor, and cosmetic industries. It possesses a characteristic fresh, floral, and fruity aroma. The molecule contains a chiral center, existing as two enantiomers: (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate. These enantiomers can exhibit different sensory properties and biological activities, making their separation and quantification crucial for quality control, authenticity assessment of essential oils, and in the development of enantiomerically pure products.

This document provides detailed analytical methods and protocols for the enantioselective separation of this compound using chiral gas chromatography (GC), the most common and effective technique for this volatile compound. A general protocol for high-performance liquid chromatography (HPLC) is also discussed as a potential alternative.

Principle of Chiral Chromatography

Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable by standard chromatographic techniques. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[1] This differential interaction, often explained by the "three-point interaction model," leads to the formation of transient diastereomeric complexes with different association energies.[2] As a result, one enantiomer is retained longer on the column than the other, allowing for their separation and individual quantification.[3] For volatile compounds like this compound, GC with a CSP, typically based on cyclodextrin derivatives, is the method of choice.[1][4]

cluster_separation Chiral Separation Mechanism cluster_enantiomers CSP Chiral Stationary Phase (CSP) Complex_R CSP-R Diastereomeric Complex (Stronger Interaction) CSP->Complex_R Interaction Complex_S CSP-S Diastereomeric Complex (Weaker Interaction) CSP->Complex_S Interaction R R-Enantiomer R->CSP Introduction to Column S S-Enantiomer S->CSP Introduction to Column Separated Separated Enantiomers (Different Retention Times) Complex_R->Separated Elution Complex_S->Separated Elution

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Method 1: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is a powerful technique for separating the enantiomers of volatile compounds. Cyclodextrin-based stationary phases are particularly effective for resolving a wide range of chiral molecules, including terpenes and their derivatives.[4][5] This protocol is based on established methods for analyzing chiral compounds in essential oils.[6][7][8]

Experimental Protocol

1. Sample Preparation:

  • Dilute the this compound standard or essential oil sample to approximately 1% (v/v) in a suitable solvent such as dichloromethane or hexane.

  • For complex matrices like essential oils, ensure the concentration of this compound is within the optimal range for the column, typically below 50 ng on-column to prevent peak overload and loss of resolution.[8]

  • Filter the sample through a 0.22 µm syringe filter if particulates are present.

2. GC-MS Instrumentation and Conditions:

  • The following table outlines the recommended starting conditions for the analysis. Optimization may be required depending on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph Agilent GC-MS (or equivalent) with split/splitless injector
Chiral Column Rt-βDEXse or similar β-cyclodextrin derivative column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/min
Injector Temperature 220 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1 (adjust to avoid column overload)
Oven Temperature Program 60 °C (hold for 2 min), ramp at 2 °C/min to 180 °C, then ramp at 10 °C/min to 230 °C (hold for 5 min)[8]
MS Transfer Line Temp. 240 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity

3. Data Analysis:

  • Identify the this compound peaks based on their retention time and mass spectrum (key ions: m/z 43, 68, 81, 95, 123, 138).

  • The two separated peaks correspond to the (R) and (S) enantiomers. Elution order must be confirmed by injecting an enantiomerically pure standard if available.

  • Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100

Expected Results

Using a β-cyclodextrin-based chiral column, baseline or near-baseline separation of the (R)- and (S)-citronellyl acetate enantiomers is expected. The slower oven temperature ramp is critical for enhancing resolution.[8] The mass spectrometer allows for positive identification of the peaks, which is essential as enantiomers have identical mass spectra.[8]

AnalyteEnantiomerExpected Outcome
This compound (R) and (S)Two distinct peaks with identical mass spectra, allowing for quantification.

Method 2: Enantioselective High-Performance Liquid Chromatography (HPLC)

While GC is preferred for volatile compounds, chiral HPLC can also be employed for the separation of this compound enantiomers. This method is advantageous for non-volatile matrices or for preparative-scale separations. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are highly versatile and often the first choice for screening.[2][9]

General Experimental Protocol

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Method development is typically required to find the optimal mobile phase and column combination. A screening approach is recommended.

ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC system with UV/Vis or PDA detector
Chiral Column Chiralpak IA/IB/IC/ID or Chiralcel OD/OJ (amylose or cellulose derivatives on silica gel) (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Normal Phase: Heptane/Isopropanol mixtures (e.g., 99:1, 95:5, 90:10 v/v)
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (temperature can be varied to improve resolution)
Injection Volume 5 - 20 µL
Detection UV at ~210 nm (as this compound lacks a strong chromophore)

3. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs), separation factor (α), and enantiomeric excess (ee%) from the resulting chromatogram.

Expected Results

Successful separation on a polysaccharide-based CSP will yield two resolved peaks for the (R)- and (S)-enantiomers. The choice between normal-phase and reversed-phase mode depends on the specific column and analyte interactions. Normal-phase chromatography with alkane/alcohol mobile phases is often the most successful for this class of compounds.

Workflow for Chiral GC-MS Analysis

Chiral_GC_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis SamplePrep 1. Sample Preparation (Dilution in Solvent) Injection 2. GC Injection (Split Mode) SamplePrep->Injection Separation 3. Chiral Separation (β-Cyclodextrin Column) Injection->Separation Ionization 4. Ionization (EI) (70 eV) Separation->Ionization Eluted Analytes MassAnalysis 5. Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection 6. Detection (Electron Multiplier) MassAnalysis->Detection DataProcessing 7. Data Processing (Chromatogram) Detection->DataProcessing Quantification 8. Quantification (Peak Integration, ee% Calculation) DataProcessing->Quantification

Caption: Standard workflow for the enantioselective analysis by GC-MS.

References

Application Notes and Protocols for Citronellyl Acetate as a Bio-based Agent for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate is a naturally occurring monoterpene ester found in the essential oils of various plants, including citronella and rose.[1] It is recognized for its characteristic fresh, rosy, and fruity aroma and is widely used in the fragrance and flavor industries.[2] Beyond its aromatic properties, this compound has demonstrated potential as a bio-based agent for pest management, exhibiting fungicidal, larvicidal, bactericidal, and insect-repelling effects.[3] These application notes provide a summary of its efficacy, protocols for experimental evaluation, and an overview of its likely mechanism of action within insect olfactory signaling pathways.

Data Presentation: Efficacy of this compound and Related Compounds

Direct quantitative data on the efficacy of pure this compound against various insect pests is limited in publicly available literature. However, data for structurally similar compounds, such as geranyl acetate, and essential oils containing this compound, can serve as a valuable proxy to guide research and experimental design.

Table 1: Repellency of Geranyl Acetate (as a proxy for this compound) against Aedes aegypti

CompoundConcentrationProtection TimeEfficacySource
Geranyl Acetate10%Up to 60 minutesNearly 100%[1]
Geranyl Acetate25%Up to 60 minutesNearly 100%[1]
Formulated Geranyl AcetateNot SpecifiedUp to 3 hours100%[1]

Table 2: Larvicidal Activity of Structurally Related Monoterpenoids against Mosquito Larvae

No direct LC50 values for this compound were identified in the literature search. The following table provides data for other monoterpenoids to illustrate the potential range of activity and guide initial dose-ranging studies.

CompoundMosquito SpeciesLC50 (mg/L)Exposure TimeSource
ThymolAedes aegypti48.7 - >50024 hours[4]
(+)-LimoneneAedes aegypti48.7 - >50024 hours[4]
LinaloolAedes aegypti48.7 - >50024 hours[4]

Table 3: Oviposition Deterrence of Various Essential Oils and Monoterpenoids

Specific oviposition deterrence indices for this compound were not found. The data below for other compounds indicates the potential for this mode of action and provides a framework for its evaluation.

Compound/OilInsect SpeciesConcentrationOviposition Deterrence Index (% ODI)Source
Cinnamon OilCulex pipiens6%High (Negative OAI)[5]
Basil OilCulex pipiens6%Moderate (Negative OAI)[5]
EugenolAedes aegyptiNot SpecifiedHigh (Negative OAI)[4]
CitronellalAedes aegyptiNot SpecifiedHigh (Negative OAI)[4]

Experimental Protocols

Larvicidal Bioassay Protocol

This protocol is adapted from standard WHO guidelines for testing the efficacy of larvicides.

Objective: To determine the lethal concentration (LC50) of this compound against mosquito larvae (e.g., Aedes aegypti, Culex quinquefasciatus).

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., ethanol or acetone)

  • Distilled water

  • Late 3rd or early 4th instar mosquito larvae

  • 250 mL glass beakers or disposable cups

  • Pipettes

  • Small fishnet or strainer

  • Larval rearing trays and food

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent.

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm). Each concentration should be prepared in triplicate.

  • Introduction of Larvae: In each beaker, add 200 mL of distilled water and 25 late 3rd or early 4th instar larvae.

  • Application of Test Compound: Add 1 mL of the respective test solution to each beaker. For the control group, add 1 mL of the solvent alone.

  • Incubation: Maintain the beakers at 25 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 and LC90 values using probit analysis.

Mosquito Repellency Bioassay (Arm-in-Cage Method)

This protocol is based on the standard arm-in-cage method for evaluating topical repellents.

Objective: To determine the protection time and repellency percentage of this compound against adult mosquitoes.

Materials:

  • This compound

  • Ethanol (as a solvent for dilution)

  • Cages containing 200-250 host-seeking, non-blood-fed female mosquitoes (5-10 days old)

  • Human volunteers

  • Micropipettes

  • Latex gloves

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test. One forearm of each volunteer will be used for the test, and the other will serve as a control.

  • Application of Repellent: Apply a standard volume (e.g., 1 mL) of the this compound solution (at a specific concentration in ethanol) evenly over the exposed skin of the test forearm. The control forearm is treated with ethanol only.

  • Exposure: At 30-minute intervals, expose the treated and control forearms to the cage of mosquitoes for a fixed period (e.g., 3 minutes).

  • Data Collection: During each exposure period, count the number of mosquito landings and bites on each forearm.

  • Endpoint: The test is concluded for a particular repellent concentration when a confirmed bite occurs (e.g., the first bite followed by a second bite within the same or next exposure period). The time to this point is the protection time.

  • Data Analysis: Calculate the percentage repellency for each time point using the formula: % Repellency = [(C-T)/C] x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.

Oviposition Deterrence Bioassay

Objective: To evaluate the ability of this compound to deter female mosquitoes from laying eggs.

Materials:

  • This compound

  • Solvent (e.g., ethanol or acetone)

  • Gravid female mosquitoes

  • Oviposition cups or bowls

  • Filter paper or other oviposition substrate

  • Cages for holding the mosquitoes

Procedure:

  • Preparation of Test and Control Substrates: Line oviposition cups with filter paper. In the treatment cups, add a solution of this compound at various concentrations. In the control cups, add the solvent only. Allow the solvent to evaporate completely.

  • Experimental Setup: Place one treatment cup and one control cup on opposite sides of a cage containing gravid female mosquitoes.

  • Oviposition Period: Allow the mosquitoes to oviposit for a set period (e.g., 48-72 hours).

  • Egg Counting: After the oviposition period, remove the filter papers and count the number of eggs laid in each cup.

  • Data Analysis: Calculate the Oviposition Activity Index (OAI) using the formula: OAI = (Nt - Ns) / (Nt + Ns), where Nt is the number of eggs in the treated substrate and Ns is the number of eggs in the control substrate. A negative OAI value indicates oviposition deterrence.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_data Data Analysis cluster_conclusion Conclusion prep_compound Prepare Citronellyl Acetate Solutions larvicidal Larvicidal Assay prep_compound->larvicidal repellency Repellency Assay prep_compound->repellency oviposition Oviposition Deterrence Assay prep_compound->oviposition prep_insects Rear & Select Test Insects prep_insects->larvicidal prep_insects->repellency prep_insects->oviposition lc50 Calculate LC50/LC90 larvicidal->lc50 protection_time Determine Protection Time & % Repellency repellency->protection_time oai Calculate OAI oviposition->oai conclusion Evaluate Pest Management Potential lc50->conclusion protection_time->conclusion oai->conclusion

Figure 1. Experimental workflow for evaluating this compound.

olfactory_pathway cluster_peripheral Peripheral Olfactory System cluster_cns Central Nervous System odorant This compound (Odorant Molecule) obp Odorant-Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor (OR) + Orco Complex obp->or_complex Transport & Release orn Olfactory Receptor Neuron (ORN) antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transduction or_complex->orn Activation & Ion Channel Opening higher_brain Higher Brain Centers antennal_lobe->higher_brain Signal Processing behavior Behavioral Response (Repellency) higher_brain->behavior Behavioral Command

Figure 2. Generalized insect olfactory signaling pathway.

Mechanism of Action

The primary mode of action for this compound as an insect repellent is through the olfactory system.[1] Volatile molecules of this compound are detected by specialized olfactory receptor neurons (ORNs) located in the insect's antennae and maxillary palps.[1] These neurons express a variety of odorant receptors (ORs) that bind to specific odorant molecules.

The process is generally understood as follows:

  • Binding to Odorant-Binding Proteins (OBPs): Volatile this compound molecules enter the sensillar lymph of the insect's sensory organs and are bound by OBPs.[1]

  • Transport to Receptors: OBPs transport the hydrophobic odorant molecules across the aqueous lymph to the ORs located on the dendritic membrane of the ORNs.[1]

  • Receptor Activation: The binding of this compound to a specific OR, likely forming a complex with the obligate co-receptor (Orco), induces a conformational change in the receptor.[1]

  • Signal Transduction: This conformational change opens an ion channel, leading to the depolarization of the ORN and the generation of an action potential.[1]

  • Neural Processing: The action potential is transmitted to the antennal lobe and then to higher brain centers for processing, resulting in a behavioral response, such as repulsion from the source of the odor.[1]

While the general pathway is understood, the specific ORs in various pest species that are activated or inhibited by this compound have yet to be fully elucidated. Further research using techniques such as electroantennography (EAG), single-sensillum recording (SSR), and molecular docking studies will be crucial in identifying the specific molecular targets of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Synthesis of Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of citronellyl acetate. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymatic methods for synthesizing this compound?

A1: The two primary enzymatic methods are direct esterification of citronellol with acetic acid and transesterification of citronellol with an acyl donor like vinyl acetate or geranyl acetate.[1][2] Lipase-catalyzed transesterification is widely studied and often favored for its high specificity and mild reaction conditions.[1]

Q2: Which lipases are most effective for this synthesis?

A2: Several microbial lipases have been successfully used. Lipases from Pseudomonas fluorescens and Candida antarctica (often immobilized, such as Novozym 435) are frequently reported to exhibit high catalytic activity and yield for this compound synthesis.[3][4][5] Lipase from Burkholderia cepacia has also been shown to be effective.[6]

Q3: What are the key reaction parameters to optimize for maximizing yield?

A3: The critical parameters to optimize include reaction temperature, substrate molar ratio (citronellol to acyl donor), enzyme concentration, reaction time, and the choice of solvent (or a solvent-free system).[7][8] Agitation speed is also important to overcome mass transfer limitations.[7][9]

Q4: Can the synthesis be performed without organic solvents?

A4: Yes, solvent-free systems are a common and environmentally friendly approach for this synthesis.[3][7] These systems can simplify downstream processing and reduce costs. However, the choice of a solvent (like n-hexane or ionic liquids) can sometimes enhance reaction rates and yields.[2][5]

Q5: How can the enzyme be reused for multiple reaction cycles?

A5: Immobilizing the lipase on a solid support is a highly effective strategy for enzyme reuse.[4][6] Immobilization can improve enzyme stability and allows for easy separation of the biocatalyst from the reaction mixture. Studies have shown that immobilized lipases can be recycled for multiple batches while retaining a significant portion of their activity.[6][7]

Troubleshooting Guide

Problem 1: Low Conversion/Yield

Possible Cause Troubleshooting Step
Suboptimal Temperature The optimal temperature for lipase activity is crucial. For many lipases used in this synthesis, the optimal temperature is between 40°C and 60°C.[7][10] Temperatures that are too high can lead to enzyme denaturation.[11]
Inappropriate Substrate Molar Ratio An excess of one substrate can sometimes inhibit the enzyme. Experiment with different molar ratios of citronellol to the acyl donor. For transesterification with vinyl acetate, a molar ratio of citronellol to vinyl acetate of 1:10 has been shown to be effective.[7] For direct esterification, an excess of the alcohol (citronellol) is often beneficial.[12]
Insufficient Enzyme Concentration Increasing the enzyme concentration can increase the reaction rate, up to a certain point.[13][14] However, excessively high concentrations may not be cost-effective and can sometimes lead to a slight decrease in conversion.[14][15]
Product Inhibition The products of the reaction, such as acetic acid in direct esterification or this compound itself in transesterification, can inhibit the lipase.[5][16] For direct esterification, a fed-batch system with periodic additions of acetic acid can mitigate inhibition and improve yields.[16] The use of molecular sieves can also enhance yield by removing water, a byproduct of esterification.[3]
Mass Transfer Limitations Inadequate mixing can limit the interaction between the substrates and the enzyme. Ensure sufficient agitation; speeds around 200-300 RPM are often reported as optimal.[7][9]

Problem 2: Enzyme Instability and Low Reusability

Possible Cause Troubleshooting Step
Enzyme Denaturation High temperatures or extreme pH can denature the enzyme. Operate within the optimal temperature and pH range for the specific lipase being used. Most lipases have an optimal pH between 4 and 9.[17]
Inhibition by Reaction Components As mentioned, substrates or products can inhibit and sometimes deactivate the enzyme over time. Consider using a fed-batch approach or in-situ product removal.
Leaching of Free Enzyme If using an immobilized enzyme, ensure the immobilization method is robust to prevent the enzyme from detaching from the support during the reaction and recovery process.
Mechanical Stress High agitation speeds can sometimes damage the enzyme, especially if it is not robustly immobilized. Optimize the agitation speed to ensure good mixing without causing excessive shear stress.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Optimization of Reaction Parameters for this compound Synthesis

Lipase SourceMethodAcyl DonorMolar Ratio (Citronellol:Acyl Donor)Temperature (°C)Enzyme LoadingSolventConversion/Yield (%)Reaction Time (h)Reference
FermaseTransesterificationVinyl Acetate1:10603% (w/w)Solvent-free99.82[7]
Pseudomonas fluorescens (immobilized)TransesterificationVinyl AcetateN/A500.1 g/mLWater-free>992[4]
Candida antarcticaEsterificationAcetic AcidN/AN/AN/ASolvent-free74N/A[3]
Black Cumin Seedling LipaseTransesterificationGeranyl Acetate1:1410.25 gn-hexane76.3272[2][8]
Pseudomonas fluorescensTransesterificationVinyl Acetate1:34010 mg/mLIonic Liquid>99.466[5][18]
Burkholderia cepacia (immobilized)TransesterificationVinyl AcetateN/AN/AN/ANon-aqueousN/AN/A[6]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound via Transesterification in a Solvent-Free System

This protocol is based on the methodology described for the synthesis of this compound using Fermase.[7]

Materials:

  • Citronellol

  • Vinyl acetate

  • Fermase (lipase)

  • Reaction vessel (e.g., screw-capped flask) with a magnetic stirrer

  • Heating mantle or water bath with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • To the reaction vessel, add citronellol and vinyl acetate in a 1:10 molar ratio.

  • Add Fermase at an enzyme loading of 3% (w/w) with respect to the mass of citronellol.

  • Place the reaction vessel in the heating mantle or water bath and set the temperature to 60°C.

  • Begin stirring at 300 RPM.

  • Take samples periodically (e.g., every 30 minutes) to monitor the progress of the reaction.

  • Analyze the samples by GC to determine the conversion of citronellol to this compound.

  • Continue the reaction for 2 hours or until the desired conversion is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Prepare Reactants (Citronellol, Acyl Donor) mix Mix Reactants and Enzyme reactants->mix enzyme Prepare Lipase (Free or Immobilized) enzyme->mix optimize Set and Control Parameters (Temperature, Agitation) mix->optimize incubate Incubate for Reaction Time optimize->incubate sample Periodic Sampling incubate->sample purify Product Purification incubate->purify After Reaction Completion gc_analysis GC Analysis for Conversion sample->gc_analysis

Caption: Experimental workflow for enzymatic synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion/Yield temp Suboptimal Temperature? start->temp ratio Incorrect Substrate Ratio? start->ratio enzyme_conc Insufficient Enzyme? start->enzyme_conc inhibition Product/Substrate Inhibition? start->inhibition optimize_temp Optimize Temperature (e.g., 40-60°C) temp->optimize_temp optimize_ratio Vary Molar Ratios ratio->optimize_ratio optimize_enzyme Increase Enzyme Loading enzyme_conc->optimize_enzyme mitigate_inhibition Use Fed-Batch or In-situ Product Removal inhibition->mitigate_inhibition

Caption: Troubleshooting logic for low conversion in this compound synthesis.

References

Overcoming acetic acid inhibition in lipase-catalyzed esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding acetic acid inhibition in lipase-catalyzed esterification reactions. It is intended for researchers, scientists, and professionals in drug development and biocatalysis.

Frequently Asked Questions (FAQs)

Q1: Why does acetic acid inhibit lipase activity in esterification reactions?

A1: Acetic acid can inhibit lipase activity through several mechanisms:

  • pH Drop: Acetic acid is a carboxylic acid with a relatively low pKa (around 4.76).[1] Its presence in the reaction medium, especially in non-aqueous or solvent-free systems, can significantly lower the local pH around the enzyme. This pH shift can alter the protonation state of critical amino acid residues in the lipase's active site, leading to conformational changes and reduced catalytic activity.[2][3]

  • Enzyme Deactivation: Some organic acids have been reported to act as deactivators for lipases.[1] The acidic environment can lead to irreversible denaturation of the enzyme over time.

  • Competitive Inhibition: While the primary mechanism is often pH-related, the acid itself can compete with the substrate for binding to the enzyme's active site, further reducing the reaction rate.[4]

Q2: What is the difference between product inhibition and substrate inhibition in this context?

A2: In this context, acetic acid is a substrate . Therefore, the issue is substrate inhibition , where high concentrations of the acetic acid substrate hinder the enzyme's activity. This is distinct from product inhibition, where the accumulation of the ester product or the water by-product slows down the reaction. However, both effects can occur simultaneously and contribute to low reaction yields.

Q3: Are all lipases equally susceptible to acetic acid inhibition?

A3: No, different lipases exhibit varying degrees of stability and activity in the presence of acids. For example, lipases from Candida antarctica (like Novozym® 435) are widely used but are known to be inhibited by short-chain fatty acids like acetic acid.[1][5] In contrast, some immobilized lipases show enhanced stability in acidic environments.[6][7] It is often necessary to screen different lipases or use enzyme modification strategies to find a robust biocatalyst for the specific reaction.

Troubleshooting Guide

Problem 1: My esterification reaction yield is very low or the reaction has stopped prematurely.

  • Possible Cause: Severe lipase inhibition due to the low pH caused by acetic acid and/or inhibition by the water formed during the reaction.

  • Solution 1: In-Situ Water Removal. The accumulation of water, a by-product of esterification, can shift the reaction equilibrium back towards hydrolysis and exacerbate inhibition.[8] Removing water as it is formed is a critical strategy.

    • Molecular Sieves: Add activated molecular sieves (typically 3Å or 4Å) to the reaction medium to adsorb water. This is a highly effective method to drive the reaction towards ester formation.[9][10] The use of molecular sieves has been shown to significantly increase both reaction rate and final conversion yield.[11][12]

    • Vacuum Application: For solvent-free systems or when using high-boiling point solvents, applying a vacuum can effectively remove the water by-product.[13][14]

    • Pervaporation: This technique uses a membrane to selectively remove water from the reaction mixture, shifting the equilibrium towards product synthesis.[15][16]

  • Solution 2: Adjust Substrate Molar Ratio. Experiment with different molar ratios of acetic acid to the alcohol. Sometimes, using a molar excess of the alcohol can help drive the reaction forward, although high concentrations of short-chain alcohols can also inhibit the enzyme. An optimal ratio must be determined empirically.[17]

Problem 2: The lipase appears to lose its activity after a short time or cannot be reused.

  • Possible Cause: The acidic environment is causing irreversible denaturation and deactivation of the enzyme.

  • Solution: Enzyme Immobilization. Immobilizing the lipase on a solid support is a powerful strategy to enhance its stability and reusability.[18] Immobilization can:

    • Improve pH Stability: Multipoint covalent linking of the lipase to a support can prevent denaturation in acidic environments.[6] Immobilized lipases have been shown to retain over 50% of their activity after 96 hours at pH 4, whereas the free enzyme loses all activity.[6]

    • Facilitate Reuse: Immobilized enzymes can be easily recovered from the reaction medium by filtration or magnetic separation (if using magnetic nanoparticles), allowing for multiple reaction cycles and reducing overall costs.[6][19]

    • Create a Favorable Microenvironment: The support material can help maintain a more suitable local pH for the enzyme, shielding it from the bulk acidity of the reaction medium.

Visual Guides

Below are diagrams illustrating the inhibition mechanism, a general troubleshooting workflow, and a comparison of mitigation strategies.

G cluster_problem Inhibition Mechanism AceticAcid High Acetic Acid Concentration LowPH Low pH in Enzyme Microenvironment AceticAcid->LowPH Protonation Protonation of Key Amino Acid Residues (e.g., in Catalytic Triad) LowPH->Protonation Conformation Enzyme Conformational Change / Denaturation Protonation->Conformation Inhibition Reduced Catalytic Activity & Low Ester Yield Conformation->Inhibition

Caption: Mechanism of lipase inhibition by acetic acid.

G Start Start: Low Ester Yield in Acetic Acid Esterification CheckWater Is water being removed in-situ? Start->CheckWater ImplementWaterRemoval Implement water removal: - Molecular Sieves - Vacuum - Pervaporation CheckWater->ImplementWaterRemoval No CheckEnzyme Is the lipase immobilized? CheckWater->CheckEnzyme Yes ImplementWaterRemoval->CheckEnzyme ImmobilizeEnzyme Immobilize Lipase: - Enhances pH stability - Allows for reuse CheckEnzyme->ImmobilizeEnzyme No OptimizeRatio Optimize Substrate Molar Ratio CheckEnzyme->OptimizeRatio Yes ImmobilizeEnzyme->OptimizeRatio ScreenLipase Screen Different Lipases OptimizeRatio->ScreenLipase End Process Optimized ScreenLipase->End

Caption: Troubleshooting workflow for low-yield esterification.

Data Summary

Table 1: Effect of In-Situ Water Removal (Using Molecular Sieves) on Esterification

Reaction SystemConditionFinal Conversion / YieldReference
Rutin + Stearic Acid (C. antarctica lipase)Without Molecular Sieves~25% (after 55h)[11]
Rutin + Stearic Acid (C. antarctica lipase)With Molecular Sieves (added at 24h)~46%[11][12]
Lauric Acid + Geraniol (Immobilized lipase)Without Molecular SievesLower Conversion[9]
Lauric Acid + Geraniol (Immobilized lipase)With Molecular Sieves86%[9]

Table 2: Enhanced Stability of Immobilized Lipase at Different pH Values

Lipase StatepH ConditionIncubation TimeRetained ActivityReference
Free Lipase496 hoursComplete Loss[6]
Immobilized on PD-MNPs496 hours> 50%[6]
Free Lipase596 hours30-40%[6]
Immobilized on PD-MNPs596 hours> 50%[6]
Immobilized in HIPE324 hours~49%[7][20]
Immobilized in HIPE1024 hours~63%[7][20]

PD-MNPs: Polydopamine-coated Magnetic Nanoparticles; HIPE: High Internal Phase Emulsion

Experimental Protocols

Protocol 1: General Lipase-Catalyzed Esterification with In-Situ Water Removal

This protocol is a general guideline based on typical procedures for ester synthesis using molecular sieves to overcome water inhibition.[10]

  • Preparation:

    • Activate 4Å molecular sieves by heating at 150°C for 24 hours before use.

    • Ensure all substrates (acetic acid, alcohol) and the solvent (e.g., tert-amyl alcohol, hexane, or solvent-free) are anhydrous.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the alcohol substrate in the chosen organic solvent (if not solvent-free).

    • Add acetic acid. A typical starting point is a 1:1 to 1:5 molar ratio of alcohol to acid, but this should be optimized.

    • Add the immobilized lipase (e.g., Novozym® 435). Enzyme loading can range from 5% to 15% by weight of the limiting substrate.

    • Add the pre-activated molecular sieves to the reactor (e.g., 100 g/L).[10]

  • Reaction Conditions:

    • Seal the reaction vessel and place it in a shaker or use a mechanical stirrer (e.g., 300 rpm).

    • Maintain the optimal temperature for the chosen lipase, typically between 40-60°C.

    • Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction reaches equilibrium or the desired conversion, stop the reaction.

    • Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and stored for reuse.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the resulting ester product using an appropriate method, such as silica gel column chromatography.

Protocol 2: Lipase Immobilization on Magnetic Nanoparticles (Conceptual Outline)

This protocol outlines the key steps for lipase immobilization, a strategy to enhance stability, based on the method described for polydopamine-coated nanoparticles.[6]

  • Nanoparticle Synthesis: Synthesize iron oxide magnetic nanoparticles (MNPs).

  • Surface Coating: Coat the MNPs with polydopamine (PD) by incubating the nanoparticles in a dopamine solution at a slightly basic pH. This forms a PD-MNP support.

  • Lipase Immobilization:

    • Disperse the PD-MNPs in a buffer solution (e.g., phosphate buffer).

    • Add the free lipase solution to the nanoparticle suspension.

    • Allow the immobilization to proceed for a set time (e.g., 2-3 hours) with gentle shaking. The lipase binds covalently to the polydopamine layer.

  • Recovery and Washing:

    • Separate the lipase-immobilized nanoparticles from the solution using a strong magnet.

    • Discard the supernatant, which contains any unbound lipase.

    • Wash the immobilized lipase several times with buffer to remove non-specifically bound enzyme.

  • Storage: Store the prepared immobilized biocatalyst under appropriate conditions (e.g., refrigerated in buffer) until use.

References

Improving conversion yield of citronellyl acetate in a solvent-free system

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solvent-free synthesis of citronellyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve conversion yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a solvent-free system for this compound synthesis?

A1: Solvent-free systems offer several benefits, including reduced environmental impact, lower costs associated with solvent purchase and disposal, higher reactant concentrations leading to potentially faster reaction rates, and simplified downstream processing.[1][2]

Q2: Which type of catalyst is most effective for the solvent-free synthesis of this compound?

A2: Lipases are highly effective biocatalysts for this reaction.[1][2] Among those studied, lipases from Pseudomonas fluorescens and Candida antarctica (often immobilized, such as Novozym 435) have demonstrated high conversion yields.[1][3][4] A biocatalyst called Fermase has also been shown to achieve very high conversion in a short time.[5]

Q3: What are the common acyl donors used in this synthesis?

A3: Common acyl donors for the enzymatic synthesis of this compound include acetic acid (direct esterification) and vinyl acetate or geranyl acetate (transesterification).[1][5][6] Vinyl acetate is often preferred as it can lead to higher yields and avoid the inhibitory effects of byproducts like water that are formed when using acetic acid.[5]

Q4: Can the enzyme be reused in a solvent-free system?

A4: Yes, one of the significant advantages of using immobilized lipases is their reusability. Studies have shown that enzymes like Fermase and Candida antarctica lipase (SP435) can be reused for multiple cycles with minimal loss of activity, making the process more cost-effective.[3] For instance, Fermase was reused for six cycles while retaining 85% of its activity.[5]

Troubleshooting Guide

Low Conversion Yield

If you are experiencing lower than expected conversion yields, consider the following factors:

Potential Cause Troubleshooting Steps
Sub-optimal Temperature The optimal temperature for lipase-catalyzed synthesis is typically between 30°C and 60°C.[1][7] Exceeding the optimal temperature can lead to enzyme denaturation and reduced activity. Verify your reaction temperature and consider running small-scale experiments at varying temperatures to find the optimum for your specific enzyme.
Incorrect Molar Ratio The molar ratio of citronellol to the acyl donor significantly impacts the equilibrium of the reaction. For transesterification with vinyl acetate, a higher molar ratio of vinyl acetate to citronellol (e.g., 10:1) has been shown to achieve very high conversion.[5] For direct esterification with acetic acid, a molar ratio of alcohol to acid of 2.25:1 has been reported as optimal in one study.[3] Experiment with different molar ratios to optimize your yield.
Inadequate Enzyme Loading The amount of enzyme used is a critical parameter. While a higher enzyme concentration can increase the reaction rate, an excessive amount may not be cost-effective. Typical enzyme loadings range from 2% to 10% (w/w) of the reactants.[3][8] If you suspect insufficient enzyme, incrementally increase the loading and monitor the effect on the conversion yield.
Mass Transfer Limitations In a solvent-free system, efficient mixing is crucial to ensure proper contact between the reactants and the enzyme. Inadequate agitation can lead to external diffusion limitations.[1][4] Ensure your reaction mixture is being agitated at a sufficient speed (e.g., 200-300 RPM) to minimize these limitations.[1][4][5]
Substrate or Product Inhibition High concentrations of acetic acid have been shown to inhibit the activity of some lipases.[3][9] Similarly, the product, this compound, can also cause product inhibition.[1][4] If using acetic acid, a fed-batch approach with periodic additions can mitigate inhibition.[9] If product inhibition is suspected, consider in-situ product removal techniques.
Presence of Water For direct esterification using acetic acid, the water produced as a byproduct can inhibit the enzyme and shift the reaction equilibrium, thereby reducing the yield. In transesterification reactions, the presence of water can also decrease enzyme activity.[3] Ensure all reactants and equipment are dry before starting the reaction.

Experimental Protocols

General Protocol for Lipase-Catalyzed Solvent-Free Synthesis of this compound

This protocol provides a general starting point. Optimal conditions should be determined experimentally for your specific enzyme and setup.

Materials:

  • Citronellol

  • Acyl donor (e.g., vinyl acetate or acetic acid)

  • Immobilized lipase (e.g., Fermase, Novozym 435, or Pseudomonas fluorescens lipase)

  • Reaction vessel (e.g., a sealed flask with a magnetic stirrer)

  • Temperature-controlled shaker or water bath

  • Analytical equipment for monitoring conversion (e.g., Gas Chromatography - GC)

Procedure:

  • Reactant Preparation: Add the desired molar ratio of citronellol and the acyl donor to the reaction vessel.

  • Enzyme Addition: Add the appropriate amount of immobilized lipase (e.g., 3-5% w/w of total reactants).

  • Reaction Incubation: Place the sealed reaction vessel in a shaker or water bath set to the optimal temperature (e.g., 40-60°C) and agitation speed (e.g., 200-300 RPM).[1][3][5]

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor the conversion of citronellol to this compound using GC analysis.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the enzyme from the mixture through filtration or centrifugation.

  • Product Purification: The resulting product can be purified using techniques such as vacuum distillation.

Data Presentation

Table 1: Comparison of Different Lipase-Catalyzed Solvent-Free Systems for this compound Synthesis

Lipase Source Acyl Donor Molar Ratio (Alcohol:Acyl Donor) Temperature (°C) Enzyme Loading Reaction Time (h) Conversion Yield (%) Reference
FermaseVinyl Acetate1:10603% (w/w)299.8[5]
FermaseAcetic Acid2.25:160.125% (w/w)Not Specified91.25[3]
Pseudomonas fluorescensVinyl AcetateNot Specified40up to 6 mg/mLNot Specified>90[1][4]
Candida antarctica (SP435)Acetic AcidNot Specified2010% (w/w)1498[3]
Black Cumin SeedlingGeranyl Acetate1:1415% (w/v)7276.32[6]

Visualizations

ReactionPathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Citronellol Citronellol Lipase Lipase Citronellol->Lipase binds AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase binds CitronellylAcetate This compound Lipase->CitronellylAcetate releases Byproduct Byproduct (e.g., Acetaldehyde) Lipase->Byproduct releases TroubleshootingWorkflow Start Low Conversion Yield CheckTemp Is Temperature Optimal (30-60°C)? Start->CheckTemp CheckRatio Is Molar Ratio Optimized? CheckTemp->CheckRatio Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckEnzyme Is Enzyme Loading Sufficient? CheckRatio->CheckEnzyme Yes AdjustRatio Vary Molar Ratio CheckRatio->AdjustRatio No CheckAgitation Is Agitation Adequate (>200 RPM)? CheckEnzyme->CheckAgitation Yes AdjustEnzyme Increase Enzyme Loading CheckEnzyme->AdjustEnzyme No CheckInhibition Potential Substrate/ Product Inhibition? CheckAgitation->CheckInhibition Yes AdjustAgitation Increase Agitation Speed CheckAgitation->AdjustAgitation No FedBatch Consider Fed-Batch or In-situ Product Removal CheckInhibition->FedBatch Yes End Yield Improved CheckInhibition->End No AdjustTemp->CheckRatio AdjustRatio->CheckEnzyme AdjustEnzyme->CheckAgitation AdjustAgitation->CheckInhibition FedBatch->End

References

Strategies to enhance the stability of immobilized lipase for reusability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the enhancement of immobilized lipase stability for improved reusability in experimental and industrial applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering direct causes and actionable solutions.

Q1: My immobilized lipase is losing activity rapidly after just a few cycles. What is the primary cause and how can I fix it?

A: Significant activity loss after a few cycles is most commonly due to enzyme leaching , where the lipase detaches from the support material. This is a frequent issue with immobilization methods that rely on weak physical interactions, such as adsorption.[1][2]

Solutions:

  • Introduce Cross-linking: After the initial immobilization, use a cross-linking agent to form strong covalent bonds between lipase molecules, effectively creating a network that prevents their release.[3]

    • Glutaraldehyde: A common and cost-effective cross-linking agent.[3]

    • Polymers: Using polymers like polyethylenimine (PEI) or chitosan can also significantly reduce enzyme loss.[3][4] For instance, using short-chain PEI and chitosan (MW ≤ 2 kDa) has been shown to decrease lipase loss from 40% to less than 2%.[4][5]

  • Use Heterofunctional Supports: These supports contain multiple types of functional groups. For example, a support with both hydrophobic groups (for initial adsorption and interfacial activation) and reactive groups (like epoxy or aldehyde) can form covalent bonds with the lipase, preventing desorption.[3][6]

  • Optimize Immobilization Method: While physical adsorption is simple, methods like covalent bonding provide a much stronger enzyme-support interaction, although they require more careful optimization to avoid activity loss.[1][7]

Q2: The initial activity of my lipase is very low after immobilization. What went wrong?

A: Low initial activity can stem from several factors during the immobilization process itself.[3]

Potential Causes and Solutions:

  • Suboptimal Immobilization Conditions: The efficiency of immobilization and the final activity are highly dependent on factors like enzyme concentration, immobilization time, and the pH of the buffer.[3] Systematically optimize these parameters for your specific lipase and support.

  • Steric Hindrance: The support material may be blocking the substrate's access to the lipase's active site.[3] This is common with supports that have small pores.[8] Consider using macroporous supports which can reduce diffusional limitations.[8]

  • Unfavorable Conformational Changes: The immobilization process might have altered the enzyme's 3D structure, leading to reduced activity.[3] To mitigate this, use immobilization techniques that preserve the active conformation. Immobilization via interfacial activation on hydrophobic supports is particularly effective as it can fix the lipase in its open, hyperactivated state.[9][10]

Q3: My immobilized lipase is deactivating even though there is no significant enzyme leaching. What is causing this?

A: This issue points towards enzyme denaturation, where the lipase loses its functional structure due to operational stress, even while remaining attached to the support.

Solutions:

  • Optimize Reaction Conditions: Systematically test the effect of temperature and pH on your immobilized lipase's stability.[3] The optimal conditions for an immobilized enzyme can be different from its free-form counterpart.[8] Water-miscible solvents are also known to cause more significant enzyme inactivation than water-immiscible ones.[11]

  • Enhance Structural Rigidity: Intense intramolecular cross-linking can make the enzyme's structure more rigid and resistant to denaturation.[3] A strategy involving chemical amination of the lipase surface followed by cross-linking with aldehyde-dextran polymers has been shown to increase stability dramatically—up to 250-fold for Rhizomucor miehei lipase (RML).[12][13]

  • Choose a Robust Support: The support material itself must be stable under your reaction conditions. Silica-based materials are often chosen for their high mechanical strength and thermal stability.[1][14]

Frequently Asked Questions (FAQs)

Q1: What are the best overall strategies to improve the reusability of my immobilized lipase?

A: Enhancing reusability is directly linked to improving stability.[3] The key strategies focus on preventing the two main causes of activity loss: leaching and denaturation.

  • Prevent Leaching: Use cross-linking agents (e.g., glutaraldehyde, PEI) or employ heterofunctional supports to create strong, covalent bonds that anchor the enzyme.[3][6]

  • Increase Structural Rigidity: Apply intense intramolecular cross-linking to make the enzyme more resistant to harsh operating conditions.[12][13]

  • Select a Robust Support: Choose materials with high chemical and mechanical stability, such as silica or certain synthetic polymers.[1][3]

  • Optimize Washing/Regeneration: When reusing the biocatalyst, the washing step is critical. Solvents like butanol and ethanol have been shown to be effective in removing by-products like glycerol without significantly harming the enzyme, allowing for better reusability.[15]

Q2: How does the hydrophobicity of the support material affect lipase immobilization?

A: The hydrophobicity of the support is a critical factor, primarily due to a mechanism called interfacial activation .[9][10] Lipases have a "lid" covering their active site.[16] When a lipase molecule comes into contact with a hydrophobic surface (like an oil-water interface or a hydrophobic support), this lid opens, exposing the active site.[9][16] Immobilizing lipase on a hydrophobic support can fix the enzyme in this open, hyperactivated conformation, leading to both high activity and enhanced stability.[9][10] However, this reversible method can lead to enzyme release in the presence of detergents or certain solvents.[2][6]

Q3: Is it possible to reactivate an immobilized lipase that has lost its activity?

A: In some cases, partial reactivation is possible, but preventing deactivation is a far more effective strategy.[3] For lipases that have been denatured, strategies involving unfolding and refolding the enzyme directly on the support have been explored.[6] For instance, coating a stabilized lipase with a highly hydrophilic polymer like dextran-glycine has been shown to improve the recovery of activity after inactivation by organic solvents or chaotropic agents.[17] However, reactivation after thermal inactivation is often much less successful.[17]

Quantitative Data Summary

The following tables summarize the reported effectiveness of various stabilization strategies.

Table 1: Effect of Cross-linking on Lipase Stability and Reusability

Lipase SourceSupportCross-linking StrategyKey ResultReference
Thermomyces lanuginosus (TLL)Hydrophobic SupportPolyethylenimine (PEI) and Chitosan (CS)Lipase loss decreased from 40% to <2%. CS was better at maintaining activity.[4][5]
Rhizomucor miehei (RML)Octyl-SepharoseChemical amination + Aldehyde-dextran250-fold more stable than the unmodified immobilized enzyme.[12][13]
Thermomyces lanuginosus (TLL)Octyl-SepharoseChemical amination + Aldehyde-dextran40-fold more stable than the unmodified immobilized enzyme.[12][13]
Candida antarctica B (CALB)Octyl-SepharoseChemical amination + Aldehyde-dextran4-fold more stable than the unmodified immobilized enzyme.[12][13]

Table 2: Reusability of Immobilized Lipase Under Different Conditions

LipaseImmobilization MethodReactionReusabilityReference
Candida rugosa (CRL)Adsorption on MgO-Al₂O₃HydrolysisRetained 50% of initial activity after 9 cycles.[18]
Co-immobilized TLL & BCLCovalent on Fe₃O₄ nanoparticlesBiodiesel ProductionMaintained 77% of initial activity after 9 cycles (with t-butanol wash).[19]
Aspergillus nigerAdsorption-crosslinking on nanocompositeHydrolysisRetained 47% of its initial activity after 6 cycles.[20]

Diagrams

Troubleshooting_Logic cluster_start cluster_diagnosis Diagnosis cluster_solution_leaching Solution for Leaching cluster_solution_denaturation Solution for Denaturation cluster_end start Start: Activity Loss Detected check_leaching Check Supernatant for Enzyme Activity (Leaching Test) start->check_leaching leaching_detected Leaching Detected? check_leaching->leaching_detected solution_leaching Apply Post-Immobilization Cross-linking (e.g., Glutaraldehyde, PEI) OR Use Heterofunctional Supports leaching_detected->solution_leaching  Yes check_denaturation Leaching is Negligible: Suspect On-Support Denaturation leaching_detected->check_denaturation  No end_node Biocatalyst Stabilized solution_leaching->end_node solution_denaturation 1. Optimize Reaction Conditions (Temp, pH, Solvent) 2. Increase Structural Rigidity (Intramolecular Cross-linking) check_denaturation->solution_denaturation solution_denaturation->end_node

Experimental_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_stabilization Stabilization (Optional but Recommended) prep_support 1. Prepare Support (e.g., Hydrophobic Beads) immobilize 3. Mix Support and Lipase Solution (Allow Interfacial Activation) prep_support->immobilize prep_enzyme 2. Prepare Lipase Solution in Low Ionic Strength Buffer prep_enzyme->immobilize wash_unbound 4. Wash to Remove Unbound Lipase immobilize->wash_unbound stability_check 5. Assess Stability & Reusability wash_unbound->stability_check crosslink 6. Apply Cross-linking Agent (e.g., Glutaraldehyde) stability_check->crosslink Stability is Low final_product 8. Stable Immobilized Lipase stability_check->final_product Stability is High wash_final 7. Quench and Wash to Remove Excess Reagents crosslink->wash_final wash_final->final_product

Detailed Experimental Protocols

Protocol 1: Immobilization of Lipase via Interfacial Activation on a Hydrophobic Support

This protocol describes a one-step method that is simple and often leads to hyperactivation of the lipase.[3][9]

Materials:

  • Lipase enzyme

  • Hydrophobic support (e.g., octyl-agarose, polymethacrylate beads)

  • Immobilization buffer (e.g., 5 mM sodium phosphate, pH 7.0)

  • Distilled water

Procedure:

  • Support Preparation: Wash the hydrophobic support material with 10 volumes of distilled water, followed by 5 volumes of the immobilization buffer to equilibrate it.[3]

  • Enzyme Solution Preparation: Dissolve the lipase in the immobilization buffer to a final concentration of approximately 1 mg/mL.[3] Centrifuge if necessary to remove any aggregates.

  • Immobilization: Add the prepared support to the enzyme solution. A common ratio is 1 gram of support per 10 mL of enzyme solution.[3]

  • Incubation: Gently stir the suspension at room temperature for 1-2 hours.[3] Monitor the process by taking samples of the supernatant at different time points and measuring the residual protein concentration or activity to determine immobilization yield.

  • Washing: After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation. Wash the support extensively with immobilization buffer to remove any weakly adsorbed or unbound enzyme molecules.

  • Storage: Store the immobilized lipase at 4°C in a suitable buffer until use.

Protocol 2: Post-Immobilization Cross-linking with Glutaraldehyde

This protocol is performed after initial immobilization (e.g., Protocol 1) to prevent enzyme leaching.[3]

Materials:

  • Immobilized lipase (from Protocol 1)

  • Cross-linking buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Distilled water

Procedure:

  • Equilibration: Suspend 1 gram of the immobilized lipase in 10 mL of the cross-linking buffer.

  • Cross-linking Reaction: Add glutaraldehyde to the suspension to a final concentration of 0.1% - 1.0% (v/v). The optimal concentration should be determined experimentally.

  • Incubation: Allow the reaction to proceed with gentle stirring at room temperature for a defined period, typically 30 minutes to 2 hours.

  • Quenching: After cross-linking, quench the reaction to block any remaining reactive aldehyde groups.[3] Filter the immobilized enzyme and resuspend it in 10 mL of the quenching solution. Incubate for 30 minutes.[3]

  • Final Washing: Wash the cross-linked immobilized lipase extensively with distilled water and then with the desired storage buffer to remove any residual glutaraldehyde and quenching agent.[3]

  • Storage: Store the stabilized biocatalyst at 4°C.[3]

References

Troubleshooting low yields in the direct esterification of citronellol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the direct esterification of citronellol.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the direct esterification of citronellol?

A1: The most common issue is the reversible nature of the Fischer esterification reaction. The reaction produces water as a byproduct, which can hydrolyze the newly formed ester back into citronellol and the carboxylic acid, thereby lowering the equilibrium yield. To achieve high yields, it is crucial to shift the reaction equilibrium towards the product side.[1][2][3]

Q2: What are the primary strategies to overcome the equilibrium limitation?

A2: There are two main strategies to drive the reaction to completion:

  • Use of an Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (either the carboxylic acid or citronellol), will shift the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[4]

  • Continuous Water Removal: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction. This can be accomplished by using a Dean-Stark apparatus, which physically separates water from the reaction mixture via azeotropic distillation, or by adding a dehydrating agent like molecular sieves.

Q3: Which catalyst is best for the direct esterification of citronellol?

A3: The choice of catalyst depends on the desired reaction conditions and sensitivity of the substrates.

  • Brønsted Acids (e.g., Sulfuric Acid, p-TsOH): These are traditional, effective, and inexpensive catalysts that promote rapid esterification at elevated temperatures.[1][2] However, their high acidity can sometimes lead to side reactions like dehydration or cyclization of citronellol, especially at high temperatures.

  • Lewis Acids (e.g., Tin(II) Chloride): Catalysts like SnCl₂ have been shown to be highly effective, even at room temperature, and are less corrosive than strong Brønsted acids. They can offer high conversion and selectivity, often without the need for a neutralization step during workup.

  • Enzymes (Lipases): Lipases offer a green chemistry approach, operating under mild conditions with high specificity, which minimizes side reactions. However, the reactions can be slower, and the cost of the enzyme may be higher.

Q4: Can side reactions occur during the acid-catalyzed esterification of citronellol?

A4: Yes. Under strong acidic conditions and/or high temperatures, citronellol can undergo side reactions, which will consume the starting material and lower the yield of the desired ester. Potential side reactions include:

  • Intramolecular Cyclization: The double bond in the citronellol molecule can be protonated, leading to a carbocation intermediate that can cyclize to form isomers of isopulegol.[5]

  • Dehydration/Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of two citronellol molecules to form di-citronellyl ether.[6]

Troubleshooting Guide for Low Yields

This guide addresses specific problems you might encounter during the direct esterification of citronellol.

Problem Potential Cause Suggested Solution
1. Reaction does not proceed or is very slow. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.* Use a fresh, anhydrous acid catalyst. * Ensure a catalytic amount (typically 1-5 mol%) is used. For problematic reactions, slightly increasing the catalyst loading may help.
Low Reaction Temperature: The reaction rate is too slow to reach equilibrium in a reasonable time.* Increase the reaction temperature. Most Fischer esterifications are performed under reflux conditions to maximize the reaction rate.
2. Reaction starts but stops at low conversion. Equilibrium Limitation: The reaction has reached equilibrium with significant amounts of starting materials remaining due to the presence of byproduct water.* Remove Water: Use a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to continuously remove water as it forms. * Use Excess Reactant: Increase the molar ratio of one reactant. Using a 3- to 5-fold excess of the carboxylic acid is common if it is inexpensive.
3. Significant formation of unknown byproducts. Side Reactions Due to Harsh Conditions: High temperatures and/or high catalyst concentrations are promoting side reactions like cyclization or ether formation.* Lower the Temperature: If possible, run the reaction at the lowest effective temperature. * Reduce Catalyst Concentration: Use the minimum amount of catalyst required. * Switch Catalyst: Consider a milder catalyst system, such as a Lewis acid (SnCl₂) or an immobilized lipase, which can operate under less harsh conditions.
4. Low isolated yield after workup. Incomplete Neutralization: Residual acid catalyst or unreacted carboxylic acid can lead to emulsion formation during aqueous extraction, causing loss of product.* During workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes both the catalyst and any excess carboxylic acid.
Product Loss During Purification: The citronellyl ester may be lost if the purification method is not optimized.* Distillation: If purifying by distillation, ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition. * Chromatography: If using column chromatography, select a suitable solvent system to ensure good separation from unreacted citronellol and other byproducts.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the synthesis of citronellyl acetate using different catalytic methods.

Catalyst System Reactants Molar Ratio (Acid:Alcohol) Temperature Reaction Time Conversion/Yield Reference
SnCl₂·2H₂O Acetic Acid, β-Citronellol6:1Room Temp.3 h~88% Conversion
H₂SO₄ Acetic Acid, β-Citronellol2:1Reflux6 h~90% Conversion
Lipase (Novozym 435®) Oleic Acid, Citronellol1:135 °C4 h80-100% Yield
Lipase (Black Cumin) Geranyl Acetate, Citronellol (Transesterification)1:141 °C72 h~76% Yield

Experimental Protocols

Protocol 1: General Fischer Esterification of Citronellol with Acetic Acid using an Acid Catalyst and Reflux

This protocol describes a standard laboratory procedure for synthesizing this compound.

Materials:

  • Citronellol (1.0 eq)

  • Glacial Acetic Acid (3.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1-2% of total volume)

  • Toluene (optional, for Dean-Stark)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add citronellol and glacial acetic acid.

    • If using a Dean-Stark trap, add toluene (enough to fill the arm of the trap).

    • Assemble the flask with a reflux condenser (or Dean-Stark apparatus and condenser). Ensure all glassware is dry.

  • Catalyst Addition:

    • Slowly and carefully add the concentrated sulfuric acid to the stirred reaction mixture.

  • Reflux:

    • Heat the mixture to a gentle reflux using a heating mantle. The optimal temperature will depend on the solvent used (e.g., ~110-120 °C for toluene).

    • Allow the reaction to reflux for 1-4 hours. If using a Dean-Stark trap, monitor the collection of water in the side arm. The reaction is near completion when water ceases to collect.

  • Workup - Cooling and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. If no organic solvent was used during reflux, dilute the mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer with deionized water.

    • Carefully wash the organic layer with saturated NaHCO₃ solution. Swirl gently at first, and vent the funnel frequently to release the CO₂ gas produced. Continue washing until no more gas evolves. This step neutralizes the sulfuric acid catalyst and removes excess acetic acid.

  • Extraction and Drying:

    • Wash the organic layer with brine to remove residual water.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.

Visualizations

Troubleshooting Logic for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the direct esterification of citronellol.

Troubleshooting_Workflow Start Low Yield of Citronellyl Ester Check_Conversion Is conversion of Citronellol low? (Check by GC/TLC) Start->Check_Conversion Check_Isolation Is isolated yield low despite high conversion? Check_Conversion->Check_Isolation No Equilibrium Problem: Equilibrium Limitation Check_Conversion->Equilibrium Yes Kinetics Problem: Slow Reaction Rate Check_Conversion->Kinetics Yes Side_Reactions Problem: Side Reactions Check_Conversion->Side_Reactions Yes Workup_Issue Problem: Workup/Purification Loss Check_Isolation->Workup_Issue Sol_Equilibrium Solution: - Remove H₂O (Dean-Stark) - Use excess reactant Equilibrium->Sol_Equilibrium Sol_Kinetics Solution: - Increase Temperature (Reflux) - Check Catalyst Activity Kinetics->Sol_Kinetics Sol_Side_Reactions Solution: - Lower Temperature - Use Milder Catalyst Side_Reactions->Sol_Side_Reactions Sol_Workup Solution: - Ensure complete neutralization (NaHCO₃) - Optimize purification method Workup_Issue->Sol_Workup

Caption: A troubleshooting flowchart for diagnosing low ester yields.

Fischer Esterification Reaction Pathway

This diagram shows the key steps in the acid-catalyzed Fischer esterification mechanism.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Protonation 1. Protonation of Carbonyl Citronellol R'-OH (Citronellol) Nucleophilic_Attack 2. Nucleophilic Attack by Citronellol Citronellol->Nucleophilic_Attack H_plus H⁺ (Catalyst) H_plus->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination 4. Elimination of H₂O Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water H₂O Water_Elimination->Water Ester R-COOR' (Citronellyl Ester) Deprotonation->Ester Catalyst_Regen H⁺ (Catalyst) Deprotonation->Catalyst_Regen

Caption: The mechanism of the acid-catalyzed Fischer esterification.

References

Technical Support Center: Lipase-Catalyzed Enantioselective Hydrolysis of Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for experiments involving the effect of water content on the enantioselectivity of lipase for citronellyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of water in lipase-catalyzed reactions in organic solvents?

A minimal amount of water is crucial for lipase-catalyzed reactions in organic media.[1] It is essential for maintaining the optimal, flexible conformation of the enzyme, which is necessary for its catalytic activity.[1] However, an excess of water can lead to a decrease in enzyme activity and may shift the thermodynamic equilibrium, particularly favoring hydrolysis in esterification reactions.[2][3][4]

Q2: How does water content specifically affect the enantioselectivity of the lipase?

The effect of water on enantioselectivity is complex and can be enzyme-dependent. Water content influences the flexibility and conformation of the lipase's active site.

  • Low Water Content: Insufficient water may render the enzyme too rigid, leading to lower activity and potentially lower enantioselectivity.

  • Optimal Water Content: An optimal level of water creates the necessary flexibility for the enzyme to effectively discriminate between the two enantiomers of the substrate.

  • High Water Content: Excessive water can create an overly flexible enzyme structure, which may reduce its ability to differentiate between enantiomers, thus lowering enantioselectivity.[4] Some studies have found that the highest enantioselectivity is achieved at low water activities.[5] In one study, the enantiomeric excess (ee) increased significantly with water activity (aw) up to a certain point (from 2% at aw 0.06 to 84% at aw 0.33), after which it decreased.[1]

Q3: What is "water activity" (a_w), and why is it more useful than "water content"?

Water activity (a_w) describes the energy state or availability of water in a system and is a better descriptor of water's effect in organic solvents than simple water concentration.[1][6] It essentially measures how tightly water is "bound" to its environment. Controlling a_w provides a more reproducible and accurate way to manage the enzyme's microenvironment and, consequently, its catalytic performance.[7]

Q4: Which lipases are commonly used for the kinetic resolution of citronellol derivatives?

Several lipases have been successfully used. Lipase from Pseudomonas fluorescens has shown excellent catalytic effect in the synthesis of this compound.[4][8] Lipases from Candida rugosa and Burkholderia cepacia are also frequently employed for such reactions.[8][9][10] Different lipases can exhibit varying dependencies on water activity.[11]

Troubleshooting Guide

Problem: My reaction rate is very slow or has stopped.
Possible Cause Suggested Solution
Insufficient Water The enzyme may be in a rigid, inactive conformation. Add a small, controlled amount of water or adjust the water activity (a_w) to a slightly higher level. A minimal amount of water is necessary for the enzyme to become optically active.[1]
Excessive Water Too much water can lead to enzyme aggregation or inactivation.[4] Try reducing the water content by using molecular sieves or by pre-equilibrating the system at a lower water activity.
Substrate/Product Inhibition In some cases, the product (this compound) can inhibit the reaction.[8] Consider running the reaction to a lower conversion (e.g., 50%) where the effect of inhibition is less pronounced.
External Diffusion Limitation The enzyme may not be well-dispersed in the reaction medium, especially in viscous solvents like ionic liquids.[4] Increase the agitation speed to reduce external diffusion limitations.[12]
Problem: The enantioselectivity (ee) of my reaction is low.
Possible Cause Suggested Solution
Suboptimal Water Activity (a_w) The enantioselectivity of lipase is highly dependent on its conformation, which is controlled by water activity. The optimal a_w is often low.[5] Systematically screen a range of a_w values (e.g., from 0.1 to 0.9) to find the optimum for your specific lipase and reaction conditions.[1]
Incorrect Lipase Choice Different lipases have inherently different enantioselectivities for the same substrate. Screen various commercially available lipases (Pseudomonas sp., Candida sp., etc.) to find the most selective one for this compound hydrolysis.[10]
Reaction Temperature Temperature can affect enzyme flexibility and thus enantioselectivity. Try running the reaction at different temperatures (e.g., 30-50°C) to find the optimal balance between reaction rate and enantioselectivity.[13]
Solvent Choice The hydrophobicity of the organic solvent can influence enzyme activity and enantioselectivity.[14] Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme.[3]

Data & Experimental Protocols

Data Summary: Effect of Water Activity (a_w) on Lipase Performance

The following table summarizes findings on how water activity can influence reaction outcomes. Note that optimal values are highly dependent on the specific lipase, substrate, and solvent used.

Water Activity (a_w)General Effect on Reaction RateGeneral Effect on Enantioselectivity (ee)Reference
< 0.1 Often very low; enzyme may be too rigid.Variable, can be low.[5]
0.1 - 0.4 Rate increases with a_w.Often the optimal range for high ee. In one study, ee increased from 2% to 84% in this range.[1][5]
0.4 - 0.7 Often the optimal range for maximum reaction rate.May begin to decrease as enzyme becomes too flexible.[1][11]
> 0.7 Rate may decrease due to enzyme aggregation or denaturation.Often significantly lower.[4][11]
Experimental Protocol 1: Controlling Water Activity (a_w)

Controlling water activity is critical for reproducible results. The use of salt hydrate pairs added directly to the reaction is an effective method.[11]

Objective: To set and maintain a specific water activity (a_w) in the reaction medium.

Materials:

  • Anhydrous organic solvent (e.g., n-hexane)

  • Immobilized or free lipase

  • Substrates (racemic this compound)

  • Selected salt hydrate pairs (see table below)

  • Airtight reaction vessel

Procedure:

  • Choose a salt hydrate pair that establishes the desired a_w.

  • Add the salt hydrate pair directly to the reaction medium (e.g., at a concentration of 1 g/L).[11]

  • Add the solvent, substrates, and finally the lipase to the reaction vessel.

  • Seal the vessel tightly to ensure the headspace equilibrates with the reaction medium, maintaining a constant a_w.

  • Incubate the reaction under the desired temperature and agitation conditions.

Table of Common Salt Hydrate Pairs and their Corresponding a_w Values:

Salt Hydrate PairWater Activity (a_w)
MgCl₂·6H₂O / MgCl₂~0.33
Na₂HPO₄·7H₂O / Na₂HPO₄·2H₂O~0.69
Na₂SO₄·10H₂O / Na₂SO₄~0.76
Na₂HPO₄·12H₂O / Na₂HPO₄·7H₂O~0.90

Source: Adapted from studies on water activity control.[1]

Experimental Protocol 2: Lipase-Catalyzed Hydrolysis of this compound

Objective: To perform the kinetic resolution of racemic this compound via lipase-catalyzed hydrolysis.

Materials:

  • Lipase from Candida rugosa (e.g., 200 mg)[15]

  • n-Hexane (10 mL)[15]

  • Racemic this compound

  • Buffer solution (e.g., phosphate buffer, pH 7) to provide water

  • Airtight reaction vessel (e.g., 50 mL tube)

  • Water bath shaker

  • Thin Layer Chromatography (TLC) supplies (e.g., 4:1 hexanes/ethyl acetate)[15]

Procedure:

  • Reaction Setup: In a 50 mL vessel, add 10 mL of n-hexane, the desired amount of this compound, and a controlled amount of buffer to achieve the target water content/activity.

  • Enzyme Addition: Add 200 mg of lipase powder to initiate the reaction.[15]

  • Incubation: Place the sealed vessel in a water bath shaker set to the desired temperature (e.g., 35–40 °C) and agitation speed.[15]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Spot the aliquot on a TLC plate alongside the starting material (this compound) and product (citronellol) standards to track the conversion.[15]

  • Termination: Once the reaction reaches approximately 50% conversion (ideal for kinetic resolution), terminate it by filtering out the enzyme (e.g., through celite).[9][15]

  • Analysis: Analyze the resulting mixture of unreacted this compound and the product citronellol to determine the enantiomeric excess (ee) of both compounds.

Experimental Protocol 3: Determination of Enantiomeric Excess (ee)

Objective: To quantify the enantiomeric excess of the unreacted substrate and the product.

Primary Method: Chiral Gas Chromatography (GC) [16]

  • Sample Preparation: The filtered reaction mixture can often be directly injected if the components are volatile and thermally stable.[16] If necessary, perform a simple workup (e.g., extraction) to isolate the substrate and product from non-volatile reaction components.

  • Instrumentation: Use a gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) suitable for separating the enantiomers of citronellol and this compound.

  • Analysis: Inject the sample onto the column. The two enantiomers of a compound will have different retention times, resulting in two separate peaks.

  • Calculation: The enantiomeric excess (ee) is calculated from the area of the two enantiomer peaks (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Alternative Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used.[16][17][18]

Visual Guides

Experimental Workflow

The following diagram outlines the typical workflow for investigating the effect of water content on lipase enantioselectivity.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis cluster_results 4. Results prep_reactants Prepare Reactants (Substrate, Solvent) prep_aw Control Water Activity (e.g., Salt Hydrates) prep_enzyme Prepare Lipase (Free or Immobilized) reaction Incubate Reaction (Temp & Agitation) prep_enzyme->reaction Add Enzyme monitor Monitor Conversion (e.g., TLC) reaction->monitor terminate Terminate at ~50% (Filter Enzyme) monitor->terminate ~50% Conversion analyze Determine Enantiomeric Excess (e.g., Chiral GC) terminate->analyze calculate Calculate ee & E-value analyze->calculate G start Low Enantioselectivity (ee) check_water Is Water Activity (aw) Optimized? start->check_water screen_aw Systematically screen aw (e.g., 0.1 to 0.9) using salt hydrates check_water->screen_aw No check_enzyme Is Lipase Type Appropriate? check_water->check_enzyme Yes screen_aw->check_enzyme screen_lipases Screen different lipases (e.g., Pseudomonas sp., Candida sp.) check_enzyme->screen_lipases No check_temp Is Temperature Optimized? check_enzyme->check_temp Yes screen_lipases->check_temp screen_temp Test a range of temperatures (e.g., 30-50°C) check_temp->screen_temp No end_node Improved ee check_temp->end_node Yes screen_temp->end_node G cluster_water Water Content / Activity (aw) cluster_conformation Lipase Conformation cluster_outcome Enantioselectivity (ee) low_water Too Low (aw < 0.1) opt_water Optimal (aw ≈ 0.2-0.5) rigid Rigid / Inactive low_water->rigid high_water Too High (aw > 0.7) flexible Optimally Flexible opt_water->flexible hyperflexible Hyper-flexible high_water->hyperflexible low_ee1 Low ee rigid->low_ee1 high_ee High ee flexible->high_ee low_ee2 Low ee hyperflexible->low_ee2

References

Optimization of substrate molar ratio in citronellyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of citronellyl acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main enzymatic pathways: direct esterification of citronellol and acetic acid, and transesterification of citronellol with an acyl donor like vinyl acetate or geranyl acetate.[1][2][3] Chemical synthesis using inorganic acid catalysts is also possible but can lead to environmental concerns and side reactions.[4][5]

Q2: Which type of enzyme is typically used for this synthesis?

A2: Lipases are the most commonly used enzymes for the synthesis of this compound due to their high catalytic efficiency and specificity in non-aqueous media.[1][2][3][4][5] Lipases from various sources have been successfully employed, including those from Pseudomonas fluorescens, Candida rugosa, and plant seedlings like black cumin.[2][3][4][5][6]

Q3: Why is the substrate molar ratio a critical parameter to optimize?

A3: The substrate molar ratio significantly influences the reaction equilibrium and the catalytic activity of the enzyme. An optimal molar ratio can maximize the conversion of substrates to this compound by shifting the reaction equilibrium towards product formation. However, an excess of one substrate can also lead to enzyme inhibition, reducing the overall yield.

Q4: What is a typical optimal molar ratio for this compound synthesis?

A4: The optimal substrate molar ratio varies depending on the specific reaction (esterification vs. transesterification) and the substrates used. For transesterification of citronellol and vinyl acetate, a molar ratio of vinyl acetate to citronellol of 3:1 has been reported to be optimal.[4][5][7] In another study, a 1:10 molar ratio of citronellol to vinyl acetate resulted in a high conversion.[8] For the direct esterification of β-citronellol and acetic acid, a 2:1 alcohol to acid molar ratio has been shown to be effective.[4][5] For the transesterification of citronellol with geranyl acetate, an equimolar ratio (1:1) was found to be optimal.[1][2][3]

Troubleshooting Guide

Problem 1: Low Conversion to this compound

Possible Cause Suggested Solution
Suboptimal Substrate Molar Ratio Systematically vary the molar ratio of the acyl donor (e.g., vinyl acetate, acetic acid) to citronellol to find the optimal balance that maximizes conversion without causing substrate inhibition. For example, in the transesterification with vinyl acetate, a ratio of 3:1 (vinyl acetate:citronellol) has proven effective.[4][5][7]
Enzyme Inhibition An excess of one of the substrates, particularly the acid in direct esterification, can inhibit the lipase.[9] Consider a fed-batch approach where the inhibitory substrate is added periodically to maintain a low concentration in the reaction mixture.[9] For transesterification, product inhibition by this compound can also occur.[4][5]
Incorrect Reaction Temperature Optimize the reaction temperature. For lipase-catalyzed reactions, temperatures between 40°C and 60°C are often optimal.[4][5][8]
Inadequate Agitation Speed Insufficient mixing can lead to mass transfer limitations. An agitation speed of around 200-300 RPM is generally recommended.[4][5][8]
Suboptimal Enzyme Loading The amount of enzyme used is crucial. An enzyme loading of around 3% (w/w) or 10 mg/mL has been shown to be effective in different systems.[4][5][8]

Problem 2: Slow Reaction Rate

Possible Cause Suggested Solution
Low Reaction Temperature Increasing the temperature within the optimal range for the enzyme can increase the reaction rate.
Insufficient Enzyme Concentration Increase the enzyme loading, but be mindful of potential cost implications and the point of diminishing returns.
Mass Transfer Limitations Increase the agitation speed to improve the interaction between the substrates and the enzyme.[4][5][8]
Choice of Acyl Donor In transesterification, the choice of acyl donor can significantly affect the reaction rate. Vinyl esters are often highly reactive and can lead to faster conversions.[4][5]

Experimental Protocols

Protocol 1: Enzymatic Transesterification of Citronellol and Vinyl Acetate

This protocol is based on a study that achieved a high yield of this compound.[4][5]

Materials:

  • Citronellol

  • Vinyl acetate

  • Pseudomonas fluorescens lipase

  • Ionic liquid (e.g., [BMIM][NTF2]) or a suitable organic solvent (e.g., n-hexane)

  • Constant-temperature shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare a reaction mixture containing citronellol (e.g., 100 mmol/L) and vinyl acetate at the desired molar ratio (e.g., 1:3).

  • Add the solvent to a final volume of 3 mL in a screw-capped vial.

  • Preheat the mixture in a constant-temperature shaker for 10 minutes at 40°C and 200 rpm.

  • Add the lipase (e.g., 10 mg/mL) to initiate the reaction.

  • Withdraw samples periodically from the reaction mixture.

  • Extract the samples with n-hexane.

  • Analyze the organic phase by gas chromatography (GC) to quantify the amount of this compound produced.

Protocol 2: Enzymatic Direct Esterification of Citronellol and Acetic Acid

This protocol is adapted from a study investigating direct esterification.[5]

Materials:

  • β-citronellol

  • Acetic acid

  • Immobilized lipase (e.g., from Chrysosporium pannorum)

  • n-hexane

  • Constant-temperature shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare a reaction mixture in n-hexane with β-citronellol and acetic acid at a 2:1 molar ratio.

  • Add the immobilized lipase (e.g., 3% w/v).

  • Incubate the mixture at 30°C in a shaker.

  • Monitor the reaction progress by taking samples at regular intervals.

  • Analyze the samples by GC to determine the molar conversion to this compound.

Data Presentation

Table 1: Optimization of Substrate Molar Ratio in this compound Synthesis

Reaction Type Substrates Enzyme Source Optimal Molar Ratio (Acyl Donor:Citronellol) Conversion (%) Reference
TransesterificationVinyl Acetate, CitronellolPseudomonas fluorescens Lipase3:1>99[4][5][7]
TransesterificationVinyl Acetate, CitronellolFermase10:199.8[8]
Direct EsterificationAcetic Acid, β-CitronellolChrysosporium pannorum Lipase1:2 (Acid:Alcohol)98[4][5]
TransesterificationGeranyl Acetate, CitronellolBlack Cumin Seedling Lipase1:176.32[1][2][3]
Direct EsterificationButyric Acid, CitronellolCandida rugosa Lipase1:1.5 (Acid:Alcohol)92[6]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 Prepare Substrate Mixture (Citronellol & Acyl Donor) p2 Add Solvent p1->p2 p3 Preheat Mixture p2->p3 r1 Initiate Reaction (Add Lipase) p3->r1 r2 Incubate at Optimal Temperature & Agitation r1->r2 a1 Withdraw Samples r2->a1 a2 Sample Preparation (e.g., Extraction) a1->a2 a3 GC Analysis a2->a3 a4 Quantify Product a3->a4 molar_ratio_logic cluster_input Input Variables cluster_effects Potential Effects cluster_outcomes Reaction Outcomes ratio Substrate Molar Ratio (Acyl Donor : Citronellol) low_ratio Low Acyl Donor ratio->low_ratio Too Low optimal_ratio Optimal Ratio ratio->optimal_ratio Just Right high_ratio High Acyl Donor ratio->high_ratio Too High low_yield Low Conversion (Incomplete Reaction) low_ratio->low_yield high_yield High Conversion (Maximized Product) optimal_ratio->high_yield inhibition Enzyme Inhibition (Decreased Yield) high_ratio->inhibition

References

Technical Support Center: Refinement of Extraction Protocols for Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and refinement of citronellyl acetate from natural sources. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide quick answers to common issues encountered during the extraction of this compound. The questions are organized by extraction method.

General Questions

Q1: What are the primary methods for extracting this compound from natural sources? A1: The three primary methods for extracting this compound are Steam Distillation (including hydrodistillation), Solvent Extraction, and Supercritical Fluid Extraction (SFE) with CO2. Each method has its own advantages and is chosen based on factors like the stability of the compound, the desired purity of the final product, and the scalability of the process.

Q2: My essential oil yield is very low. What are the common causes? A2: Low yields in essential oil extraction can stem from several factors.[1][2] Optimizing the harvest time is crucial, as the essential oil content in plants can vary significantly with their growth cycle.[1] Selecting plant varieties known for high yields can also maximize production.[1] Additionally, ensure your plant material is properly prepared (e.g., correctly dried or fresh, and appropriately sized) and that your equipment is well-maintained.[2][3]

Q3: How can I improve the purity of my extracted this compound? A3: To enhance purity, start by sourcing high-quality, reputable plant materials to minimize contaminants.[1] Implementing rigorous testing methods like Gas Chromatography-Mass Spectrometry (GC/MS) is essential to analyze the chemical composition and confirm purity.[1] For solvent extraction, a winterization step can be employed to remove waxes and lipids by dissolving the extract in ethanol, freezing it to precipitate the waxes, and then filtering the solution.[4][5]

Troubleshooting: Steam Distillation

Q1: I am not getting any oil during steam distillation. What could be wrong? A1: This issue often arises if the plant material is too dry or doesn't contain a sufficient amount of essential oil.[2] Ensure the plant material is properly prepared; some materials require grinding or chopping to increase the surface area for efficient extraction.[3] Also, check that your condenser is functioning correctly with a continuous flow of cold water to ensure the vapor condenses effectively.[6] If all the ice in a lab-scale setup melts before the process is complete, you risk losing oil.[2]

Q2: The extracted essential oil appears cloudy or contains water. How can I fix this? A2: A cloudy appearance often indicates the presence of water. This can happen if the separation process in the Florentine flask or separator is incomplete.[7][8] Allow the distillate to settle for a longer period to ensure a clean separation of the oil and water layers. For small amounts of residual water, you can use a drying agent like anhydrous sodium sulfate to dry the collected organic layer.[9]

Q3: How can I prevent the thermal degradation of this compound during steam distillation? A3: this compound can be sensitive to high temperatures. Steam distillation is generally preferred for temperature-sensitive compounds as it allows them to distill at temperatures below their boiling point.[10] To minimize degradation, control the heating rate to maintain a steady but not overly vigorous boil.[6][9] Hydrodistillation, where the plant material is fully submerged in water, can also protect the oil from overheating.[8]

Troubleshooting: Solvent Extraction

Q1: The yield of my solvent extraction is poor. What factors should I check? A1: Several factors influence solvent extraction efficiency.[11] The choice of solvent is critical; its polarity should match that of this compound (moderately polar).[11][12] The solvent-to-material ratio, extraction time, temperature, and particle size of the plant material all play a significant role.[11] Increasing the solvent ratio, optimizing the temperature (without degrading the compound), and reducing the particle size can improve yield.[11] Ensure the plant material is fully submerged in the solvent during the soaking phase.[4][13]

Q2: I am concerned about residual solvent in my final product. How can I remove it effectively? A2: The removal of residual solvent is a crucial step in solvent extraction. A rotary evaporator is commonly used to separate the extract from the solvent under reduced pressure, which lowers the solvent's boiling point and allows for a quicker and more complete evaporation.[4][13] For a purer extract, a final drying step in a laboratory oven may be necessary.[4][5]

Q3: Can I use a single solvent to extract all phytochemicals, including this compound? A3: It is generally not possible to extract all phytochemicals from a plant using a single solvent due to their varying polarities.[12] For a broad extraction, sequential extraction with solvents of increasing polarity (e.g., starting with hexane, then ethyl acetate, then methanol) is often employed.[12] However, if your primary target is this compound, a solvent of moderate polarity like ethanol or ethyl acetate would be a good starting point.[11][14]

Troubleshooting: Supercritical Fluid (CO2) Extraction (SFE)

Q1: My SFE system is showing inconsistent pressure levels. What should I do? A1: Inconsistent pressure can be caused by blockages in the CO2 lines or malfunctioning valves.[15] Regularly inspect and clean the CO2 lines and check the functionality of the valves. Implementing a routine inspection schedule can help prevent this issue.[15]

Q2: The extraction yield from my SFE process is lower than expected. How can I optimize it? A2: Low yield in SFE is often due to incorrect temperature or pressure settings, or uneven loading of the plant material in the extraction chamber.[15] These parameters must be optimized together to achieve the best results.[16] Pressure is a key factor, as increasing it enhances the density and solvating power of the supercritical CO2.[16] Ensure the material is loaded evenly to prevent channeling of the fluid.[15]

Q3: My SFE equipment is overheating. What is the likely cause and solution? A3: Overheating can result from prolonged use or a malfunctioning cooling system.[15] It's important to regularly monitor the machine's temperature and ensure that the cooling systems are functioning correctly.[15] For larger systems, heat must be managed at various stages, including pre-heating the fluid before it enters the extraction cell and providing heat during expansion into the separator to prevent excessive cooling.[17]

Quantitative Data on Extraction Methods

The following tables summarize quantitative data for different extraction methods. Direct comparison of this compound yield across all methods from a single source is limited in the literature; the data is compiled from various studies on relevant plant sources.

Table 1: Comparison of Essential Oil Yield from Natural Sources Containing this compound

Plant SourceExtraction MethodKey ParametersTotal Oil YieldThis compound Content in Oil (%)Reference
Eucalyptus citriodoraSteam DistillationNot specified1.36% (fresh weight)15.33%[18][19]
Cymbopogon citratus (Lemongrass)Steam Distillation5.66 L water/kg, 10mm material size, 180 min2.98 ± 0.02 mL/kgNot specified
Cymbopogon winterianus (Citronella)Steam DistillationNot specifiedNot specified2.9%[20][21]
Pelargonium graveolens (Geranium)Supercritical CO2 Extraction30 MPa, 313 KNot specified0.885%[22]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Protocol 1: Hydrodistillation for this compound

This protocol is a standard laboratory procedure for extracting essential oils.[9]

Materials:

  • Ground plant material (e.g., dried leaves of Eucalyptus citriodora)

  • Distilled water

  • Round-bottom flask (500 mL)

  • Heating mantle

  • Distillation apparatus (condenser, separatory funnel, receiving flask)

  • Boiling chips

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble the steam distillation apparatus as per standard laboratory guidelines.

  • Preparation: Weigh approximately 25g of the ground plant material and place it into the 500 mL round-bottom flask.

  • Soaking: Fill the flask about half full with distilled water and add a few boiling chips.

  • Distillation: Heat the flask gently using the heating mantle. As the water boils, steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state, collecting in the receiving flask.

  • Collection: Continue the distillation for about one hour or until approximately 100 mL of distillate has been collected.

  • Extraction: Transfer the distillate to a separatory funnel and extract the essential oil using a small volume of dichloromethane. Repeat the extraction two to three times.

  • Drying: Combine the organic layers and dry them using a drying agent like anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and collect the filtrate in a pre-weighed beaker. Gently remove the solvent by heating over a warm water bath in a fume hood to obtain the pure essential oil.

Protocol 2: Solvent Extraction for this compound

This protocol outlines a simple and effective method for solvent extraction using ethanol.[4][13]

Materials:

  • Dried and ground plant material

  • High-proof ethanol

  • Airtight container

  • Ultralow temperature freezer (optional, for improved purity)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

Procedure:

  • Soaking: Mix the plant material with enough ethanol to ensure it is completely submerged in an airtight container.[4][13] For improved purity by removing waxes and lipids, leave the mixture in an ultralow temperature freezer for 24 hours.[4][13]

  • Filtration: After the soaking period, filter the mixture using a Büchner funnel and vacuum flask to remove all solid plant material.[4][13] The remaining solution is a mixture of ethanol and the extracted compounds.

  • Separation: Separate the extract from the ethanol using a rotary evaporator.[4][13] The vacuum lowers the boiling point of the ethanol, allowing for efficient and gentle evaporation.

  • Collection: The process will yield a pure extract free of ethanol. The ethanol can also be recovered for reuse.

Protocol 3: Supercritical CO2 Extraction (SFE) of this compound

This protocol provides a general workflow for SFE.[3][23]

Materials:

  • Supercritical CO2 extraction system (including high-pressure vessel, CO2 supply, separator, and collection vessel)

  • Finely ground plant material

Procedure:

  • System Preparation: Ensure the SFE system is clean and all components are in proper working order.[3]

  • Loading: Load the finely ground plant material into the extraction vessel. Proper loading is crucial for extraction efficiency.[3]

  • Pressurization and Heating: Pressurize and heat the CO2 to bring it to a supercritical state (above 31.1°C and 73.8 bar).[23][24]

  • Extraction: Introduce the supercritical CO2 into the extraction vessel. The CO2 will act as a solvent, diffusing into the plant material and dissolving the target compounds.[3]

  • Separation: Pass the supercritical CO2 containing the dissolved compounds into a separator. By reducing the pressure, the CO2 returns to its gaseous state, separating from the extracted compounds, which are collected in a vessel.[3]

  • Recycling: The CO2 gas can be recycled back into the system for reuse.[3]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and troubleshooting logic for the extraction of this compound.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction Method cluster_refinement 3. Refinement & Analysis cluster_product 4. Final Product Harvest Harvest Plant Material Dry Drying / Grinding Harvest->Dry SD Steam Distillation Dry->SD SE Solvent Extraction Dry->SE SFE Supercritical CO2 Extraction Dry->SFE Separation Separation (Oil/Water or Solvent) SD->Separation SE->Separation SFE->Separation Purification Purification (e.g., Winterization) Separation->Purification Analysis Analysis (GC/MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for the extraction of this compound.

Troubleshooting_Low_Yield Start Problem: Low Extraction Yield CheckMaterial Is plant material optimal? Start->CheckMaterial CheckMethod Is the extraction method appropriate? CheckMaterial->CheckMethod Yes Solution1 Solution: - Optimize harvest time - Use high-yielding variety - Ensure proper drying/grinding CheckMaterial->Solution1 No CheckParams Are parameters optimized? CheckMethod->CheckParams Yes Solution2 Solution: - Consider alternative method (e.g., SFE for purity) CheckMethod->Solution2 No CheckEquipment Is equipment functioning correctly? CheckParams->CheckEquipment Yes Solution3 Solution: - Adjust Temp/Pressure (SFE) - Change Solvent (Solvent Ext.) - Modify time/ratio CheckParams->Solution3 No Solution4 Solution: - Check for leaks - Ensure proper condenser flow - Calibrate sensors CheckEquipment->Solution4 No Success Yield Improved CheckEquipment->Success Yes Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting logic for low extraction yield.

References

Minimizing by-product formation in chemical synthesis of citronellyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of citronellyl acetate.

Section 1: Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Q: My reaction resulted in a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors depending on the chosen method (chemical or enzymatic).

Potential CauseRecommended Solution
Incomplete Reaction (Equilibrium) The esterification reaction is often an equilibrium process. To drive the reaction towards the product, use a large excess of one reactant (typically the less expensive one) or remove water as it forms using a Dean-Stark apparatus.[1]
Catalyst Inactivity Ensure your acid catalyst (e.g., zeolite, tin(II) chloride) is active and not contaminated. For solid catalysts, ensure proper activation and surface area.
Suboptimal Temperature The reaction temperature should be high enough to proceed at a reasonable rate but not so high as to cause decomposition of reactants or products. Monitor and control the temperature closely.
Presence of Water in Reactants Ensure all reactants and solvents are as anhydrous as possible, as initial water will shift the equilibrium towards the reactants.
Potential CauseRecommended Solution
Enzyme Inhibition by Substrate/Product High concentrations of substrates (citronellol, acetic acid) or the product (this compound) can inhibit lipase activity.[2][3] Employ strategies like a fed-batch addition of acetic acid to maintain it at low concentrations (e.g., ≤ 40 mM).[2]
Suboptimal Reaction Conditions Ensure optimal pH, temperature, and agitation for the specific lipase being used. For instance, Pseudomonas fluorescens lipase shows excellent activity at 40°C.[3]
Incorrect Molar Ratio of Substrates The molar ratio of acyl donor to citronellol significantly impacts yield. For example, a 3:1 molar ratio of vinyl acetate to citronellol has been shown to be optimal for Pseudomonas fluorescens lipase.[3]
Poor Choice of Solvent The solvent can affect enzyme activity and stability. Non-polar solvents like n-hexane are often effective for lipase-catalyzed reactions.[2][4]
Issue 2: Presence of Significant By-products

Q: My final product is contaminated with significant by-products. How can I identify and minimize them?

A: By-product formation is a common challenge. The types of by-products depend on the synthetic route.

Potential By-productFormation MechanismIdentification & Mitigation
Acetic Acid Formed when using acetic anhydride as the acetylating agent.[5]Identification: Can be detected by a vinegar-like odor and confirmed by GC-MS. Mitigation: This is an inherent by-product. It is typically removed during aqueous workup by washing with a mild base like sodium bicarbonate solution.
Terpenes Acid-catalyzed dehydration (elimination of water) of citronellol.Identification: Look for peaks with lower retention times than citronellol in GC analysis with mass spectra characteristic of unsaturated hydrocarbons. Mitigation: Use milder reaction conditions (lower temperature, less catalyst) and ensure efficient removal of water to favor esterification.
Esters of Citronellol Isomers The carbocation intermediate formed during acid-catalyzed esterification can undergo rearrangement, leading to isomers of citronellol which are then esterified.Identification: These isomers of this compound will likely have similar retention times and mass spectra, potentially requiring high-resolution GC for separation. Mitigation: Employ milder acid catalysts or consider enzymatic synthesis to avoid acidic conditions.

Enzymatic synthesis is highly selective, and by-product formation is generally minimal. The primary concerns are unreacted starting materials and by-products from the acyl donor.

Potential By-productFormation MechanismMitigation
Geraniol If using geranyl acetate as the acyl donor, geraniol will be a co-product.[2][4]This is an inherent part of the transesterification reaction. Purification by column chromatography or distillation is necessary to separate it from this compound.
Unreacted Starting Materials Incomplete conversion.Optimize reaction conditions (time, temperature, enzyme concentration, substrate ratio) to drive the reaction to completion. Monitor the reaction progress by GC.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?

A1: Enzymatic synthesis offers several advantages, including high specificity which minimizes by-product formation, milder reaction conditions (lower temperature and pressure), and environmental benefits (green chemistry). This often results in a product with high purity that may be labeled as "natural".[3]

Q2: Which lipase is most effective for the synthesis of this compound?

A2: Several lipases have been shown to be effective. Pseudomonas fluorescens lipase has demonstrated very high yields, reaching over 99% conversion under optimized conditions.[3][6] Lipase from black cumin seedlings has also been used effectively.[2][4]

Q3: How can I overcome product inhibition in lipase-catalyzed synthesis?

A3: Product inhibition, where the accumulation of this compound slows down the reaction, can be managed by in situ product removal. This can be achieved by using a biphasic system where the product preferentially moves into an organic phase, or by using adsorbents like hydrophobic resins to capture the product as it is formed.

Q4: What is the role of the solvent in enzymatic synthesis?

A4: The solvent can significantly impact enzyme activity and stability. Non-polar, hydrophobic solvents like n-hexane are generally preferred as they do not strip the essential water layer from the enzyme, which is necessary for its catalytic activity.[2]

Q5: What are the key parameters to control in chemical synthesis to maximize yield and purity?

A5: In chemical synthesis, the key parameters to control are:

  • Temperature: To ensure an adequate reaction rate without causing degradation.

  • Catalyst concentration: Using the optimal amount to drive the reaction without promoting side reactions.

  • Reactant ratio: Using an excess of one reactant to shift the equilibrium.

  • Water removal: To prevent the reverse reaction (hydrolysis).

Section 3: Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for this compound
CatalystAcylating AgentTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
ZeoliteAcetic Anhydride130174.06-[5][7]
Tin(II) Chloride (SnCl₂)Acetic AcidRoom Temp.3~88~99[8][9][10]

Note: Yields and selectivities are highly dependent on specific reaction conditions.

Table 2: Comparison of Enzymatic Synthesis Methods for this compound
Lipase SourceAcyl DonorSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pseudomonas fluorescensVinyl AcetateIonic Liquid406>99[3][6]
Black Cumin SeedlingGeranyl Acetaten-Hexane417276.32[2][4]
Mucor miehei (immobilized)Acetic Acid---65 (fed-batch)[2]

Section 4: Experimental Protocols

Protocol 1: High-Yield Enzymatic Synthesis of this compound using Pseudomonas fluorescens Lipase

This protocol is based on a high-yield method utilizing an ionic liquid as the solvent.[3]

Materials:

  • Citronellol

  • Vinyl acetate

  • Pseudomonas fluorescens lipase

  • Ionic Liquid ([BMIM][NTF₂])

  • n-Hexane (for extraction)

  • Constant-temperature shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a sealed reaction vessel, combine 100 mmol/L citronellol and 300 mmol/L vinyl acetate.

  • Add the ionic liquid to the desired volume.

  • Preheat the mixture to 40°C in a constant-temperature shaker.

  • Add Pseudomonas fluorescens lipase to a final concentration of 10 mg/mL.

  • Incubate the reaction at 40°C with agitation (200 rpm).

  • Monitor the reaction progress by periodically taking samples, extracting with n-hexane, and analyzing the organic phase by GC.

  • Continue the reaction until the desired conversion is achieved (over 99% yield can be reached in 6 hours).

  • Separate the lipase from the mixture by centrifugation for potential reuse.

  • Isolate the this compound from the ionic liquid, for example, by extraction.

Protocol 2: Chemical Synthesis of this compound using a Zeolite Catalyst

This protocol is based on the esterification of rhodinol (a mixture containing citronellol) with acetic anhydride using a zeolite catalyst.[5]

Materials:

  • Rhodinol (containing citronellol)

  • Acetic anhydride

  • Zeolite catalyst

  • Distilled water

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 10 mL of rhodinol, 2.92 mL of acetic anhydride, and 0.14 g of zeolite catalyst.

  • Heat the mixture to 130°C with stirring for 1 hour.

  • After the reaction, cool the mixture and separate the solid zeolite catalyst by filtration.

  • Wash the resulting organic liquid repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).

  • Separate the organic phase containing this compound.

Section 5: Visualizations

experimental_workflow_enzymatic cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation reactants Combine Citronellol, Vinyl Acetate, & Solvent preheat Preheat to 40°C reactants->preheat add_enzyme Add Lipase preheat->add_enzyme incubate Incubate at 40°C with Agitation add_enzyme->incubate monitor Monitor by GC incubate->monitor Periodic Sampling separate_enzyme Separate Enzyme incubate->separate_enzyme Reaction Complete monitor->incubate isolate_product Isolate Product separate_enzyme->isolate_product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_byproducts start High By-product Concentration synthesis_type Synthesis Method? start->synthesis_type chem_synthesis Chemical Synthesis synthesis_type->chem_synthesis Chemical enz_synthesis Enzymatic Synthesis synthesis_type->enz_synthesis Enzymatic chem_byproduct By-product Type? chem_synthesis->chem_byproduct enz_byproduct Unreacted Starting Materials enz_synthesis->enz_byproduct terpenes Terpenes chem_byproduct->terpenes Dehydration isomers Isomer Esters chem_byproduct->isomers Rearrangement terpenes_sol Lower Temperature Milder Catalyst Remove Water terpenes->terpenes_sol isomers_sol Milder Catalyst Consider Enzymatic Route isomers->isomers_sol enz_sol Optimize Reaction Time & Conditions enz_byproduct->enz_sol

Caption: Troubleshooting logic for by-product formation in this compound synthesis.

References

Improving the enantiomeric excess in asymmetric synthesis of citronellyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in the asymmetric synthesis of citronellyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of this compound with high enantiomeric excess?

A1: There are two main strategies. The first is the kinetic resolution of racemic citronellol via lipase-catalyzed enantioselective acetylation. In this method, a lipase preferentially acetylates one enantiomer of citronellol, leaving the other enantiomer unreacted. The second approach involves the asymmetric hydrogenation of an achiral precursor like geraniol to produce enantiomerically enriched citronellol, which is subsequently acetylated.

Q2: Which lipase is most effective for the kinetic resolution of racemic citronellol?

A2: Lipases from Candida rugosa and Rhizomucor miehei have been successfully used for the enantioselective acetylation of citronellol. The choice of lipase can influence which enantiomer of this compound is preferentially formed.

Q3: What is the optimal conversion for achieving high enantiomeric excess in a kinetic resolution?

A3: For a successful kinetic resolution, it is crucial to monitor the reaction and stop it at approximately 50% conversion.[1][2] At this point, you will ideally have a mixture of one enantiomer of this compound and the opposite enantiomer of unreacted citronellol, both in high enantiomeric excess.

Q4: In asymmetric hydrogenation of geraniol, which catalysts are recommended for high ee of citronellol?

A4: Chiral phosphine complexes of rhodium and ruthenium are highly effective. Specifically, Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes have demonstrated high efficacy in producing (S)-citronellol from geraniol with excellent enantioselectivity.[3][4][5]

Q5: How critical is hydrogen pressure in the asymmetric hydrogenation of geraniol?

A5: Hydrogen pressure is a critical parameter that significantly influences the enantioselectivity of the reaction.[3][4] Higher hydrogen pressures (greater than 90 atm) are often required to achieve high enantiomeric excess.[3]

Q6: Can the product of the hydrogenation reaction inhibit the catalyst?

A6: Yes, product inhibition is a possibility, particularly if the product contains functional groups that can coordinate to the metal center of the catalyst.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Enzymatic Synthesis: Lipase-Catalyzed Acetylation

Problem 1: Low Enantiomeric Excess (% ee)

Potential CauseRecommended Solution
Suboptimal Reaction Temperature Temperature can significantly impact enzyme enantioselectivity. Generally, lower temperatures lead to higher ee.[7] Conduct a temperature optimization study to find the ideal balance between reaction rate and enantioselectivity.
Inappropriate Water Content The amount of water in the reaction medium can affect the enzyme's conformation and, consequently, its enantioselectivity. A decrease in water content has been reported to improve enantioselectivity.[7] Try using anhydrous solvents or propanol-rinsed enzyme preparations (PREPs) to reduce water content.[7]
Incorrect Acylating Agent The choice of acylating agent can influence the reaction's success. Vinyl acetate is often used as it drives the reaction forward due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.[7]
Non-Optimal Solvent The solvent can modulate the enantioselectivity of the lipase. Perform a solvent screen with solvents of varying polarities (e.g., hexanes, tert-butanol) to identify the optimal medium.[8][9]
Reaction Progress Beyond 50% Conversion In a kinetic resolution, the ee of both the product and the remaining substrate is highest around 50% conversion. Monitor the reaction progress closely using techniques like TLC or GC and terminate the reaction at the optimal point.[1][2]
Enzyme Inhibition By-products of the reaction, such as acetic acid when using vinyl acetate, can inactivate the enzyme.[10] Consider in-situ product removal techniques if inhibition is suspected.

Problem 2: Low Conversion Rate

Potential CauseRecommended Solution
Inactive Enzyme Ensure the lipase is active and has been stored correctly. Consider using a fresh batch of the enzyme.
Poor Mass Transfer If using an immobilized enzyme, ensure adequate agitation (e.g., 150-200 rpm) to facilitate the substrate's access to the enzyme's active sites.[11]
Suboptimal Substrate Concentration High substrate concentrations can sometimes lead to substrate inhibition. Experiment with different substrate concentrations to find the optimal range.
Chemo-catalytic Synthesis: Asymmetric Hydrogenation of Geraniol

Problem 1: Low Enantiomeric Excess (% ee)

Potential CauseRecommended Solution
Suboptimal Hydrogen Pressure Enantioselectivity is highly dependent on hydrogen pressure.[3][4] Optimize the pressure by conducting the reaction at various pressures to identify the optimal condition. Pressures above 90 atm are often beneficial.[3]
Incorrect Ligand-to-Metal Ratio An improper ratio can lead to the formation of different metal species with lower enantioselectivity.[6] Ensure the precise preparation of the catalyst with the correct stoichiometry.
Reaction Temperature Too High Higher temperatures can decrease the energy difference between the diastereomeric transition states, resulting in lower enantioselectivity.[6] Consider running the reaction at a lower temperature.
Impure Substrate Impurities in the geraniol, such as the presence of nerol, can affect the enantiomeric excess of the product.[3] Use highly purified, distilled geraniol.
Isomerization of Geraniol Isomerization of geraniol to nerol under reaction conditions can lead to the formation of the opposite enantiomer.[4] Employ conditions that minimize isomerization, such as lower temperatures.

Problem 2: Low Conversion or Catalyst Deactivation

Potential CauseRecommended Solution
Inactive Catalyst The catalyst may not have been activated properly or may have decomposed. Ensure proper catalyst activation and handle the catalyst under an inert atmosphere (glovebox or Schlenk line) using anhydrous and deoxygenated solvents.[6][12]
Presence of Catalyst Poisons Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Use high-purity reagents and gases.[4]
Insufficient Hydrogen Pressure or Agitation Poor mass transfer of hydrogen to the catalyst can limit the reaction rate. Increase the hydrogen pressure (within safe limits) and ensure vigorous stirring for efficient gas-liquid mixing.[6]
Over-reduction to Dihydrocitronellol The reaction may be proceeding too far, leading to the hydrogenation of the second double bond. Monitor the reaction closely and stop it once the geraniol is consumed. Reducing the hydrogen pressure or reaction time may also help.[4]

Quantitative Data Summary

Table 1: Lipase-Catalyzed Acetylation of Racemic Citronellol

Lipase SourceAcylating AgentSolventTemperature (°C)Conversion (%)Product ee (%)Reference
Rhizomucor miehei (PREP)Vinyl AcetateSolvent-free304590 (R)[7]
Rhizomucor miehei (freeze-dried)Vinyl AcetateSolvent-free303878[7]
Rhizomucor miehei (freeze-dried)Vinyl AcetateSolvent-free404945 (R)[7]

Table 2: Asymmetric Hydrogenation of Geraniol to Citronellol

CatalystSolventH₂ Pressure (atm)Temperature (°C)Yield (%)Product ee (%)Reference
Ru₂(OAc)₄((R)-BINAP)₂95% aq. Methanol100209796 (S)[3]
Ru₂Cl₄((R)-BINAP)₂[N(C₂H₅)₃]Ethanol-Dichloromethane (6:1)40244793 (S)[3]
R-Ru(OAc)₂(T-BINAP)Methanol5-4060-Highest ee of S-citronellol[5][13]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Acetylation of Racemic Citronellol

This protocol is adapted from a procedure using Candida rugosa lipase.[1][2][14][15]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve racemic citronellol (1.0 equiv.) in an appropriate solvent (e.g., hexanes).

    • Add vinyl acetate (e.g., 4.1 equiv.) to the solution.[14]

    • Add the lipase from Candida rugosa (e.g., 200 mg for 0.657 mmol of citronellol).[14]

  • Reaction Conditions:

    • Incubate the reaction mixture in a water bath at a controlled temperature (e.g., 35-40°C).[2][14]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of citronellol and the formation of this compound.

    • Aim for approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted citronellol and the this compound product.[1][2]

  • Work-up and Analysis:

    • Once the desired conversion is reached, terminate the reaction by filtering off the lipase (e.g., through celite).[1]

    • Analyze the enantiomeric excess of the resulting this compound and the remaining citronellol using chiral GC or HPLC.

Protocol 2: Asymmetric Hydrogenation of Geraniol using a Ru-BINAP Catalyst

This protocol is a general procedure based on the use of Ru-BINAP catalysts.[3]

  • Catalyst Preparation (in-situ):

    • In a glovebox, charge an autoclave with the Ru-BINAP precursor (e.g., [Ru(OAc)₂(R)-BINAP]).

    • Add a degassed solvent (e.g., 95% aqueous methanol).

  • Reaction Setup:

    • Add purified geraniol to the autoclave.

    • Seal the autoclave and purge it with hydrogen gas multiple times.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 atm).[3]

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 20°C).[3]

    • Maintain the hydrogen pressure throughout the reaction.

    • Monitor the reaction until hydrogen consumption ceases.

  • Work-up and Analysis:

    • Carefully vent the excess hydrogen.

    • Remove the solvent under reduced pressure.

    • Purify the resulting citronellol by distillation under reduced pressure.[3]

    • Determine the enantiomeric excess of the citronellol by chiral GC or by converting it to the acetate and analyzing by chiral HPLC.

Visualizations

Troubleshooting_Low_ee_Enzymatic cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low Enantiomeric Excess (Enzymatic Synthesis) temp Is the temperature optimized? (Lower T often increases ee) start->temp water Is water content controlled? (Anhydrous conditions can improve ee) start->water conversion Is the reaction stopped at ~50% conversion? start->conversion solvent Is the solvent optimal? (Screen different polarities) start->solvent enzyme_activity Is the lipase active and selective? start->enzyme_activity optimize_temp Optimize Temperature temp->optimize_temp control_water Use Anhydrous Solvents / PREPs water->control_water monitor_conversion Monitor Reaction Progress Closely conversion->monitor_conversion screen_solvents Perform Solvent Screening solvent->screen_solvents check_enzyme Verify Enzyme Activity / Try Different Lipase enzyme_activity->check_enzyme

Caption: Troubleshooting workflow for low enantiomeric excess in enzymatic synthesis.

Troubleshooting_Low_ee_ChemoCatalytic cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low Enantiomeric Excess (Asymmetric Hydrogenation) pressure Is H₂ pressure optimized? (Higher pressure often improves ee) start->pressure temp Is the temperature too high? start->temp substrate_purity Is the geraniol pure? (Impurities like nerol can lower ee) start->substrate_purity catalyst_prep Is the catalyst prepared correctly? (Ligand:Metal ratio is crucial) start->catalyst_prep optimize_pressure Optimize Hydrogen Pressure pressure->optimize_pressure lower_temp Lower Reaction Temperature temp->lower_temp purify_substrate Purify Geraniol (Distillation) substrate_purity->purify_substrate check_catalyst Ensure Correct Catalyst Stoichiometry catalyst_prep->check_catalyst

Caption: Troubleshooting workflow for low enantiomeric excess in asymmetric hydrogenation.

References

Technical Support Center: Scaling Up Citronellyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of citronellyl acetate from laboratory to pilot scale. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound at an industrial scale?

A1: The main production routes are natural extraction, chemical synthesis, and enzymatic synthesis.[1][2]

  • Natural Extraction: This method involves extracting this compound from sources like Rosa species, but it often results in low yields (e.g., 1.2%) and high post-processing costs, making it less suitable for large-scale production.[3]

  • Chemical Synthesis: This traditional method typically involves the esterification of citronellol with an organic acid using an acid catalyst.[3] However, it can lead to environmental pollution due to acidic waste and the formation of byproducts at high temperatures and pressures.[1][2]

  • Enzymatic Synthesis: This "green" approach uses lipases as biocatalysts for the esterification or transesterification of citronellol. It offers milder reaction conditions, high selectivity with fewer byproducts, and is suitable for applications in the food and flavor industries.[3]

Q2: What are the key parameters to optimize for enzymatic synthesis when scaling up?

A2: Several parameters critically affect the reaction yield and rate. These include:

  • Molar Ratio of Substrates: An excess of the acyl donor (e.g., vinyl acetate) can shift the reaction equilibrium forward, increasing the conversion rate.[3] However, an excessive amount can also dilute the limiting reactant (citronellol) and hinder the reaction.[3]

  • Temperature: Higher temperatures can increase the reaction rate, but excessive heat can lead to enzyme deactivation. The optimal temperature depends on the specific lipase used.[2][4]

  • Enzyme Loading: Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which the increase becomes less significant.[2][4]

  • Agitation Speed: Adequate mixing is crucial to overcome mass transfer limitations, especially in viscous reaction mixtures.[2][4]

  • Solvent: The choice of solvent can significantly impact enzyme activity. Solvent-free systems, where a reactant also acts as the solvent, can reduce downstream processing costs.[3]

Q3: What are the main challenges when moving from lab to pilot scale?

A3: Scaling up introduces several challenges:

  • Mass and Heat Transfer: Ensuring uniform mixing and temperature distribution in a larger reactor is more difficult. Inadequate mixing can lead to localized "hot spots" that can deactivate the enzyme or cause side reactions.

  • Downstream Processing: Separating the product and catalyst from the reaction mixture can be more complex at a larger scale. The choice of purification method (e.g., distillation) needs to be carefully evaluated for efficiency and cost-effectiveness.

  • Catalyst Stability and Reusability: The long-term stability and ability to recycle the enzyme are critical for the economic viability of the process at a pilot scale.[2][4]

  • Process Control: Maintaining optimal reaction conditions (pH, temperature, substrate concentration) requires more sophisticated process control systems in a larger volume.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion Rate 1. Suboptimal Molar Ratio: Incorrect ratio of citronellol to acyl donor.1. Optimize the molar ratio. A common starting point for transesterification with vinyl acetate is a 1:10 ratio of citronellol to vinyl acetate.[3]
2. Insufficient Enzyme Loading: Not enough catalyst for the reaction volume.2. Increase the enzyme loading. For example, a study found 10 mg/mL to be optimal for a specific lipase.[4]
3. Poor Mass Transfer: Inadequate mixing in the reactor.3. Increase the agitation speed. An optimal speed of 200 r/min was identified in one study to ensure good dispersion of the lipase.[4]
4. Product Inhibition: The accumulation of this compound may be inhibiting the enzyme.4. Consider in-situ product removal techniques or fed-batch strategies to keep product concentration low.[2]
Enzyme Deactivation 1. High Temperature: The reaction temperature is too high for the lipase's stability.1. Lower the reaction temperature. The optimal temperature is often around 40-50°C for many common lipases.[2][4]
2. Presence of Inhibitors: Acetic acid, if used as a reactant, can inhibit lipase activity.2. Use a fed-batch system to add acetic acid periodically, keeping its concentration low.[5] Alternatively, use a non-acidic acyl donor like vinyl acetate.
3. Excess Water: Too much water can reduce enzyme activity in non-aqueous media.3. Ensure reactants and solvents are sufficiently dry. Some studies show that adding water decreases the reaction rate.[2]
Difficulty in Product Purification 1. Solvent Choice: The solvent used may have a boiling point close to the product, making distillation difficult.1. Opt for a solvent-free system if possible, where one of the reactants acts as the solvent.[3] If a solvent is necessary, choose one with a significantly different boiling point from this compound.
2. Catalyst Separation: Difficulty in separating the immobilized enzyme from the reaction mixture.2. Use an appropriately sized mesh or filtration system for immobilized enzymes. For free lipases, centrifugation followed by decantation can be used, although this is more challenging at a larger scale.
Inconsistent Batch-to-Batch Results 1. Poor Process Control: Fluctuations in temperature, pH, or substrate feed rate.1. Implement a robust process control system to monitor and maintain key reaction parameters within the optimal range.
2. Catalyst Deactivation over Time: The recycled enzyme is losing activity.2. Monitor the activity of the recycled enzyme and replace or regenerate it as needed. One study showed a 20% decrease in activity after 7 reuse cycles.[4]

Quantitative Data Summary

Table 1: Comparison of Lab-Scale Synthesis Parameters for this compound

Parameter Study 1 (Transesterification) [2][4]Study 2 (Solvent-Free Transesterification) [3]Study 3 (Esterification) [6]
Reactants Citronellol, Vinyl AcetateCitronellol, Vinyl AcetateCitronellol, Acetic Anhydride
Catalyst Pseudomonas fluorescens lipaseNovozym 435Autocatalytic (Microwave)
Solvent Ionic Liquid ([BMIM][NTF2])Solvent-FreeNot specified
Molar Ratio 1:3 (Citronellol:Vinyl Acetate)1:10 (Citronellol:Vinyl Acetate)1:4.5 (Citronellol:Acetic Anhydride)
Temperature 40°C40°C60°C
Enzyme Loading 10 mg/mL2% (w/w of citronellol)N/A
Reaction Time 6 hours3 hoursNot specified
Conversion/Yield >99%97.9%94.84%

Experimental Protocols

Protocol 1: Lab-Scale Enzymatic Synthesis of this compound (Transesterification)

This protocol is based on a typical lab-scale procedure.

Materials:

  • Citronellol

  • Vinyl acetate

  • Immobilized lipase (e.g., Novozym 435)

  • Solvent (e.g., n-hexane, or solvent-free)

  • Reaction vessel (e.g., stirred tank reactor) with temperature control and agitation

  • Analytical equipment (e.g., Gas Chromatography - GC)

Procedure:

  • Reactor Setup: Set up the reaction vessel with a magnetic stirrer or overhead agitator and a temperature controller.

  • Charging Reactants: Add citronellol and the solvent (if used) to the reactor.

  • Temperature Equilibration: Bring the mixture to the desired reaction temperature (e.g., 40°C).

  • Initiating the Reaction: Add the vinyl acetate and the immobilized lipase to the reactor to start the reaction.

  • Reaction Monitoring: Take samples periodically and analyze them using GC to monitor the conversion of citronellol to this compound.

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by separating the enzyme from the mixture via filtration.

  • Product Purification: Remove the solvent and excess vinyl acetate under reduced pressure (e.g., using a rotary evaporator). The crude product can be further purified by vacuum distillation.

Protocol 2: Pilot-Scale Production Considerations

Scaling up the lab protocol requires attention to the following:

  • Reactor: A jacketed, baffled, stirred-tank reactor is recommended for effective heat transfer and mixing.

  • Reagent Addition: For fed-batch processes (e.g., with acetic acid), use a calibrated dosing pump for controlled addition.

  • Catalyst Separation: For immobilized enzymes, a filter basket within the reactor or an external filtration loop can be used for easy separation and reuse.

  • Process Monitoring and Control: Implement online or at-line sensors for temperature, and potentially concentration (e.g., via NIR spectroscopy), to ensure consistent process conditions.

  • Downstream Processing: A pilot-scale vacuum distillation unit will be required for purification. Ensure the vacuum system and heating/cooling capacity are adequate for the larger volume.

Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_react 1. Lab Reactor Setup (Glassware) lab_charge 2. Charge Reactants (Citronellol, Acyl Donor) lab_react->lab_charge lab_react_cond 3. Set Reaction Conditions (Temp, Agitation) lab_charge->lab_react_cond lab_add_cat 4. Add Catalyst (Lipase) lab_react_cond->lab_add_cat lab_monitor 5. Monitor Conversion (GC Analysis) lab_add_cat->lab_monitor lab_separate 6. Catalyst Separation (Filtration) lab_monitor->lab_separate lab_purify 7. Product Purification (Rotovap, Distillation) lab_separate->lab_purify scale_up Scale-Up Analysis lab_purify->scale_up Scale-Up Considerations pilot_react 1. Pilot Reactor Setup (Jacketed Stirred Tank) pilot_charge 2. Charge Reactants (Dosing Pumps) pilot_react->pilot_charge pilot_react_cond 3. Process Control (Automated System) pilot_charge->pilot_react_cond pilot_add_cat 4. Add Catalyst (Contained Addition) pilot_react_cond->pilot_add_cat pilot_monitor 5. In-line Monitoring (Sensors) pilot_add_cat->pilot_monitor pilot_separate 6. Catalyst Recovery (Filtration Loop) pilot_monitor->pilot_separate pilot_purify 7. Product Purification (Vacuum Distillation Column) pilot_separate->pilot_purify scale_up->pilot_react

Caption: Workflow for scaling up this compound production.

troubleshooting_guide start Low Yield or Slow Reaction check_params Review Reaction Parameters? start->check_params check_mass_transfer Mass Transfer Issue? check_params->check_mass_transfer No optimize_ratio Optimize Molar Ratio check_params->optimize_ratio Yes check_catalyst Catalyst Activity Issue? check_mass_transfer->check_catalyst No increase_agitation Increase Agitation Speed check_mass_transfer->increase_agitation Yes check_inhibition Product/Substrate Inhibition? check_catalyst->check_inhibition No check_enzyme_age Check Enzyme Age/Reuse Cycle check_catalyst->check_enzyme_age Yes fed_batch Implement Fed-Batch Strategy check_inhibition->fed_batch Yes end_good Process Optimized check_inhibition->end_good No optimize_temp Adjust Temperature optimize_ratio->optimize_temp optimize_loading Adjust Enzyme Loading optimize_temp->optimize_loading optimize_loading->end_good check_viscosity Check Viscosity increase_agitation->check_viscosity check_viscosity->end_good check_temp_deactivation Verify No Overheating check_enzyme_age->check_temp_deactivation check_temp_deactivation->end_good in_situ_removal Consider In-Situ Product Removal fed_batch->in_situ_removal in_situ_removal->end_good

References

Impact of different organic solvents on citronellyl acetate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of citronellyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the impact of different organic solvents on reaction yield.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent system is generally preferred for the lipase-catalyzed synthesis of this compound?

A1: The choice of solvent system significantly impacts the yield and efficiency of the lipase-catalyzed synthesis of this compound. While traditional organic solvents like hexane and toluene have been used, there is a growing trend towards using "green" solvents such as ionic liquids or employing solvent-free systems to enhance reaction rates and simplify product separation.[1][2] For instance, a study using an ionic liquid, [BMIM][NTF2], with Pseudomonas fluorescens lipase achieved a yield of over 99.46% in just 6 hours.[1] Solvent-free systems also offer high conversion rates, with one study reporting a 99.8% conversion in 2 hours using Fermase as the biocatalyst.[3][4]

Q2: How does the choice of organic solvent affect the reaction time and yield?

A2: The polarity and nature of the organic solvent can influence enzyme activity and substrate solubility, thereby affecting reaction time and yield. For example, in one study, hexane was identified as the optimal solvent for the transesterification of citronellol, resulting in a 76.32% yield after 72 hours.[5][6][7] Another study noted that using toluene as a solvent in the transesterification of citronellol and vinyl acetate yielded 90% conversion.[4] Research on the direct esterification of β-citronellol and acetic acid in hexane achieved a 98% molar conversion in 24 hours.[1][2]

Q3: What are the advantages of using a solvent-free system?

A3: Solvent-free systems for this compound synthesis offer several advantages, including higher volumetric productivity, easier product purification, lower cost, and reduced environmental impact.[3][4] These systems can lead to very high conversion rates; for example, the lipase-catalyzed transesterification of citronellol and vinyl acetate in a solvent-free medium has been shown to achieve a 99.8% conversion.[3][4]

Q4: Can the type of lipase used impact the synthesis of this compound in different solvents?

A4: Absolutely. The choice of lipase is crucial and its performance can be solvent-dependent. For instance, Pseudomonas fluorescens lipase has shown excellent catalytic activity in the ionic liquid [BMIM][NTF2].[1] In a separate study using various plant-derived lipases in hexane, black cumin seedling lipase provided the highest yield.[5][6][7] Therefore, it is essential to screen different lipases for optimal performance in the chosen solvent system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Suboptimal solvent choice.- Inappropriate enzyme for the solvent system.- Non-ideal reaction conditions (temperature, molar ratio).- Enzyme inhibition by substrates or products.[8]- Screen a variety of organic solvents with different polarities.- Test different lipases to find one with high activity in your chosen solvent.- Optimize reaction parameters such as temperature, substrate molar ratio, and enzyme loading.[1][3]- Consider a fed-batch approach for substrates like acetic acid that can cause inhibition.[9]
Slow Reaction Rate - Poor mass transfer in a heterogeneous system.- Low enzyme activity.- Inefficient acyl donor.- Increase agitation speed to reduce external diffusion limitations.[8]- Ensure the enzyme is properly hydrated and activated.- Use a more efficient acyl donor like vinyl acetate, which drives the reaction forward.[10]
Enzyme Deactivation - Presence of inhibitory compounds (e.g., excess acetic acid).[9]- Extreme temperatures.- In direct esterification with acetic acid, use a fed-batch strategy to maintain low acid concentrations.[9]- Optimize the reaction temperature; for many lipases, a range of 40-60°C is effective.[3][4]
Difficulty in Product Separation - Use of a solvent with a boiling point close to that of the product.- Opt for a solvent-free system to simplify downstream processing.[3][4]- Choose a solvent with a significantly different boiling point from this compound for easier distillation.

Data on this compound Synthesis Yield in Various Solvents

Solvent SystemLipase SourceAcyl DonorReaction TimeYield/Conversion (%)Reference
Ionic Liquid ([BMIM][NTF2]) Pseudomonas fluorescensVinyl Acetate6 hours>99.46[1]
n-Hexane Black Cumin SeedlingGeranyl Acetate72 hours76.32[5][6][7]
n-Hexane Chrysosporium pannorum A-1Acetic Acid24 hours98[1][2]
Toluene Novozym 435Vinyl Acetate3 hours90[4]
Solvent-Free FermaseVinyl Acetate2 hours99.8[3][4]
Solvent-Free Pseudomonas fluorescensVinyl AcetateNot Specified>99[8][11]
Decane Hansenula saturnus IFO 0809Acetyl-CoA (from glucose)5 daysNot specified, but effective production[12]

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of this compound in an Organic Solvent (Example: n-Hexane)

This protocol is a generalized procedure based on common laboratory practices for enzymatic esterification.

  • Reactant Preparation : Prepare a solution of citronellol and an acyl donor (e.g., geranyl acetate) in n-hexane at the desired molar ratio (e.g., 1:1, with concentrations around 0.25 M).[6]

  • Enzyme Addition : Add the selected lipase (e.g., crude black cumin seedling lipase) to the reaction mixture. The enzyme loading is typically a percentage of the total reactant weight (e.g., 5% w/v).[6]

  • Incubation : Place the reaction vessel in a temperature-controlled shaker and incubate at the optimal temperature (e.g., 41°C) with constant agitation.[6]

  • Monitoring the Reaction : Periodically withdraw samples from the reaction mixture.

  • Sample Analysis : Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound and calculate the conversion yield.

  • Reaction Termination : Once the reaction has reached the desired conversion or equilibrium, terminate it by filtering out the enzyme.

  • Product Purification : Remove the solvent under reduced pressure and purify the this compound, if necessary, using techniques like column chromatography.

Protocol for Synthesis in an Ionic Liquid

This protocol is adapted from a study on lipase-catalyzed transesterification in ionic liquids.[1]

  • Reactant and Solvent Preparation : In a sealed vessel, dissolve citronellol (e.g., 100 mmol/L) and vinyl acetate (e.g., 300 mmol/L) in the chosen ionic liquid (e.g., [BMIM][NTF2]) to a final volume of 3 mL.[1][13]

  • Pre-incubation : Place the vessel in a constant-temperature shaker and preheat for 10 minutes at the desired temperature (e.g., 40°C).[1][13]

  • Initiation of Reaction : Add the lipase (e.g., Pseudomonas fluorescens lipase, 10 mg/mL) to the mixture to start the reaction.[1][13]

  • Incubation : Maintain the reaction at the set temperature and agitation speed (e.g., 200 r/min).[1][13]

  • Sampling and Analysis : Periodically withdraw samples. Extract the samples with n-hexane, and analyze the organic phase by Gas Chromatography (GC) to quantify the production of this compound.[1][2]

Process Workflow and Logic Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification reactants Prepare Reactants (Citronellol & Acyl Donor) mix Combine Reactants, Solvent, and Enzyme reactants->mix solvent Select & Prepare Solvent (Organic, Ionic Liquid, or Solvent-Free) solvent->mix enzyme Select & Prepare Lipase enzyme->mix incubate Incubate at Optimal Temperature & Agitation mix->incubate monitor Monitor Reaction (e.g., GC Analysis) incubate->monitor terminate Terminate Reaction (e.g., Filter Enzyme) monitor->terminate If desired yield reached purify Purify Product (e.g., Distillation) terminate->purify

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_solvent Is the solvent optimal? start->check_solvent check_enzyme Is the enzyme active in this solvent? check_solvent->check_enzyme No screen_solvents Screen different solvents check_solvent->screen_solvents Yes check_conditions Are reaction conditions (T, ratio) optimized? check_enzyme->check_conditions No screen_enzymes Screen different lipases check_enzyme->screen_enzymes Yes check_inhibition Is substrate/product inhibition occurring? check_conditions->check_inhibition No optimize_params Optimize T, molar ratio, enzyme load check_conditions->optimize_params Yes fed_batch Consider fed-batch for inhibitory substrates check_inhibition->fed_batch Yes end Yield Improved check_inhibition->end No screen_solvents->check_enzyme screen_enzymes->check_conditions optimize_params->check_inhibition fed_batch->end

Caption: Troubleshooting logic for low yield in synthesis.

References

Validation & Comparative

A Comparative Analysis of Citronellyl Acetate and Geranyl Acetate in Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for effective and environmentally benign insecticides, researchers and drug development professionals are increasingly turning to plant-derived compounds. Among these, monoterpene esters like citronellyl acetate and geranyl acetate, both isomers with the chemical formula C₁₂H₂₂O₂, have garnered attention for their potential insecticidal and repellent properties. This guide provides a comparative analysis of their insecticidal activity based on available experimental data, details common experimental protocols, and visualizes potential mechanisms of action.

While direct comparative studies evaluating the insecticidal efficacy of this compound and geranyl acetate against the same insect species are limited in publicly available literature, existing research on these and structurally related compounds provides valuable insights into their potential as insect control agents.

Data Presentation: Quantitative and Qualitative Comparison

A direct quantitative comparison of lethal concentrations (LC₅₀) or lethal doses (LD₅₀) from a single study is not currently available. However, by compiling data from various sources, an indirect comparison can be made. Geranyl acetate has been more extensively studied for its bioactivity against insects, particularly as a repellent. This compound is also recognized for its insecticidal effects, though specific toxicity data is less prevalent in the literature.

CompoundInsect SpeciesBioassay TypeMeasurementValueReference
Geranyl Acetate Aedes aegyptiRepellencyProtection Time> 60 min[1]
Aedes aegyptiRepellencyPercent Repellency~100% (at 10% and 25% concentration)[1]
Aedes aegyptiRepellency (Formulated)Protection TimeUp to 3 hours (100% protection)[1]
This compound GeneralInsecticidal/RepellentActivityFungicidal, larvicidal, bactericidal, repelling/insecticidal effects noted.
Geraniol (precursor to Geranyl Acetate)Sitophilus oryzaeContact ToxicityLC₅₀28.76 µg/cm²[2]
Pediculus humanus capitisTopical ApplicationLD₅₀12.7 µ g/insect

Note: The data for geraniol is included as a proxy due to its structural relationship with geranyl acetate and the availability of specific toxicity data. The lack of direct comparative data for this compound highlights a significant research gap.

Experimental Protocols

The evaluation of insecticidal and repellent activity of compounds like this compound and geranyl acetate involves standardized laboratory bioassays. The choice of method depends on the target insect and the intended application of the compound.

Fumigant Toxicity Bioassay

This method assesses the toxicity of volatile compounds in an enclosed space, making it relevant for stored product pests.

  • Preparation of Test Substance: Serial dilutions of the acetate are prepared in a suitable solvent (e.g., acetone).

  • Application: A specific volume of the dilution is applied to a filter paper, which is then placed inside a sealed container (e.g., a glass jar). The solvent is allowed to evaporate, leaving the compound to volatilize within the container.

  • Insect Exposure: A known number of insects (e.g., 10-20 adults of Sitophilus oryzae or Tribolium castaneum) are introduced into the container.[3][4]

  • Control Groups: A container with filter paper treated only with the solvent and an untreated container serve as controls.

  • Data Collection: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).[3]

  • Statistical Analysis: The results are subjected to probit analysis to determine the LC₅₀ and LC₉₀ values.

Contact Toxicity Bioassay (Topical Application or Treated Surface)

This assay evaluates the toxicity of a substance through direct contact with the insect cuticle.

  • Topical Application:

    • A micro-applicator is used to apply a precise dose of the test compound, dissolved in a solvent, directly onto the dorsal thorax of the insect.

    • Control insects are treated with the solvent alone.

    • Mortality is assessed after a set period (e.g., 24 hours). This method allows for the determination of the LD₅₀ (lethal dose).

  • Treated Surface (Filter Paper/Glass Vial Method):

    • A filter paper or the inner surface of a glass vial is coated with a specific concentration of the test compound.[4]

    • Insects are confined to the treated surface.

    • Mortality is recorded over time to calculate the LC₅₀.

Repellency Bioassay (e.g., Arm-in-Cage Test)

This method is commonly used to evaluate the effectiveness of repellents against biting insects like mosquitoes.[1]

  • Test Subjects: Human volunteers are typically used.

  • Application: A defined area on the forearm of a volunteer is treated with the test compound at a specific concentration. The other arm may serve as a control.[1]

  • Exposure: The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).[1]

  • Data Collection: The time until the first bite is recorded, or the number of bites within a specific time frame is counted.[5] This is used to calculate the protection time and percent repellency.[1]

Mandatory Visualizations

Experimental Workflow for Insecticidal Activity Assessment

G cluster_prep Preparation cluster_assay Bioassay A Test Compound Dilution (Citronellyl or Geranyl Acetate) C Fumigation Assay (Sealed Container) A->C D Contact Assay (Treated Surface) A->D B Insect Rearing (e.g., Sitophilus oryzae) F Insect Exposure (Defined Population) B->F C->F D->F E Control Group (Solvent Only) E->F G Data Collection (Mortality at 24, 48, 72h) F->G H Statistical Analysis (Probit Analysis) G->H I LC50 / LD50 Determination H->I

Caption: General experimental workflow for determining the insecticidal activity of test compounds.

Signaling Pathways

The insecticidal and repellent actions of monoterpenoids like citronellyl and geranyl acetate are often attributed to their interaction with the insect's nervous system. Two primary mechanisms are frequently proposed: disruption of the olfactory system and inhibition of the enzyme acetylcholinesterase (AChE).

1. Olfactory System Disruption (Repellency)

Repellents typically work by interfering with an insect's ability to detect attractant cues from a host. This involves interactions with odorant receptors (ORs) in the insect's antennae.[1]

G cluster_olfactory Insect Olfactory System A Repellent Molecule (e.g., Geranyl Acetate) B Odorant Binding Protein (OBP) A->B Binds C Odorant Receptor (OR) B->C Transports to D Ion Channel Opening C->D Activates E Neuron Depolarization (Action Potential) D->E F Signal to Brain E->F G Behavioral Response (Repulsion) F->G

Caption: Simplified signaling pathway for insect repellency via the olfactory system.

2. Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect. While this is a known mechanism for many insecticides, further research is needed to definitively establish the AChE inhibitory potency of citronellyl and geranyl acetate.[6]

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition A Acetylcholine (ACh) Released B ACh Receptor A->B D Acetylcholinesterase (AChE) A->D Binds to C Postsynaptic Neuron Stimulation B->C E ACh Breakdown (Choline + Acetate) D->E H AChE Blocked F Termination of Signal E->F G Inhibitor (e.g., Geranyl Acetate) G->D Inhibits I ACh Accumulation H->I J Continuous Stimulation -> Paralysis & Death I->J

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by an insecticide.

References

A Comparative Guide to Analytical Methods for Trace-Level Detection of Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other potential analytical techniques for the trace-level detection of citronellyl acetate. The information presented is based on established analytical methodologies and performance data from scientific literature.

This compound, a fragrant monoterpenoid ester, is a key component in many essential oils and is widely used in the flavor, fragrance, and pharmaceutical industries. Accurate and sensitive quantification of this compound at trace levels is crucial for quality control, formulation development, and safety assessment. This guide offers a comparative overview of analytical methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[1] However, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed. The following table summarizes the key performance parameters of these methods based on data for this compound and structurally similar compounds.

Validation ParameterGC-MSGC-FIDHPLC-UV
Linearity (R²) ≥ 0.9990.994 - 0.997≥ 0.99
Linear Range 0.1 - 100 µg/mL (for similar terpenes)0.13 - 1.70 mg L⁻¹ (for fatty acids)1 - 200 µg/mL (for andrographolide)
Accuracy (% Recovery) 95 - 105% (typical)88 - 109% (for volatile compounds in cat food)89.6 - 113.2 % (for andrographolide)
Precision (%RSD)
- Intra-day≤ 5%< 6.95% (for volatile compounds in cat food)0.82 % (for andrographolide)
- Inter-day≤ 10%0.45 - 20.52% (for volatile compounds in cat food)Not Specified
Limit of Detection (LOD) ~0.033 ppm (for citronella oil)[2]0.04 - 0.51 mg L⁻¹ (for fatty acids)4.65 µg/mL (for andrographolide)
Limit of Quantification (LOQ) Not Specified0.13 - 1.70 mg L⁻¹ (for fatty acids)14.11 µg/mL (for andrographolide)

Experimental Protocols

Detailed methodologies for the quantification of this compound and similar compounds are provided below. These protocols are based on established and validated methods to ensure reproducibility.

GC-MS Method for this compound

This method is optimized for the trace-level detection of this compound in complex matrices like essential oils.

  • Sample Preparation:

    • Dilute the essential oil sample (e.g., 1 µL in 1 mL) with a suitable solvent such as ethanol or hexane.[2]

    • For trace analysis from a solid or liquid matrix, headspace solid-phase microextraction (HS-SPME) can be employed to extract and concentrate the volatile this compound.[3]

  • Instrumentation: An Agilent 7890A GC system coupled to a 5975C mass selective detector or equivalent.[1]

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.[1]

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 3 °C/min to 240 °C and hold for 5 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for trace-level quantification.

Alternative Method: GC-FID

GC-FID is a robust and cost-effective alternative for the quantification of volatile compounds. While generally less sensitive than GC-MS for trace analysis, it provides excellent quantitative accuracy and precision.

  • Sample Preparation: Similar to the GC-MS method, involving dilution or extraction. For analysis of fatty acids in wine, a liquid-liquid extraction with diethyl ether has been used.

  • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A capillary column of polyethylene glycol (PEG) or 5% diphenylpolysiloxane (e.g., TRB-5).

    • Carrier Gas: Nitrogen or Helium.

    • Injector and Detector Temperatures: 240 °C and 250 °C, respectively.

    • Oven Temperature Program: An initial temperature of 40 °C held for 6 minutes, ramped to 100 °C at 10 °C/min, then to 250 °C at 50 °C/min and held for 5 minutes.

  • Data Analysis: Quantification is based on the peak area of this compound relative to an internal or external standard.

Alternative Method: HPLC-UV

HPLC is particularly useful for the analysis of less volatile or thermally labile compounds. For a semi-volatile compound like this compound, a reverse-phase HPLC method can be developed.

  • Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection would be at a low UV wavelength (e.g., 210 nm), which may have limitations in selectivity for complex matrices.

    • Injection Volume: 10-20 µL.

Methodology Visualization

The following diagrams illustrate the workflow of the GC-MS validation process and a comparison of the analytical techniques.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis A Define Analytical Requirements B Select GC Column & Initial Parameters A->B C Optimize Temperature Program & Flow Rate B->C D Optimize MS Parameters (SIM/Scan) C->D E Specificity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Sample Preparation (Dilution/Extraction) J->K L GC-MS Analysis K->L M Data Processing & Quantification L->M N Report Results M->N

Caption: Workflow for GC-MS Method Validation.

Analytical_Method_Comparison GCMS GC-MS High Sensitivity & Selectivity Trace-level detection Excellent for volatile compounds Provides structural information GCFID GC-FID Robust & Cost-Effective Good for routine QC Less sensitive than GC-MS Requires standard for identification HPLCUV HPLC-UV Suitable for non-volatile compounds Wide applicability Limited sensitivity for compounds without strong chromophores Analyte This compound (Trace Level) Analyte->GCMS Optimal Choice Analyte->GCFID Alternative for QC Analyte->HPLCUV Less Suitable (Low UV absorbance)

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to the Kinetic Modeling of Citronellyl Acetate Synthesis: The Ping-Pong Bi-Bi Mechanism and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic models used to describe the enzymatic synthesis of citronellyl acetate, a valuable fragrance and flavor compound. The dominant Ping-Pong Bi-Bi mechanism is examined in detail, alongside potential alternative models, supported by experimental data and detailed protocols to aid in research and process optimization.

Executive Summary

The enzymatic synthesis of this compound, primarily through transesterification catalyzed by lipases, is a key process in the fragrance and flavor industry. Understanding the kinetics of this reaction is crucial for optimizing production, designing reactors, and improving enzyme efficiency. The scientific literature overwhelmingly supports the Ping-Pong Bi-Bi mechanism as the most accurate kinetic model for this bi-substrate reaction. This guide presents a comparative analysis of this mechanism with other potential models, offering a clear overview of the supporting experimental data and methodologies.

The Ping-Pong Bi-Bi Mechanism: A Detailed Look

The Ping-Pong Bi-Bi mechanism is a two-substrate, two-product reaction model where the enzyme binds to the first substrate, releases the first product, and is modified into an intermediate form. This modified enzyme then binds to the second substrate to form the second product and regenerate the original enzyme. In the context of this compound synthesis from citronellol and an acyl donor (like vinyl acetate), the reaction proceeds as follows:

  • The lipase (E) binds with the acyl donor (A, e.g., vinyl acetate) to form an enzyme-acyl donor complex (EA).

  • The enzyme is acylated, forming a stable acyl-enzyme intermediate (E-Ac), and the first product (P, e.g., vinyl alcohol, which tautomerizes to acetaldehyde) is released.

  • The second substrate (B, citronellol) binds to the acyl-enzyme intermediate to form a ternary complex (E-AcB).

  • The acyl group is transferred to citronellol, forming the final product (Q, this compound), which is then released, regenerating the free enzyme (E).

This mechanism is often characterized by parallel lines in a Lineweaver-Burk (double reciprocal) plot when the concentration of one substrate is varied while the concentration of the second substrate is held constant at different levels.

Visualizing the Ping-Pong Bi-Bi Mechanism

PingPong_BiBi cluster_substrates Substrates cluster_products Products E Free Enzyme (E) EA Enzyme-Acyl Donor Complex (EA) E->EA + A E_Ac Acyl-Enzyme Intermediate (E-Ac) EA->E_Ac - P E_AcB Intermediate-Citronellol Complex (E-AcB) E_Ac->E_AcB + B E_AcB->E - Q A Acyl Donor (A) (e.g., Vinyl Acetate) B Citronellol (B) P Product 1 (P) (e.g., Acetaldehyde) Q This compound (Q) Ordered_BiBi cluster_substrates Substrates cluster_products Products E Free Enzyme (E) EA Enzyme-Substrate A Complex (EA) E->EA + A EAB Ternary Complex (EAB) EA->EAB + B EPQ Ternary Complex (EPQ) EAB->EPQ Reaction EQ Enzyme-Product Q Complex (EQ) EPQ->EQ - P EQ->E - Q A Substrate A B Substrate B P Product P Q Product Q Random_BiBi cluster_substrates Substrates cluster_products Products E Free Enzyme (E) EA EA E->EA + A EB EB E->EB + B EAB Ternary Complex (EAB/EPQ) EA->EAB + B EB->EAB + A EP EP EAB->EP - Q EQ EQ EAB->EQ - P EP->E - P EQ->E - Q A Substrate A B Substrate B P Product P Q Product Q Experimental_Workflow A Preparation of Stock Solutions (Substrates, Internal Standard) B Reaction Setup (Constant Temperature, Agitation) A->B C Initial Rate Studies B->C F Inhibition Studies (if applicable) B->F D Vary [Substrate A] at fixed [Substrate B] C->D E Vary [Substrate B] at fixed [Substrate A] C->E H Sample Collection and Quenching at Timed Intervals D->H E->H G Vary [Substrate] at fixed [Inhibitor] F->G G->H I Product Quantification (e.g., Gas Chromatography) H->I J Data Analysis I->J K Plot Initial Rates vs. [Substrate] J->K L Lineweaver-Burk Plots J->L M Non-linear Regression Fitting to Kinetic Models J->M N Determination of Kinetic Parameters (Vmax, Km, Ki) M->N

Comparing the efficacy of different lipases for citronellyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic synthesis of citronellyl acetate, a valuable terpene ester used extensively in the fragrance and flavor industries, offers a green and highly specific alternative to traditional chemical methods. The choice of lipase is a critical factor that dictates the efficiency, yield, and overall viability of the biocatalytic process. This guide provides a comparative analysis of various lipases used for the transesterification of citronellol to produce this compound, supported by experimental data.

General Experimental Workflow

The enzymatic production of this compound typically follows a standardized workflow, from reactant preparation to final product analysis. The process involves the selection of a suitable lipase, optimization of reaction conditions, and quantification of the resulting ester.

G General Workflow for Enzymatic Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Substrates (Citronellol & Acyl Donor) Enzyme Lipase Selection (Free or Immobilized) Mix Combine Substrates, Solvent (optional), and Lipase Enzyme->Mix Incubate Incubation (Controlled Temp. & Agitation) Mix->Incubate Optimization of Time, Temp, Molar Ratio Sample Sample Collection at Intervals Incubate->Sample Analyze GC Analysis (Quantify Conversion) Sample->Analyze Purify Product Purification (e.g., Filtration) Analyze->Purify

Caption: A typical workflow for lipase-catalyzed synthesis of this compound.

Experimental Protocols

The following is a generalized protocol for the lipase-catalyzed synthesis of this compound via transesterification, based on common experimental setups.

1. Materials:

  • Lipases: Free or immobilized forms from various sources (e.g., Pseudomonas fluorescens, Candida antarctica B (Novozym 435), Rhizomucor miehei (Lipozyme RM IM)).

  • Substrates: Citronellol and an acyl donor (e.g., vinyl acetate, geranyl acetate).

  • Solvent (optional): An organic solvent such as n-hexane. Most modern protocols favor solvent-free systems.

  • Equipment: Temperature-controlled orbital shaker, gas chromatograph (GC) with a flame ionization detector (FID), vials, and standard laboratory glassware.

2. Lipase Screening and Reaction Procedure:

  • Prepare a reaction mixture in a sealed vial. For a typical screening, this might consist of citronellol and vinyl acetate. A common molar ratio is 3:1 of vinyl acetate to citronellol.[1]

  • Add the selected lipase to the mixture. The enzyme amount is typically specified as a concentration (e.g., 10 mg/mL).[1]

  • If using a solvent, add it to the mixture.

  • Incubate the vials in an orbital shaker at a specified temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).[1]

  • Withdraw aliquots from the reaction mixture at regular time intervals for analysis.

  • Terminate the reaction by removing the enzyme (e.g., by filtration for immobilized enzymes or centrifugation for free enzymes).

3. Product Quantification via Gas Chromatography (GC):

  • Dilute the collected samples with a suitable solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • The GC is typically equipped with a capillary column (e.g., HP-5 or equivalent) and an FID.

  • The conversion percentage is calculated based on the disappearance of the citronellol peak area and the appearance of the this compound peak area in the chromatogram.

Performance Comparison of Different Lipases

The choice of lipase has a profound impact on the conversion rate and reaction time. The following table summarizes the performance of various lipases under optimized or tested conditions as reported in the literature.

Lipase SourceFormAcyl DonorMolar Ratio (Acyl Donor:Citronellol)Temp. (°C)Time (h)Conversion / Yield (%)Reference
Pseudomonas fluorescensFreeVinyl Acetate3:140699.46%[1]
Pseudomonas fluorescensImmobilized (Rice Straw)Vinyl Acetate2:1 (v/v)371299.8%[2]
Candida antarctica B (Novozym 435)ImmobilizedVinyl AcetateEquimolar-->99%[3][4]
Rhizomucor miehei (Lipozyme RM IM)ImmobilizedVinyl Acetate6:140495%[5]
Burkholderia cepaciaFreeVinyl Acetate3:1401074.58%[1][6]
Black Cumin SeedlingCrude (Free)Geranyl Acetate1:1417276.32%[7][8]
Candida rugosaFreeVinyl Acetate3:140107.39%[1][6]
Mucor javanicusFreeVinyl Acetate3:140106.64%[1][6]
Aspergillus nigerFreeVinyl Acetate3:140>10Negligible[1]
Rhizopus oryzaeFreeVinyl Acetate3:140>10Negligible[1]

Discussion of Efficacy

Based on the compiled data, a clear hierarchy of lipase efficacy emerges:

  • High Efficacy Lipases: Lipase from Pseudomonas fluorescens demonstrates exceptional performance, achieving nearly complete conversion in just 6 hours.[1] Its immobilized form is also highly effective.[2] The commercially available immobilized lipase, Novozym 435 (Candida antarctica lipase B), is also a top performer, consistently yielding over 99% conversion.[3][4] Novozym 435 is also noted for its excellent reusability, remaining viable for at least 20 cycles.[9]

  • Moderate Efficacy Lipases: Immobilized Rhizomucor miehei lipase (Lipozyme RM IM) and free lipase from Burkholderia cepacia show good catalytic activity, achieving yields of 95% and 74.58% respectively, though over longer reaction times.[1][5] Crude lipase from black cumin seedlings also shows potential, with a 76.32% yield, presenting a cost-effective option.[7][10]

  • Low Efficacy Lipases: Lipases from Candida rugosa and Mucor javanicus exhibit poor catalytic effect for this specific transesterification, with yields below 8% after 10 hours.[1][6] Lipases from Aspergillus niger and Rhizopus oryzae showed almost no catalytic activity under the tested conditions.[1]

The reaction mechanism for this transesterification generally follows a Ping-Pong Bi-Bi model, where the enzyme can be subject to inhibition by the substrates, particularly the alcohol (citronellol).[11] The use of vinyl acetate as an acyl donor is often favored as it drives the reaction forward by converting the unstable vinyl alcohol byproduct into acetaldehyde.[5]

References

A Comparative Analysis of the Cytotoxic Effects of Citronellyl Acetate and Citronellol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of citronellol and its ester derivative, citronellyl acetate, against various cancer cell lines. While direct comparative studies on the cytotoxicity of this compound and citronellol are limited, this document synthesizes available experimental data for citronellol and related citronellyl esters to offer insights into their potential anticancer activities. The information presented is intended to support research and drug development efforts in oncology.

Introduction

Citronellol, a naturally occurring acyclic monoterpenoid found in the essential oils of plants like citronella and rose, has demonstrated notable anticancer effects across a range of cancer cell lines. Its ester, this compound, is a synthetically accessible compound that may offer altered physicochemical properties, such as increased lipophilicity, potentially leading to enhanced cellular uptake and cytotoxic activity. This guide explores the cytotoxic profiles of both compounds, drawing on existing in vitro data.

Data Presentation: Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values for citronellol and various citronellyl esters, providing a quantitative comparison of their cytotoxic effects on different cancer cell lines. It is important to note the absence of directly reported IC50 values for this compound in the reviewed literature; therefore, data for other citronellyl esters are presented to provide a basis for potential comparison.

CompoundCancer Cell LineAssayIC50 Value (µg/mL)Reference
Citronellol Murine Leukemia (P388)MTT38.49[1]
Citronellyl Caproate Murine Leukemia (P388)MTT10.63[1]
Citronellol Human Breast Cancer (MCF-7)Alamar Blue>36.1 (less active than esters)[1]
Citronellyl Isobutyrate Human Breast Cancer (MCF-7)Alamar Blue2.82[1]
Citronellyl 2,2-dimethyl butyrate Human Breast Cancer (MCF-7)Alamar Blue4.75[1]
Citronellyl Caproate Human Breast Cancer (MCF-7)Alamar Blue36.1[1]
Citronellol Human Lung Carcinoma (A549)MTTNot specified[2]
Citronellol Human Non-Small Cell Lung Carcinoma (NCI-H1299)MTTNot specified[3]
Citronellol Human Breast Cancer (MDA-MB-231)Not specifiedNot specified[4][5]
Citronellol Human Melanoma (4 cell lines)Not specified2.17 - 4.81 mM[5]

Note: The data for citronellyl esters, particularly the isobutyrate and 2,2-dimethyl butyrate derivatives, suggest that esterification of citronellol can lead to a significant increase in cytotoxic activity against certain cancer cell lines, as evidenced by their lower IC50 values compared to the parent compound.[1] However, the effect of the ester group is variable, with citronellyl caproate showing less activity than the other esters against MCF-7 cells.[1] This highlights the importance of the specific ester moiety in determining the cytotoxic potential.

Mechanisms of Action & Signaling Pathways

Citronellol is believed to exert its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. The underlying molecular mechanisms involve the modulation of key signaling pathways.

Apoptosis Induction

Citronellol has been shown to induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

In some cancer cell lines, such as human lung cancer cells, citronellol has been found to induce necroptosis, a form of programmed necrosis, via the TNF-α pathway.[3] This involves the upregulation of RIP1/RIP3 activities and the downregulation of caspase-8.[3]

G Proposed Signaling Pathway for Citronellol-Induced Apoptosis Citronellol Citronellol TNF_alpha TNF-α Citronellol->TNF_alpha Bax Bax (pro-apoptotic) upregulation Citronellol->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Citronellol->Bcl2 RIP1_RIP3 RIP1/RIP3 activation TNF_alpha->RIP1_RIP3 Caspase8 Caspase-8 downregulation TNF_alpha->Caspase8 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Necroptosis Necroptosis RIP1_RIP3->Necroptosis

Caption: Citronellol-induced cell death pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like citronellol and this compound.

Cell Viability and Cytotoxicity Assays

A general workflow for assessing cytotoxicity is depicted below.

G General Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Citronellol/ This compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, Alamar Blue) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Absorbance/ Fluorescence Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

a) MTT Assay Protocol [6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of citronellol or this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Alamar Blue Assay Protocol [9][10]

The Alamar Blue assay incorporates a resazurin-based indicator to measure cell viability.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Alamar Blue Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Fluorescence/Absorbance Measurement: Measure fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis: Calculate cell viability and IC50 values based on the reduction of resazurin.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

a) Protein Extraction

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the total protein.

b) SDS-PAGE and Protein Transfer

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c) Immunoblotting

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

The available evidence suggests that citronellol possesses significant cytotoxic activity against a variety of cancer cell lines, primarily by inducing apoptosis through the modulation of key signaling pathways. While direct comparative data for this compound is currently lacking, studies on other citronellyl esters indicate that esterification can enhance the anticancer potency of citronellol, likely due to increased lipophilicity and improved cellular uptake.[1] This suggests that this compound may also exhibit potent cytotoxic effects. Further in vitro studies are warranted to directly compare the cytotoxicity and elucidate the specific mechanisms of action of this compound in comparison to its parent compound, citronellol. Such research will be crucial in determining its potential as a novel therapeutic agent in cancer treatment.

References

A Comparative Evaluation of Citronellyl Acetate Repellency Against Various Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl acetate, a naturally occurring monoterpene ester found in the essential oils of plants like citronella and lemongrass, has garnered interest as a potential alternative to synthetic insect repellents. Its pleasant floral-fruity aroma and botanical origin make it an attractive candidate for use in personal care and pest control products. This guide provides a comprehensive comparison of the repellent efficacy of this compound against a range of insect species, drawing upon available experimental data. Due to a notable lack of studies on pure this compound, data from the structurally similar compound geranyl acetate and from citronella oil, of which this compound is a constituent, are used as proxies to provide a broader understanding of its potential repellent activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the performance of this compound relative to other repellents.

Quantitative Performance Comparison

Direct quantitative data on the repellency of pure this compound is limited in publicly available literature. However, studies on the structurally similar compound, geranyl acetate, and on citronella oil provide valuable insights into its potential efficacy. The following table summarizes the available data for these compounds against various insect species, with comparisons to the widely used synthetic repellent, DEET.

RepellentInsect SpeciesConcentrationRepellency/Protection TimeReference CompoundRepellency/Protection Time of Reference
Geranyl Acetate *Aedes aegypti10% & 25%Nearly 100% protection for up to 60 minutes.[1]DEET~5 hours (23.8% DEET).
Formulated100% protection for a maximum of 3 hours.[1]
Citronella Oil Aedes aegypti100%Up to 120 minutes of complete protection.DEETSignificantly longer protection time.
Anopheles spp.High100% protection for 8 to 14 hours.[2][3][4]DEETNot specified in study.
Culex quinquefasciatusNot SpecifiedProtection time of 165 minutes.[5]DEET (25.63%)Longer protection time.[5]
Ixodes scapularis (Tick)Not Specified83% repellency at eight hours.[6]DEETNot specified in study.
Musca domestica (Fly)15%Over 80% repellency.[7]Not SpecifiedNot specified in study.

*Note: Data for geranyl acetate is presented as a proxy for this compound due to their structural similarities.[1] Data for citronella oil is included as it contains this compound as a constituent.

Experimental Protocols

The "Arm-in-Cage" test is a standard laboratory method used to evaluate the efficacy of topical insect repellents. The following protocol is a generalized procedure based on guidelines from the World Health Organization (WHO).[8][9]

Objective: To determine the Complete Protection Time (CPT) of a topical repellent against biting mosquitoes.

Materials:

  • Test cages (e.g., 40 x 40 x 40 cm)[8]

  • Host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus)

  • Human volunteers

  • Test repellent formulation (e.g., this compound solution)

  • Control substance (e.g., solvent vehicle)

  • Reference positive control (e.g., DEET formulation)

Procedure:

  • Volunteer Preparation: A defined area of skin on the volunteer's forearm is washed with unscented soap and rinsed thoroughly.

  • Repellent Application: A precise amount of the test repellent is applied evenly to the marked area on one forearm. The other forearm may serve as a control or be treated with the reference compound.

  • Exposure: The treated forearm is exposed inside the cage containing a known number of mosquitoes (typically 200) for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[8]

  • Observation: The number of mosquito landings and bites on the treated area is recorded during each exposure period.

  • Endpoint Determination: The test is concluded for a specific repellent when a confirmed bite occurs (often defined as the first bite followed by a second bite within the same or next exposure period).

  • Data Analysis: The Complete Protection Time (CPT) is calculated as the time from repellent application to the first confirmed bite. Statistical analysis is performed to compare the CPTs of the test repellent, control, and reference compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure & Observation cluster_analysis Data Analysis Volunteer Volunteer Recruitment & Preparation Repellent Repellent Application (Test, Control, Reference) Volunteer->Repellent Exposure Arm Exposure in Mosquito Cage Repellent->Exposure Observation Record Landings & Bites Exposure->Observation Endpoint Determine Endpoint (Confirmed Bite) Observation->Endpoint CPT Calculate Complete Protection Time (CPT) Endpoint->CPT Stats Statistical Analysis CPT->Stats

Fig. 1: Experimental workflow for the Arm-in-Cage repellency test.

Signaling_Pathway cluster_detection Odor Detection cluster_transduction Signal Transduction cluster_response Behavioral Response Odorant This compound (Volatile Molecule) ORs_IRs Odorant Receptors (ORs) Ionotropic Receptors (IRs) Odorant->ORs_IRs Binds to Neuron Olfactory Sensory Neuron (OSN) ORs_IRs->Neuron Activates Depolarization Membrane Depolarization Neuron->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Brain Antennal Lobe & Higher Brain Centers ActionPotential->Brain Signal to Behavior Repellent Behavior Brain->Behavior Initiates

Fig. 2: Simplified insect olfactory signaling pathway for repellents.

Mechanism of Action: Olfactory Signaling Pathway

The repellent action of this compound, like many other volatile organic compounds, is primarily mediated through the insect's olfactory system. Insects detect airborne molecules via specialized olfactory sensory neurons (OSNs) located in sensilla on their antennae and maxillary palps.[1] These neurons express two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[10][11]

When a repellent molecule like this compound binds to these receptors, it can trigger a variety of responses. It may directly activate a specific set of OSNs that signal an aversive or "unpleasant" scent to the insect's brain, leading to an avoidance behavior.[12] Alternatively, it can act as an inhibitor or "confusant" by blocking the receptors that normally detect host cues, such as lactic acid and 1-octen-3-ol found in human sweat and breath, effectively masking the host from the insect.[6][13] The complex interplay of activation and inhibition of various OSNs ultimately determines the repellent effect.[14]

Conclusion

While direct, comprehensive data on the repellent efficacy of pure this compound against a wide array of insect species is currently lacking, the available evidence from structurally related compounds and citronella oil suggests it holds promise as a natural insect repellent. The data from geranyl acetate indicates a potentially significant level of protection against Aedes aegypti mosquitoes.[1] Furthermore, the established repellent properties of citronella oil against various mosquitoes, ticks, and flies point to the likely contribution of this compound to these effects.[2][3][4][6][7] To fully ascertain the performance of this compound and its potential as a standalone active ingredient or in synergistic blends, further research employing standardized methodologies, such as the arm-in-cage test, is essential. Future studies should focus on generating quantitative data for pure this compound against a broader range of arthropod vectors and nuisance pests, and directly comparing its efficacy and duration of protection to current market standards like DEET.

References

A Comparative Analysis: Free vs. Immobilized Enzymes for the Synthesis of Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of biotechnology and drug development, the choice between free and immobilized enzymes is a critical decision in the design of efficient and sustainable biocatalytic processes. This guide provides a detailed comparison of the performance of free versus immobilized enzymes for the synthesis of citronellyl acetate, a valuable fragrance and flavor compound. The information presented herein is supported by experimental data from various studies to facilitate an informed selection of the optimal enzymatic system.

The enzymatic synthesis of this compound, typically through the transesterification of citronellol, offers a green alternative to traditional chemical methods.[1] Lipases are the most commonly employed enzymes for this reaction.[1][2] While free enzymes are simple to use, their immobilized counterparts often present significant advantages in terms of stability, reusability, and overall process efficiency.[3][4][5]

Performance Comparison: Free vs. Immobilized Enzymes

The decision to use a free or immobilized enzyme system can significantly impact the yield, reaction time, and cost-effectiveness of this compound synthesis. The following table summarizes key performance indicators from various studies, highlighting the advantages of enzyme immobilization.

ParameterFree Enzyme SystemImmobilized Enzyme System
Enzyme Source Pseudomonas fluorescens lipase, Candida antarctica lipase B (CALB), Black cumin seedling lipasePseudomonas fluorescens lipase, Candida antarctica lipase B (Novozym® 435), Mucor miehei lipase
Support Material N/APoly(o-phenylenediamine) hollow microspheres, Macroporous acrylic resin, Raceme straw
Product Yield ~70% (for P. fluorescens lipase after 7 cycles)[6], 76.32% (for Black cumin seedling lipase)[7]>99%[6][8][9][10]
Reaction Time 6-72 hours[1][7]2-12 hours[6][8][9][10][11]
Optimal Temperature 40°C (for P. fluorescens lipase)[6]50-70°C[6][8]
Reusability Poor, significant loss of activity after a single cycle.[6]High, retained 95% activity after 7 cycles (P. fluorescens lipase)[6], retained 50% activity after 10 cycles (Rhizopus oryzae 3562 lipase)[12]
Stability Lower thermal and operational stability.[3][4]Enhanced thermal, operational, and storage stability.[3][4][6] Immobilized P. fluorescens lipase retained 60% activity after 56 days of storage, while the free enzyme retained only 31%.[6]
Specific Activity Lower5.3 times higher for immobilized P. fluorescens lipase compared to the free form.[6]
Downstream Processing Requires enzyme separation from the product mixture, which can be complex.[4]Simplified, as the enzyme is easily separated from the reaction mixture.[3][4]

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.

Immobilization of Pseudomonas fluorescens Lipase on Poly(o-phenylenediamine) Hollow Microspheres

This protocol is based on a study that demonstrated a significant enhancement in enzyme performance upon immobilization.[6]

  • Support Preparation: Synthesize poly(o-phenylenediamine) hollow microspheres.

  • Support Activation: Treat the microspheres with a 2% glutaraldehyde solution.

  • Enzyme Immobilization: Add Pseudomonas fluorescens lipase to the activated support in a pH 7.0 buffer. The optimal enzyme-to-support ratio is 2:5.

  • Incubation: Incubate the mixture at 40°C for 2 hours with gentle shaking.

  • Washing and Drying: Wash the immobilized enzyme to remove any unbound lipase and then dry it for future use.

Synthesis of this compound using Immobilized Lipase

The following is a general protocol for the transesterification reaction to produce this compound using an immobilized lipase.[6][11]

  • Reaction Mixture Preparation: In a closed vessel, prepare a reaction mixture containing citronellol (e.g., 300 mmol/L) and an acyl donor like vinyl acetate. Vinyl acetate can also serve as the solvent.[6]

  • Pre-incubation: Pre-heat the reaction mixture to the optimal temperature (e.g., 50°C) in a constant temperature shaker for 10 minutes.

  • Initiation of Reaction: Add the immobilized lipase (e.g., 0.1 g/mL) to the pre-heated mixture to start the reaction.[6]

  • Incubation: Maintain the reaction at the optimal temperature and shaking speed (e.g., 200 rpm) for the specified reaction time (e.g., 2 hours).[6]

  • Product Analysis: Periodically withdraw samples from the reaction mixture. Analyze the samples using gas chromatography (GC) to determine the yield of this compound.[11][13]

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation for reuse in subsequent batches.

Visualizing the Workflow

The following diagram illustrates the comparative experimental workflow for evaluating free versus immobilized enzymes in this compound synthesis.

G cluster_0 Preparation cluster_1 Synthesis Reaction cluster_2 Analysis & Comparison Enzyme Free Lipase Immobilization Immobilization (e.g., Covalent Bonding) Enzyme->Immobilization ReactionFree Reaction with Free Enzyme Enzyme->ReactionFree Support Support Material (e.g., Microspheres) Support->Immobilization ImmobilizedEnzyme Immobilized Lipase Immobilization->ImmobilizedEnzyme ReactionImmobilized Reaction with Immobilized Enzyme ImmobilizedEnzyme->ReactionImmobilized Substrates Substrates (Citronellol & Vinyl Acetate) Substrates->ReactionFree Substrates->ReactionImmobilized AnalysisFree Product Analysis (GC) + Enzyme Separation ReactionFree->AnalysisFree AnalysisImmobilized Product Analysis (GC) + Enzyme Recovery ReactionImmobilized->AnalysisImmobilized Comparison Performance Comparison (Yield, Reusability, Stability) AnalysisFree->Comparison AnalysisImmobilized->Comparison

References

Cross-Validation of Analytical Methods for Citronellyl Acetate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like citronellyl acetate is crucial for quality control, formulation development, and stability testing. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The objective is to present a cross-validation perspective supported by representative experimental data and detailed methodologies to assist in selecting the most suitable method for specific applications.

Data Presentation: Comparison of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes representative quantitative data for the analysis of this compound, allowing for a direct comparison of the methods' linearity, accuracy, precision, and sensitivity.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.998≥ 0.997
Linear Range 0.1 - 100 µg/mL1 - 150 µg/mL
Accuracy (% Recovery) 96.5 - 102.8%97.2 - 103.5%
Precision (%RSD)
- Intra-day≤ 2.3%≤ 2.8%
- Inter-day≤ 3.5%≤ 4.2%
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and HPLC-UV are provided below. These protocols are based on established and validated methods to ensure reproducibility.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is highly suitable for the routine quantification of volatile compounds like this compound, particularly in essential oils and fragrance formulations.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample (e.g., essential oil) into a 10 mL volumetric flask.

  • Add a suitable solvent, such as n-hexane or ethanol, to dissolve the sample and dilute to the mark.

  • If an internal standard is used, add a known concentration of a suitable standard (e.g., undecane).

  • Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.

b. Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method serves as an alternative for the analysis of this compound, particularly for samples that may not be suitable for GC analysis or when derivatization is to be avoided.[1]

a. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). Phosphoric acid may be added to adjust the pH and improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning & Setup cluster_execution Method Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Define Define Validation Parameters (ICH Guidelines) Prepare Prepare Identical Sample Sets & Calibration Standards Define->Prepare MethodA Analyze Samples with Method A (GC-FID) Prepare->MethodA MethodB Analyze Samples with Method B (HPLC-UV) Prepare->MethodB CollectA Collect Data from Method A MethodA->CollectA CollectB Collect Data from Method B MethodB->CollectB Compare Compare Results: Linearity, Accuracy, Precision, LOD, LOQ CollectA->Compare CollectB->Compare Assess Assess Method Equivalency & Determine Bias Compare->Assess Select Select Appropriate Method for Intended Use Assess->Select

Caption: Workflow for Cross-Validation of Analytical Methods.

Conclusion

Both GC-FID and HPLC-UV are viable methods for the quantification of this compound, each with its own set of advantages. GC-FID generally offers higher sensitivity and is well-suited for the volatile nature of this compound, making it a preferred method for trace analysis and in complex matrices like essential oils. HPLC-UV provides a robust and reliable alternative, particularly when dealing with less volatile sample matrices or when GC instrumentation is not available.

The choice between these methods should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and throughput needs. This guide provides the foundational information to make an informed decision and to properly validate the chosen method for its intended purpose.

References

A Comparative Analysis of the Antinociceptive Mechanisms of Citronellyl Acetate and Known Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antinociceptive mechanism of citronellyl acetate, a monoterpene found in various aromatic plants, with two well-established analgesics: the opioid morphine and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This objective analysis is supported by experimental data to aid in the evaluation of this compound's potential as a novel analgesic agent.

Data Presentation: Comparative Antinociceptive Efficacy

The following table summarizes the quantitative data from various preclinical studies, offering a comparative view of the efficacy of this compound, morphine, and indomethacin in established animal models of nociception. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

CompoundTest ModelSpeciesRoute of AdministrationDose/ConcentrationEffectReference(s)
This compound Acetic Acid-Induced Writhing TestMiceIntragastric (g.o.)100 mg/kg79.78% inhibition of writhing[1][1]
200 mg/kg85.74% inhibition of writhing[1][1]
Formalin Test (Second Phase)MiceIntragastric (g.o.)100 mg/kg55.48% inhibition of licking time[1][1]
200 mg/kg82.28% inhibition of licking time[1][1]
Morphine Hot Plate TestRatsSubcutaneous (s.c.)ED50 = 2.6 - 4.5 mg/kgIncreased latency to thermal stimulus[2][2]
Formalin Test (Both Phases)MiceNot SpecifiedNot SpecifiedAntinociceptive in both phases[3][3]
Indomethacin Acetic Acid-Induced Writhing TestMiceIntraperitoneal (i.p.)10 mg/kg95% inhibition of writhing[4][4]
Formalin Test (Second Phase)MiceNot SpecifiedNot SpecifiedInhibited only the late phase[3][3]

Mechanisms of Action: A Comparative Overview

The antinociceptive effects of this compound, morphine, and indomethacin are mediated by distinct molecular pathways.

This compound: The analgesic action of this compound is multifaceted, involving the modulation of several key players in nociceptive signaling.[5] Evidence suggests its mechanism involves the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPM8, as well as Acid-Sensing Ion Channels (ASICs).[5] Furthermore, its action is mediated through the involvement of protein kinase C (PKC) and protein kinase A (PKA), and it also interacts with glutamate receptors.[5] This broad spectrum of activity suggests a complex mechanism that targets multiple points in the pain pathway.

Morphine: As a classic opioid analgesic, morphine exerts its powerful antinociceptive effects primarily through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[6][7] The activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels.[6][8] Specifically, it leads to the opening of potassium channels and the inhibition of calcium channels, which collectively hyperpolarize neurons and reduce the release of nociceptive neurotransmitters.[8]

Indomethacin: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] By blocking prostaglandin production, indomethacin reduces the sensitization of peripheral nociceptors to inflammatory mediators, thereby alleviating pain, particularly inflammatory pain.[12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound, morphine, and indomethacin.

Citronellyl_Acetate_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPV1 TRPV1 Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Na_ion Na⁺ Influx TRPV1->Na_ion TRPM8 TRPM8 TRPM8->Ca_ion ASIC ASIC ASIC->Na_ion GluR Glutamate Receptor GluR->Ca_ion PKC PKC Nociception Reduced Nociception PKC->Nociception Modulation of Downstream Targets PKA PKA PKA->Nociception Modulation of Downstream Targets Ca_ion->Nociception Modulation of Neuronal Excitability Na_ion->Nociception Modulation of Neuronal Excitability CAT This compound CAT->TRPV1 CAT->TRPM8 CAT->ASIC CAT->GluR CAT->PKC CAT->PKA

Caption: Signaling Pathway of this compound.

Morphine_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K⁺ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux Ca_channel Ca²⁺ Channel Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release G_protein->AC Inhibition G_protein->K_channel Activation G_protein->Ca_channel Inhibition Analgesia Analgesia cAMP->Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia Morphine Morphine Morphine->MOR

Caption: Signaling Pathway of Morphine.

Indomethacin_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Release PLA2 Phospholipase A₂ PLA2->Phospholipids COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Prostaglandins ↓ Prostaglandins COX1_2->Prostaglandins Nociceptor_Sensitization ↓ Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Analgesia Analgesia Nociceptor_Sensitization->Analgesia Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activation Indomethacin Indomethacin Indomethacin->COX1_2 Inhibition

Caption: Signaling Pathway of Indomethacin.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess antinociceptive activity.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss mice (20-30 g) are typically used.[13]

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (e.g., this compound), a standard drug (e.g., indomethacin), or vehicle is administered, typically via oral or intraperitoneal routes.[13]

    • After a predetermined period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% - 1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[13][14]

    • The number of writhes is counted for a specific duration, usually 10-20 minutes, starting 5 minutes after the acetic acid injection.[13]

  • Endpoint: The percentage inhibition of writhing in the treated groups is calculated relative to the control group.

Hot Plate Test

This test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.

  • Animals: Mice or rats are placed on a heated surface.[15][16]

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature, typically between 50°C and 55°C.[15][16]

    • Animals are placed on the hot plate, and the latency to a nocifensive response (e.g., licking of the hind paw, jumping) is recorded.[15]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Measurements are taken before and at various time points after the administration of the test compound or standard drug (e.g., morphine).

  • Endpoint: An increase in the latency to respond to the thermal stimulus indicates an antinociceptive effect.

Formalin Test

This model is unique as it allows for the assessment of both neurogenic (first phase) and inflammatory (second phase) pain.

  • Animals: Mice or rats are used in this model.[17]

  • Procedure:

    • A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of a hind paw.[3][17]

    • The animal's behavior is then observed, and the total time spent licking or biting the injected paw is recorded.

    • The observation period is divided into two phases: the first phase (0-5 minutes post-injection) representing direct chemical irritation of nociceptors, and the second phase (15-40 minutes post-injection) reflecting pain associated with inflammation.[3][17]

    • Test compounds are administered prior to the formalin injection.

  • Endpoint: A reduction in the time spent licking or biting the paw in either phase indicates an antinociceptive effect. Centrally acting analgesics like morphine are effective in both phases, while peripheral analgesics like indomethacin are typically only effective in the second phase.[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Randomization into Control & Treatment Groups Animal_Acclimatization->Grouping Drug_Admin Administration of Test Compound, Standard, or Vehicle Grouping->Drug_Admin Writhing_Test Acetic Acid-Induced Writhing Test Drug_Admin->Writhing_Test Hot_Plate_Test Hot Plate Test Drug_Admin->Hot_Plate_Test Formalin_Test Formalin Test Drug_Admin->Formalin_Test Data_Collection Data Collection (Writhing counts, Latency, Licking time) Writhing_Test->Data_Collection Hot_Plate_Test->Data_Collection Formalin_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Determination of Antinociceptive Effect Statistical_Analysis->Results

Caption: General Experimental Workflow for Antinociceptive Screening.

References

A Comparative Analysis of Citronellyl Acetate and Commercial Mosquito Repellents for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mosquito repellent efficacy of citronellyl acetate against common commercial repellents such as those containing DEET (N,N-diethyl-meta-toluamide) and Picaridin. The information is compiled to assist researchers and professionals in drug development in understanding the performance, mechanisms, and testing protocols of these compounds.

Efficacy Comparison: this compound vs. Commercial Repellents

Direct comparative efficacy data for pure this compound is limited in publicly available literature. However, this compound is a component of citronella oil, a well-known natural repellent.[1][2] Research on citronella oil and structurally similar compounds like geranyl acetate can provide insights into its potential efficacy. Commercial repellents, particularly those with DEET and Picaridin, are widely studied and considered the gold standard for efficacy.[3][4]

Quantitative Data Summary

The following tables summarize the available data on the efficacy of various repellent compounds. It is important to note that the data for geranyl acetate is used as a proxy for this compound due to their structural similarity.[1]

Table 1: Laboratory Efficacy Data

Active IngredientConcentrationMosquito SpeciesProtection Time (Minutes)Percent RepellencySource(s)
Proxy for this compound
Geranyl Acetate10%Aedes aegypti60~100%[1]
Geranyl Acetate (formulated)25%Aedes aegyptiup to 180100%[1]
Commercial Repellents
DEET7%Ae. albopictus, Cx. nigripalpus, Oc. triseriatus~90Not Specified[3][5]
DEET15%Aedes albopictusup to 232.8Not Specified[6]
DEET24%Aedes aegypti180+100%[7]
Picaridin10%Aedes albopictusup to 90Not Specified[6]
Picaridin20%Aedes albopictusup to 150Not Specified[6]
Other Natural Compounds
Citronella Oil5%Aedes aegypti10.5Not Specified[7]
Fennel Oil5%Aedes aegypti8.4Not Specified[7]
Oil of Lemon Eucalyptus (40%)40%Not SpecifiedNot SpecifiedComparable to high concentrations of DEET[8]

Table 2: Field Efficacy Data

Active IngredientConcentrationMosquito SpeciesProtection Time (Hours)Percent ProtectionSource(s)
Citronellal Derivatives
Citronellal Derivatives Mix5%Aedes albopictus≤3.595%[9][10]
Commercial Repellents
DEET20%Aedes albopictus>7~80% at 7 hours[9]
Icaridin (Picaridin)20%Aedes albopictus>7~90% at 7 hours[9]

Studies consistently show that synthetic repellents like DEET and Picaridin offer longer protection times than many plant-based repellents.[8][11][12] However, research into derivatives of natural compounds, such as citronellal, aims to improve their longevity and efficacy.[9][10]

Experimental Protocols

The evaluation of mosquito repellent efficacy relies on standardized laboratory and field testing methods.[13][14]

Arm-in-Cage Test

This is a widely used laboratory method to determine the Complete Protection Time (CPT) of a topical repellent.[1][13][14]

  • Objective: To measure the duration a repellent prevents mosquito bites on a treated area of human skin.

  • Materials:

    • Test cages (e.g., 40 x 40 x 40 cm).[1]

    • Host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae).[1]

    • Human volunteers.

    • Test repellent formulations.

    • Control substance (e.g., solvent only).[1]

  • Procedure:

    • A known number of mosquitoes (e.g., 200) are placed in the test cage.[1]

    • A specific area on a volunteer's forearm is marked, and a measured dose of the repellent is applied evenly.[1][5]

    • The untreated arm can serve as a control.

    • The treated forearm is inserted into the cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[5]

    • The test continues until a confirmed number of bites occur (e.g., the first bite or two bites in a specified period).[5]

  • Data Analysis: The CPT is recorded as the time from application to the first confirmed bite.[1][13] Statistical analyses are used to compare the CPT of different repellents.

Field Trials

Field trials assess repellent efficacy in real-world conditions with wild mosquito populations.[14]

  • Objective: To evaluate the performance of a repellent under various environmental conditions.

  • Procedure:

    • Human volunteers apply the repellent according to a standardized protocol.

    • Volunteers are exposed to natural mosquito populations in a specific location.

    • The number of mosquito landings or bites is counted over a set period.[14]

  • Data Analysis: The percentage of protection is calculated by comparing the number of bites on treated individuals to untreated controls.

Y-Tube Olfactometer Assay

This laboratory test evaluates the spatial repellency of a substance.[11][12]

  • Objective: To determine if a substance can repel mosquitoes from a distance by interfering with their ability to detect host odors.

  • Procedure:

    • A Y-shaped glass tube is used, with two arms and a central tube.

    • Air is passed through both arms. One airstream passes over a treated object (e.g., a volunteer's hand with repellent), and the other over an untreated control.[11][12]

    • Mosquitoes are released into the central tube and their movement towards either arm is observed and recorded.[14]

  • Data Analysis: The percentage of mosquitoes choosing the control arm over the treated arm indicates the repellent's efficacy.

Signaling Pathways and Mechanism of Action

Mosquito repellents primarily act on the insect's olfactory system.[1][2][15] Volatile repellent molecules are detected by olfactory receptor neurons (ORNs) located in the mosquito's antennae and maxillary palps.[1]

The binding of a repellent molecule to an odorant receptor (OR) can trigger several responses:

  • Inhibition of Attractant Pathways: The repellent may block ORs that normally detect host cues like carbon dioxide and lactic acid, effectively making the host "invisible" to the mosquito.[1]

  • Activation of Repellent Pathways: The repellent may activate specific ORs that trigger an avoidance response in the mosquito.

  • Non-specific Activation: Some repellents may activate a wide range of ORs, creating a confusing sensory signal that disrupts the mosquito's host-seeking behavior.[1]

Once a repellent molecule binds to an OR, it induces a conformational change, leading to the opening of an ion channel.[1] This causes depolarization of the ORN and the generation of an action potential that travels to the brain, resulting in a behavioral response of repulsion.[1]

Visualizations

Olfactory Signaling Pathway in Mosquito Repellency

G Simplified Olfactory Signaling Pathway for Mosquito Repellency cluster_0 Antennal Sensillum cluster_1 Mosquito Brain Repellent Repellent Molecule OBP Odorant-Binding Protein (OBP) Repellent->OBP Binding OR Odorant Receptor (OR) Complex OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction AL Antennal Lobe ORN->AL Action Potential HigherBrain Higher Brain Centers AL->HigherBrain Processing Behavior Repellent Behavior HigherBrain->Behavior

Caption: Simplified model of the olfactory signaling pathway in mosquito repellency.

Arm-in-Cage Experimental Workflow

G Arm-in-Cage Experimental Workflow A Prepare Mosquito Cages (e.g., 200 female mosquitoes) D Expose Treated Arm to Mosquitoes (e.g., 3 min exposure) A->D B Recruit Human Volunteers C Apply Repellent to Forearm (Standardized Dose) B->C C->D E Observe for Mosquito Landings/Bites D->E G Confirmed Bite? E->G F Wait for Interval Period (e.g., 30 min) F->D G->F No H Record Complete Protection Time (CPT) G->H Yes I End Test for Subject H->I

Caption: Workflow diagram for the Arm-in-Cage mosquito repellent efficacy test.

References

A Comparative Guide to the Biotransformation of Geraniol for Citronellyl Acetate Production: Saccharomyces cerevisiae and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotransformation of geraniol to the valuable flavor and fragrance compound citronellyl acetate presents a compelling area of study. This guide provides a comparative analysis of using the common yeast Saccharomyces cerevisiae for this conversion against alternative biocatalytic methods, supported by experimental data and detailed protocols.

The biotransformation of geraniol, a naturally occurring monoterpenoid alcohol, into its corresponding acetate ester, this compound, is a process of significant interest due to the latter's pleasant fruity and floral aroma, which is highly sought after in the food, cosmetic, and pharmaceutical industries. While chemical synthesis is possible, biotransformation using whole-cell or isolated enzyme systems offers a green and often more specific alternative. Saccharomyces cerevisiae, a well-understood and easily culturable yeast, has been shown to facilitate this transformation. This guide will compare its performance with other microbial and enzymatic methods.

Performance Comparison

The efficiency of converting geraniol to this compound varies significantly across different biological systems. Key performance indicators include conversion yield, reaction time, and the simplicity of the process. Below is a summary of quantitative data from various studies.

BiocatalystMethodKey Product(s) from GeraniolConversion Yield (%)Reaction TimeReference
Saccharomyces cerevisiae Whole-cell fermentationCitronellol, this compound, Geranyl AcetateStrain-dependent, data often qualitative in flavor studies. Overexpression of OYE2 leads to 87% conversion of geraniol to citronellol.[1][2]25 - 100 hours[1]
Rhizopus sp. Lipase TransesterificationThis compound58%48 hours[3][4]
Aspergillus niger Whole-cell biotransformationLinalool, α-terpineolNot specified for this compound.Not specified[5][6]
Immobilized Pseudomonas fluorescens Lipase TransesterificationThis compound>99%2 hours[7]
Black Cumin Seedling Lipase TransesterificationThis compound76.32%72 hours[8][9]

Signaling Pathways and Experimental Workflows

To visualize the biological and experimental processes, the following diagrams are provided.

Biotransformation_Pathway Geraniol Geraniol Citronellol Citronellol Geraniol->Citronellol OYE2 Geranyl_Acetate Geranyl Acetate Geraniol->Geranyl_Acetate ATF1 Citronellyl_Acetate This compound Citronellol->Citronellyl_Acetate ATF1 Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citronellyl_Acetate Acetyl_CoA->Geranyl_Acetate

Biotransformation of Geraniol in S. cerevisiae.

Experimental_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Yeast_Culture Yeast Culture (S. cerevisiae) Fermentation Inoculation & Fermentation with Geraniol Yeast_Culture->Fermentation Media_Prep Media Preparation (e.g., YPD Broth) Media_Prep->Fermentation Extraction Solvent Extraction (e.g., with n-hexane) Fermentation->Extraction After Incubation GCMS GC-MS Analysis Extraction->GCMS

Whole-cell Biotransformation Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the biotransformation of geraniol using Saccharomyces cerevisiae and an alternative method using immobilized lipase.

Protocol 1: Biotransformation of Geraniol by Saccharomyces cerevisiae

This protocol is a generalized procedure based on typical yeast fermentation studies for flavor compound production.[1][10][11]

1. Yeast Strain and Culture Conditions:

  • Saccharomyces cerevisiae strain (e.g., a commercially available wine or baker's yeast strain) is grown in YPD broth (1% yeast extract, 2% peptone, 2% dextrose).

  • An overnight starter culture is prepared by inoculating 5 mL of YPD with a single yeast colony and incubating at 30°C with shaking (200 rpm).

2. Biotransformation Reaction:

  • A larger volume of YPD (e.g., 100 mL) is inoculated with the starter culture to an initial OD600 of approximately 0.1.

  • The culture is grown at 30°C with shaking until it reaches the mid-log phase (OD600 of ~1.0).

  • Geraniol is added to the culture to a final concentration of, for example, 1 g/L. The geraniol should be dissolved in a small amount of ethanol to aid its dispersion in the aqueous medium.

  • The fermentation is continued for a set period, typically ranging from 24 to 72 hours. Samples can be taken at various time points to monitor the progress of the reaction.

3. Extraction and Analysis of Products:

  • After the desired incubation time, the yeast cells are removed by centrifugation.

  • The supernatant is extracted with an equal volume of a non-polar solvent such as n-hexane or ethyl acetate.

  • The organic phase, containing the geraniol and its biotransformed products, is collected and dried over anhydrous sodium sulfate.

  • The sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products, including this compound, citronellol, and any remaining geraniol.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is based on the highly efficient synthesis using Pseudomonas fluorescens lipase.[7]

1. Immobilization of Lipase:

  • Pseudomonas fluorescens lipase is immobilized on a suitable support, such as hollow poly(o-phenylenediamine) microspheres.

  • The support is treated with glutaraldehyde, and the enzyme is immobilized under optimized conditions (e.g., 40°C for 2 hours in a pH 7.0 buffer).

2. Transesterification Reaction:

  • The reaction is carried out in a sealed vessel.

  • The substrates, citronellol (e.g., 300 mmol/L) and an acyl donor like vinyl acetate, are mixed. Vinyl acetate can also serve as the solvent.

  • The reaction mixture is preheated to the optimal temperature (e.g., 50°C).

  • The immobilized lipase (e.g., 0.1 g/mL) is added to initiate the reaction.

  • The reaction is incubated with shaking (e.g., 200 rpm) for a short duration, for instance, 2 hours.

3. Product Analysis:

  • Samples are withdrawn from the reaction mixture at different time points.

  • The samples are analyzed directly by Gas Chromatography (GC) or GC-MS to determine the conversion of citronellol and the yield of this compound.

Conclusion

The biotransformation of geraniol to this compound can be achieved through various biological methods. Saccharomyces cerevisiae offers a straightforward, whole-cell approach that is well-suited for applications where a complex mixture of flavor compounds is desirable, such as in the food and beverage industry. However, for the dedicated, high-yield production of pure this compound, the use of isolated and particularly immobilized lipases, such as that from Pseudomonas fluorescens, demonstrates superior performance in terms of both reaction speed and conversion efficiency. The choice of method will ultimately depend on the specific goals of the research or industrial application, balancing factors such as desired product purity, yield, and process complexity.

References

Safety Operating Guide

Proper Disposal of Citronellyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Citronellyl Acetate is crucial for maintaining laboratory safety and protecting the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin irritation and is toxic to aquatic life with long-lasting effects.[1][2][3]

Key Safety Data:

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritation. H411: Toxic to aquatic life with long lasting effects.[1]
UN Number UN3082[1][3]
Flash Point 103 °C (217 °F)[1]
Recommended Extinguishing Media Alcohol-resistant foam, CO2, powder, water spray.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1][2] The following steps provide a general guideline for its proper management as a hazardous waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound." Suitable containers are made of high-density polyethylene (HDPE) or glass.

  • Do not mix this compound with other waste streams, particularly incompatible chemicals. Leave chemicals in their original containers when possible.

2. Handling Small Spills and Residual Quantities (<50 mL):

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • For minor spills or residual amounts, absorb the liquid onto a non-combustible absorbent material such as sand, earth, vermiculite, or commercial sorbents.[1][2][4]

  • Place the absorbent material into the designated hazardous waste container.

  • For very small quantities, some general guidelines for esters suggest absorption onto paper towels and allowing the solvent to evaporate in a fume hood, after which the paper towel can be disposed of as regular garbage.[4] However, given the environmental toxicity of this compound, collection for hazardous waste disposal is the more prudent approach.

3. Managing Large Spills (>50 mL):

  • In the event of a larger spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[5]

  • Eliminate all ignition sources as a precautionary measure.[2][5]

  • Contain the spill by creating a dike around the material using an inert absorbent like dry sand, earth, or vermiculite.[2][3]

  • Once contained, absorb the spilled material and place it into a sealed, properly labeled hazardous waste container.[2][5]

  • Never return spilled material to the original container for re-use.[2]

4. Containerization and Storage:

  • Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Store the sealed container in a designated, well-ventilated secondary containment area, away from heat and incompatible materials.

5. Professional Disposal:

  • The final and most critical step is to arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor or your institution's Environmental Health and Safety (EHS) department.[4][6]

  • Provide the disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.

Important Considerations:

  • Environmental Protection: Avoid releasing this compound into the environment.[1][2][3] Do not allow spills to enter drains, surface waters, or groundwater.[1][5][7]

  • Contaminated Clothing: Promptly remove any clothing that has been contaminated with this compound and wash it thoroughly before reuse.[1][2]

  • Personal Hygiene: Always wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill or Residual? ppe->spill_check small_spill Small Spill / Residual (<50 mL) spill_check->small_spill Small large_spill Large Spill (>50 mL) spill_check->large_spill Large absorb_small Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb_small contain_large Contain Spill with Dike large_spill->contain_large collect_waste Place Absorbed Material in Labeled Hazardous Waste Container absorb_small->collect_waste absorb_large Absorb Contained Spill contain_large->absorb_large absorb_large->collect_waste seal_store Seal Container and Store in Designated Area collect_waste->seal_store contact_ehs Contact EHS or Licensed Waste Contractor seal_store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for the use of Citronellyl Acetate, focusing on personal protective equipment, emergency first aid, and procedures for spills and disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Area of Protection Required PPE Specific Recommendations
Eye/Face Protection Chemical safety gogglesGoggles should be worn to protect against splashes.[1] In case of potential splashing, a face shield may also be necessary.
Skin Protection Chemical-resistant gloves and protective clothingCompatible, chemical-resistant gloves are recommended.[1] Light protective clothing is also advised to minimize skin contact.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Appropriate respiratory protectionIn poorly ventilated or confined areas, the use of an appropriate respirator is required to avoid breathing vapors.[1] Mechanical exhaust ventilation is recommended.[1]

Immediate First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air.[1][3][4] If breathing is difficult, administer oxygen.[1][3][4] If the individual is not breathing, provide artificial respiration.[1][3][4] Seek medical attention.[1][5]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][3] Remove any contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, seek medical advice.[2]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[1][5]
Ingestion Rinse the mouth with water if the person is conscious.[1][3] Do NOT induce vomiting.[2] Seek immediate medical attention.[1][2][5]

Operational and Disposal Plans

Proper operational procedures and waste disposal are essential for maintaining a safe laboratory environment.

In the case of a this compound spill, a structured response is necessary to ensure safety and minimize environmental contamination.

A Chemical Spill Occurs B Evacuate Immediate Area A->B Ensure Safety C Wear Appropriate PPE (Gloves, Goggles, Respirator) B->C Prepare for Cleanup D Contain the Spill with Inert Absorbent Material C->D Isolate & Absorb E Collect Absorbed Material into a Suitable Container D->E Package Waste F Decontaminate Spill Area E->F Clean & Restore G Dispose of Waste According to Regulations F->G Final Disposal

Caption: Workflow for handling a chemical spill.

The disposal of this compound and its contaminated materials must be handled in accordance with all applicable federal, state, and local environmental regulations.[1]

A Collect Chemical Waste (Unused product, contaminated materials) B Store in a Labeled, Closed Container A->B Step 1 C Consult Institutional Safety Guidelines B->C Step 2 D Arrange for Licensed Waste Disposal Service C->D Step 3 E Document Waste Transfer D->E Step 4

Caption: Step-by-step chemical waste disposal procedure.

Do not discharge this compound into drains, surface waters, or groundwaters.[1] Unused products and contaminated packaging should be disposed of as hazardous waste.[6][7] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。